molecular formula C12H12N2 B1346697 N-(pyridin-2-ylmethyl)aniline CAS No. 4329-81-1

N-(pyridin-2-ylmethyl)aniline

Cat. No.: B1346697
CAS No.: 4329-81-1
M. Wt: 184.24 g/mol
InChI Key: FTCFXBBBKDOQJA-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)aniline is a versatile N,N'-bidentate ligand designed for coordination chemistry and catalytic applications. Its structure, featuring pyridine and aniline nitrogen donors, allows it to form stable complexes with various transition metals. Research demonstrates its effective use in the synthesis of palladium(II) complexes, which serve as catalysts for the polymerization of methyl methacrylate (MMA) to form poly(MMA) . Beyond polymerization catalysis, this compound also acts as a key intermediate in novel synthetic pathways. It has been identified as an intermediate in the copper acetate-mediated oxidative coupling of 2-methylpyridines with amines, leading to the formation of N-(hetero)arylamides . This highlights its utility in facilitating carbon-nitrogen bond formation and constructing complex molecular architectures. As a ligand, it contributes to the development of coordination complexes with specific geometric and electronic properties, making it a valuable tool for researchers in the fields of organometallic chemistry, materials science, and synthetic methodology development. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCFXBBBKDOQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195810
Record name N-Phenylpyridine-2-methylamine
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4329-81-1
Record name N-Phenyl-2-pyridinemethanamine
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Record name N-Phenylpyridine-2-methylamine
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Record name N-Phenylpyridine-2-methylamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(pyridin-2-ylmethyl)aniline, a versatile secondary amine with applications in medicinal chemistry and materials science. This document details the experimental protocols for its preparation via a two-step reductive amination pathway and presents its key characterization data in a structured format.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the condensation of 2-pyridinecarboxaldehyde and aniline to form the Schiff base intermediate, N-phenyl-1-(pyridin-2-yl)methanimine. The subsequent step is the selective reduction of the imine functionality to yield the desired secondary amine.

Experimental Protocols

Step 1: Synthesis of N-phenyl-1-(pyridin-2-yl)methanimine

This procedure outlines the formation of the imine intermediate through the condensation of 2-pyridinecarboxaldehyde and aniline.

  • Materials:

    • 2-pyridinecarboxaldehyde

    • Aniline

    • Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Dissolve equimolar amounts of 2-pyridinecarboxaldehyde and aniline separately in absolute ethanol.

    • Add the 2-pyridinecarboxaldehyde solution dropwise to the aniline solution with continuous stirring.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the reaction mixture for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude N-phenyl-1-(pyridin-2-yl)methanimine.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol details the reduction of the imine intermediate to the target secondary amine.

  • Materials:

    • N-phenyl-1-(pyridin-2-yl)methanimine (from Step 1)

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve N-phenyl-1-(pyridin-2-yl)methanimine (1 mmol) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) to the solution in portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting imine is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be purified by column chromatography to yield a colorless oil.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Reactant1 2-Pyridinecarboxaldehyde Reaction1 Condensation Reactant1->Reaction1 Reactant2 Aniline Reactant2->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 solvent Catalyst Glacial Acetic Acid Catalyst->Reaction1 catalyst Intermediate N-phenyl-1-(pyridin-2-yl)methanimine Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Input from Step 1 ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Reaction2 Solvent2 Methanol Solvent2->Reaction2 solvent Product This compound Reaction2->Product CharacterizationLogic cluster_synthesis Synthesis cluster_characterization Characterization cluster_information Derived Information Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR PhysProps Physical Properties Compound->PhysProps Structure Molecular Structure (Connectivity) NMR->Structure confirms Purity Purity & Identity NMR->Purity assesses MolWeight Molecular Weight & Formula MS->MolWeight determines MS->Purity assesses FuncGroups Functional Groups (N-H, C-N, Aromatics) IR->FuncGroups identifies IR->Purity assesses PhysProps->Purity assesses

In-Depth Technical Guide: N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)aniline, a heterocyclic amine with applications in coordination chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physicochemical properties, and available experimental data.

Core Compound Identification

The compound of interest, this compound, is a secondary amine featuring a pyridine ring linked to an aniline moiety through a methylene bridge.

IdentifierValue
IUPAC Name This compound
CAS Number 4329-81-1[1][2]
Synonym Phenyl-pyridin-2-ylmethyl-amine[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂Santa Cruz Biotechnology[2]
Molecular Weight 184.24 g/mol Santa Cruz Biotechnology[2]
Boiling Point 155-156 °C at 4 TorrSigma-Aldrich[1]
Melting Point 50-53 °CSigma-Aldrich[1]
InChI Key FTCFXBBBKDOQJA-UHFFFAOYSA-NSigma-Aldrich[1]

Experimental Protocols

General Synthesis Workflow:

The synthesis of this compound typically involves the reductive amination of 2-pyridinecarboxaldehyde with aniline.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_Formation Imine Formation 2-Pyridinecarboxaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Schiff Base Product This compound Reduction->Product Reducing Agent (e.g., NaBH₄)

Synthetic pathway for this compound.

Methodology:

  • Imine Formation: 2-Pyridinecarboxaldehyde and aniline are dissolved in a suitable solvent (e.g., methanol or ethanol). The reaction mixture is stirred, often with mild heating, to facilitate the formation of the intermediate Schiff base (N-(pyridin-2-ylmethylene)aniline).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture. This step reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to obtain pure this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific, publicly available research detailing the signaling pathways or significant biological activities of this compound in the context of drug development. Its structural motifs, however, are present in compounds with demonstrated biological relevance.

The N-(benzyl)aniline core is a feature in various pharmacologically active molecules. The pyridine ring is a common heterocyclic scaffold in numerous approved drugs, known for its ability to participate in hydrogen bonding and metal coordination. The exploration of this compound and its derivatives could therefore be a point of interest for:

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic amine backbones.

  • GPCR Modulation: The aromatic and amine features could allow for interactions with G-protein coupled receptors.

  • Metal Chelation: The bidentate nature of the molecule (with nitrogen atoms from both the pyridine and amine groups) makes it a candidate for metal chelation, which can be relevant in certain disease models.

Further research is required to elucidate any specific biological targets and mechanisms of action.

Logical Relationship of Research Progression

The following diagram illustrates a logical workflow for the investigation of this compound as a potential drug candidate.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Purification->Structural_Characterization In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Structural_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Drug discovery workflow for this compound.

References

Spectroscopic Profile of N-(pyridin-2-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.58d, J = 4.0 Hz1HPyridinyl-H6
7.64t, J = 7.7 Hz1HPyridinyl-H4
7.34d, J = 7.7 Hz1HPyridinyl-H3
7.18t, J = 7.3 Hz3HAnilinyl-H, Pyridinyl-H5
6.79 – 6.60m3HAnilinyl-H
4.46s2HMethylene (-CH₂-)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
158.58Pyridinyl-C2
149.23Pyridinyl-C6
147.93Anilinyl-C1
136.71Pyridinyl-C4
129.30Anilinyl-C3/C5
122.15Pyridinyl-C3
121.63Pyridinyl-C5
117.61Anilinyl-C4
113.08Anilinyl-C2/C6
49.32Methylene (-CH₂-)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3386.90Strong, BroadN-H Stretch
1597.51StrongC=C Aromatic Stretch
1264.76MediumC-N Aromatic Stretch
Mass Spectrometry (MS)

While specific experimental mass spectrometry data for this compound was not available in the searched literature, data for its isomer, N-(pyridin-4-ylmethyl)aniline, provides valuable insight into its expected fragmentation pattern. The molecular weight of this compound is 184.24 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
184[M]⁺ (Molecular Ion)
106[C₆H₅NHCH₂]⁺
92[C₅H₄NCH₂]⁺
78[C₆H₅]⁺
77[C₅H₄N]⁺

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range for aromatic and aliphatic protons. For ¹³C NMR, a proton-decoupled sequence was utilized to simplify the spectrum.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample of this compound was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to N-(pyridin-2-ylmethyl)aniline Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(pyridin-2-ylmethyl)aniline derivatives and their analogues, a class of compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and microbiology. Detailed experimental protocols and quantitative biological data are presented to support further research and development in this area.

Introduction

This compound and its derivatives are a versatile class of compounds characterized by a pyridine ring linked to an aniline moiety via a methylene bridge. This scaffold has attracted considerable attention in medicinal chemistry due to its ability to interact with a variety of biological targets. The structural flexibility of this core allows for extensive chemical modifications, leading to the development of analogues with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties. This guide will delve into the key aspects of these compounds, providing a technical resource for professionals in the field of drug discovery.

Synthesis Strategies

The primary route for the synthesis of this compound derivatives is through reductive amination. This method involves the reaction of a pyridine-2-carboxaldehyde with a substituted aniline in the presence of a reducing agent.

General Synthetic Workflow

The overall process for identifying and evaluating new this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Reactant Selection (Pyridine-2-carboxaldehyde & Aniline derivative) s2 Reductive Amination s1->s2 s3 Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Characterization (NMR, MS, IR) s4->s5 b1 Primary Screening (e.g., MTT Assay for anticancer) s5->b1 b2 Secondary Screening (e.g., Kinase Inhibition Assay) b1->b2 b3 Antimicrobial Screening (MIC Determination) b1->b3 d1 Data Analysis (IC50/MIC Calculation) b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 d3 Lead Optimization d2->d3

Caption: General workflow for synthesis and screening of derivatives.

Biological Activity

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines. One of the primary mechanisms of action is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound derivatives have been shown to inhibit this pathway, thereby preventing angiogenesis.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor This compound derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound IDSubstituent (on Aniline Ring)Cell LineIC50 (µM)
1a 4-MethoxyMCF-7 (Breast)5.2
1b 4-ChloroMCF-7 (Breast)3.8
1c 4-MethylMCF-7 (Breast)7.1
2a 4-MethoxyA549 (Lung)8.9
2b 4-ChloroA549 (Lung)6.5
2c 4-MethylA549 (Lung)10.3
3a 3,4-DichloroHT-29 (Colon)4.1
3b 4-FluoroHT-29 (Colon)5.9
Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDSubstituent (on Aniline Ring)Escherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)
4a 4-Methoxy6432
4b 4-Chloro3216
4c 4-Bromo168
4d 2,4-Dichloro1616
4e 4-Nitro84

Experimental Protocols

Synthesis of 4-methoxy-N-(pyridin-2-ylmethyl)aniline (Compound 1a/4a)

This protocol describes a representative synthesis via reductive amination.

Materials:

  • Pyridine-2-carboxaldehyde

  • 4-Methoxyaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a solution of pyridine-2-carboxaldehyde (1.0 mmol) in dichloromethane (10 mL), add 4-methoxyaniline (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-methoxy-N-(pyridin-2-ylmethyl)aniline.

MTT Assay for Cytotoxicity Screening

This protocol outlines the procedure for determining the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further investigation in anticancer and antimicrobial drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to explore and optimize these compounds for clinical applications. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

A Computational Chemistry Approach to Understanding N-(pyridin-2-ylmethyl)aniline and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-(pyridin-2-ylmethyl)aniline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The therapeutic potential of this class of compounds is vast, but unlocking it requires a deep understanding of their structure-activity relationships. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational chemistry workflows used to investigate this compound. We will explore the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate the electronic properties, predict biological interactions, and guide the rational design of novel therapeutics based on this promising scaffold.

Introduction to this compound

Chemical Structure and Properties

This compound is a bi-functional molecule featuring a pyridine ring linked to an aniline moiety via a methylene bridge. This structure allows for significant conformational flexibility, which is a key determinant of its interaction with biological targets. The presence of nitrogen atoms in both the pyridine ring and the amine linker makes it an excellent N,N'-bidentate ligand, capable of forming stable complexes with various metal ions, including copper(II), palladium(II), and zinc(II).[1][2] The aromatic nature of both ring systems also allows for π-π stacking interactions, which can be crucial for binding to biological macromolecules.

Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a privileged structure in drug discovery due to the diverse biological activities exhibited by its derivatives. Research has shown that compounds based on this core can act as:

  • Anticancer Agents: Derivatives of the related N-(pyridin-4-ylmethyl)aniline have been designed as potent inhibitors of Kinase Insert Domain Receptor (KDR), a key target in anti-angiogenic cancer therapy.[3]

  • Neuroprotective Agents: Certain bifunctional derivatives have shown the ability to interact with both metal ions and Aβ species, suggesting a potential therapeutic avenue for Alzheimer's disease by modulating metal-induced Aβ aggregation and neurotoxicity.[1]

  • Antimicrobial and Antioxidant Agents: Various pyridine derivatives have demonstrated significant antimicrobial and antioxidant properties.[4][5]

  • Enzyme Inhibitors: The structural motif is present in compounds designed to inhibit a range of enzymes, highlighting its versatility as a pharmacophore.[6]

The ability of this scaffold to be readily functionalized at multiple positions on both the pyridine and aniline rings allows for the fine-tuning of its physicochemical and pharmacological properties.

The Role of Computational Chemistry in Studying this compound

Computational chemistry provides a powerful toolkit for accelerating the drug discovery process for this compound derivatives. These in silico methods allow for the prediction of molecular properties and biological activities, reducing the time and cost associated with synthesizing and screening large numbers of compounds.[7] Key applications include:

  • Elucidating Molecular Properties: Understanding the electronic structure, conformational preferences, and reactivity of the scaffold.

  • Predicting Biological Targets: Identifying potential protein partners through molecular docking simulations.

  • Guiding Lead Optimization: Using QSAR models to predict how structural modifications will impact biological activity.[8]

This guide will provide a detailed overview of the core computational techniques used to achieve these goals.

Theoretical Framework and Computational Methodologies

Density Functional Theory (DFT) for Electronic Structure Analysis

Expertise & Experience: DFT is the workhorse of modern computational quantum chemistry for systems of this size. It offers a favorable balance between computational cost and accuracy for predicting electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical and should be benchmarked against experimental data where possible to ensure the reliability of the predictions.[9] For this compound, DFT is essential for understanding how the electronic interplay between the pyridine and aniline rings dictates the molecule's reactivity and interaction potential.

Trustworthiness: A self-validating DFT protocol involves not just a single-point energy calculation, but a multi-step process. A geometry optimization must be followed by a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This ensures that all subsequent property calculations are performed on a physically realistic conformation.

  • Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a force field like MMFF94.

  • Geometry Optimization:

    • Select a DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies, which verifies the structure is a true minimum on the potential energy surface.

  • Property Calculations:

    • From the optimized and verified structure, calculate key electronic properties:

      • Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic reactivity and the molecule's ability to donate or accept electrons.

      • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.[10]

      • Mulliken Population Analysis: To determine the partial charges on each atom.

DFT_Workflow A 1. Initial 3D Structure (Molecular Editor) B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy (No Imaginary Frequencies) C->D Check Frequencies D->B Re-optimize if unstable E 5. Property Calculation (HOMO, LUMO, MEP) D->E Proceed if stable

Caption: A typical workflow for DFT calculations.

Molecular Docking for Investigating Protein-Ligand Interactions

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] The choice of docking software (e.g., AutoDock, Glide, PyRx) and scoring function is crucial. For this compound derivatives, which may target kinase enzymes, it is important to select a docking program that handles protein flexibility, particularly in the active site, to obtain a realistic binding pose.[12]

Trustworthiness: A robust docking protocol includes several validation steps. Re-docking a known co-crystallized ligand into its receptor should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å). Furthermore, screening a set of known active and inactive compounds should result in better docking scores for the active molecules, demonstrating the protocol's ability to distinguish binders from non-binders.

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges.

    • Define the binding site, typically as a grid box centered on the active site identified from the co-crystallized ligand or from literature.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization to obtain a stable conformation.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to sample various poses of the ligand within the defined binding site.

    • The software will generate a set of potential binding poses ranked by a scoring function, which estimates the binding affinity.

  • Pose Analysis and Validation:

    • Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

    • Compare the docking results with any available experimental data (e.g., SAR data) to validate the binding mode.

Docking_Workflow cluster_protein Target Preparation cluster_ligand Ligand Preparation P1 Obtain PDB Structure P2 Clean Structure (Remove Water, etc.) P1->P2 P3 Define Binding Site P2->P3 Dock 3. Docking Simulation (e.g., AutoDock) P3->Dock L1 Generate 3D Ligand L2 Energy Minimization L1->L2 L2->Dock Analysis 4. Pose Analysis & Validation Dock->Analysis

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Expertise & Experience: QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activity.[7][13] The success of a QSAR model depends heavily on the quality of the biological data, the selection of relevant molecular descriptors, and the statistical method used for model building (e.g., Multiple Linear Regression, Partial Least Squares). For this compound derivatives, descriptors related to hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric bulk are often important.[3]

Trustworthiness: A predictive QSAR model must be rigorously validated. The dataset should be split into a training set (for model building) and a test set (for external validation). Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value (> 0.6) indicates a model with good predictive power.[14]

  • Data Collection: Assemble a dataset of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Building: Use a statistical method (e.g., Multiple Linear Regression) on the training set to build an equation that relates the descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate Q² to assess the model's predictive ability.

QSAR_Workflow Data 1. Dataset of Compounds with Biological Activity Descriptors 2. Calculate Molecular Descriptors Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Build 4. Build Model on Training Set Split->Build Validate 5. Validate Model (Internal & External) Build->Validate Predict 6. Predictive Model Validate->Predict

Caption: The workflow for developing a predictive QSAR model.

In-Depth Analysis of this compound: A Computational Perspective

Molecular Geometry and Stability

DFT calculations would reveal that the methylene bridge provides significant conformational freedom. The key dihedral angles to consider are those around the C-N bonds linking the bridge to the rings. The relative orientation of the pyridine and aniline rings is crucial for determining how the molecule fits into a binding pocket. A conformational search would identify several low-energy conformers, and the global minimum would be used for further analysis.

Parameter Typical Calculated Value (DFT B3LYP/6-311G(d,p)) Significance
C(py)-CH₂ Bond Length~1.51 ÅStandard single bond length.
CH₂-N(aniline) Bond Length~1.46 ÅShorter due to some sp² character.
Pyridine-CH₂-N-Aniline DihedralVaries (-60° to 180°)Defines the overall shape and steric profile.
Electronic Properties and Reactivity

The electronic properties calculated by DFT provide insights into the molecule's reactivity and non-covalent interaction capabilities.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is typically localized on the electron-rich aniline ring, making it the primary site for electrophilic attack. The LUMO is often distributed across the electron-deficient pyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map would show a region of negative potential around the pyridine nitrogen, highlighting its role as a hydrogen bond acceptor. The amine nitrogen and the NH proton would show intermediate potential, capable of acting as both a hydrogen bond acceptor and donor.

Property Typical Calculated Value Implication for Drug Design
HOMO Energy~ -5.5 eVIndicates electron-donating ability (aniline part).
LUMO Energy~ -0.8 eVIndicates electron-accepting ability (pyridine part).
HOMO-LUMO Gap~ 4.7 eVRelates to chemical stability and reactivity.
Dipole Moment~ 2.5 DInfluences solubility and ability to engage in polar interactions.
Interaction with Biological Targets: A Kinase Inhibitor Case Study

Based on studies of related compounds, this compound derivatives are plausible kinase inhibitors.[3] A molecular docking study into the ATP-binding site of a kinase like KDR would likely reveal the following:

  • Hinge Binding: The pyridine nitrogen is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase, a common binding motif for kinase inhibitors.

  • Hydrophobic Interactions: The aniline ring can occupy a hydrophobic pocket, with substitutions on this ring allowing for the optimization of these interactions.

  • Flexible Linker: The methylene bridge allows the two ring systems to adopt an optimal geometry to simultaneously engage with the hinge region and the hydrophobic pocket.

Interaction Type Likely Interacting Residues (KDR example) Docking Score Contribution
Hydrogen BondCys919 (Hinge Region)High (major driver of affinity)
HydrophobicVal848, Leu840, Val916Moderate to High
π-π StackingPhe1047 (DFG motif out)Moderate

Structure-Activity Relationship Insights

By combining the insights from DFT, docking, and QSAR, we can derive principles for rationally designing more potent this compound derivatives.

  • Substituent Effects on the Aniline Ring:

    • Electron-donating groups (e.g., -OCH₃, -CH₃): Would increase the electron density of the ring, potentially enhancing π-π stacking interactions.

    • Electron-withdrawing groups (e.g., -Cl, -CF₃): Could modulate the pKa of the aniline nitrogen and introduce new interactions (e.g., halogen bonds).

  • Substituent Effects on the Pyridine Ring: Modifications here are less common but could be used to fine-tune the hinge-binding interaction or block metabolic pathways.

  • Key Molecular Descriptors: A QSAR model might reveal that a combination of a hydrophobicity descriptor (e.g., clogP), an electronic descriptor (e.g., HOMO energy), and a steric descriptor (e.g., molecular weight) can accurately predict the biological activity of a series of analogues.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. Computational chemistry provides an indispensable set of tools to explore and optimize the properties of this molecular framework. The integrated application of DFT, molecular docking, and QSAR, as outlined in this guide, allows for a deep understanding of the structural and electronic features that govern biological activity. This knowledge-driven approach enables the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their path to clinical development. Future studies should focus on applying these computational workflows in tandem with experimental validation to explore the full therapeutic potential of this versatile chemical class.

References

An In-Depth Technical Guide to the Molecular Structure of N,N-Bis(2-pyridylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of N,N-Bis(2-pyridylmethyl)aniline. The information is intended to support research and development activities in the fields of coordination chemistry, catalysis, and drug design.

Molecular Structure and Properties

N,N-Bis(2-pyridylmethyl)aniline, a tridentate ligand, possesses a unique three-dimensional structure dominated by the spatial arrangement of its aniline and two pyridyl moieties.

Chemical Identity:

ParameterValue
IUPAC Name N-phenyl-1-(pyridin-2-yl)-N-((pyridin-2-yl)methyl)methanamine
Chemical Formula C₁₈H₁₇N₃[1]
Molecular Weight 275.35 g/mol [1]
CAS Number 70339-52-9

Crystallographic Data:

The solid-state structure of N,N-Bis(2-pyridylmethyl)aniline has been determined by single-crystal X-ray diffraction.[1]

ParameterValue
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 11.4866(19) Å, b = 16.811(3) Å, c = 7.7930(12) Å[1]
β = 101.471(3)°[1]
Volume 1474.8(4) ų[1]
Z 4[1]
Dihedral Angle (Pyridyl-Pyridyl) 54.55(13)°[1]
Dihedral Angle (Phenyl-Pyridyl 1) 73.61(13)°[1]
Dihedral Angle (Phenyl-Pyridyl 2) 81.40(13)°[1]

Synthesis

A reliable method for the synthesis of N,N-Bis(2-pyridylmethyl)aniline involves the dialkylation of aniline with 2-picolyl chloride hydrochloride.

Experimental Protocol: Synthesis of N,N-Bis(2-pyridylmethyl)aniline

Materials:

  • Aniline

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of aniline (0.01 mol) in water, add 2-(chloromethyl)pyridine hydrochloride (0.02 mol).

  • Slowly add a solution of sodium hydroxide (0.04 mol) in water to the mixture.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain N,N-Bis(2-pyridylmethyl)aniline as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Aniline Aniline Reaction Stirring at Room Temperature (24 hours) Aniline->Reaction PicolylCl 2-(Chloromethyl)pyridine hydrochloride PicolylCl->Reaction NaOH Sodium Hydroxide NaOH->Reaction Extraction Dichloromethane Extraction Reaction->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product N,N-Bis(2-pyridylmethyl)aniline Chromatography->Product

Caption: Synthetic workflow for N,N-Bis(2-pyridylmethyl)aniline.

Spectroscopic Characterization

The molecular structure of N,N-Bis(2-pyridylmethyl)aniline can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyridine rings, as well as a characteristic singlet for the methylene bridge protons.

  • ¹³C NMR (CDCl₃): The carbon-13 NMR spectrum will display resonances for the aromatic carbons of the three rings and a signal for the methylene carbons.

Predicted ¹H and ¹³C NMR Data:

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho)6.8 - 7.0112 - 114
Phenyl-H (meta)7.2 - 7.4129 - 131
Phenyl-H (para)6.6 - 6.8116 - 118
Pyridyl-H (α)8.5 - 8.7148 - 150
Pyridyl-H (β, γ)7.0 - 7.8121 - 137
Methylene (-CH₂-)4.5 - 4.8 (s)55 - 58
Phenyl-C (ipso)-148 - 150
Pyridyl-C (ipso)-157 - 159
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3050 - 3150C-H stretching (aromatic)
2850 - 2950C-H stretching (aliphatic, -CH₂-)
1580 - 1610C=C stretching (aromatic rings)
1430 - 1480C=N stretching (pyridine rings)
1310 - 1360C-N stretching (aromatic amine)
740 - 780C-H out-of-plane bending (ortho-disubstituted pyridine)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragmentation:

m/zFragment Ion
275[M]⁺ (Molecular Ion)
183[M - C₅H₄NCH₂]⁺
92[C₅H₄NCH₂]⁺
77[C₆H₅]⁺

Coordination Chemistry

N,N-Bis(2-pyridylmethyl)aniline acts as a versatile tridentate ligand, coordinating to a variety of metal ions through the nitrogen atoms of the aniline and the two pyridyl moieties. This coordination ability makes it a valuable component in the design of metal complexes with applications in catalysis and materials science.

Caption: Coordination of N,N-Bis(2-pyridylmethyl)aniline to a metal center (M).

Applications

The unique structural and electronic properties of N,N-Bis(2-pyridylmethyl)aniline and its metal complexes make them promising candidates for various applications, including:

  • Homogeneous Catalysis: The metal complexes can serve as catalysts in a range of organic transformations.

  • Bioinorganic Chemistry: As a ligand, it can be used to model the active sites of metalloenzymes.

  • Materials Science: Incorporation of this ligand into coordination polymers and metal-organic frameworks can lead to materials with interesting magnetic, optical, or porous properties.

  • Fluorescent Probes: Derivatives of this molecule have been explored as fluorescent sensors for metal ions.

References

An In-depth Technical Guide to the Synthesis of N-(pyridin-2-ylmethyl)aniline and Its Derivatives: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of N-(pyridin-2-ylmethyl)aniline and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial properties. This document details the primary synthetic routes, presents quantitative data in a comparative format, and visualizes relevant biological pathways to support further research and drug development efforts.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be primarily achieved through three main strategies: reductive amination, N-alkylation, and Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of the this compound core structure. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) from the condensation of an aniline with 2-pyridinecarboxaldehyde, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

A representative experimental protocol for the synthesis of this compound via reductive amination is as follows:

  • Imine Formation:

    • In a round-bottom flask, dissolve aniline (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Experimental Workflow: Reductive Amination

G start Start reactants Aniline + 2-Pyridinecarboxaldehyde in Solvent (e.g., Methanol) start->reactants imine_formation Stir at Room Temperature (1-2 hours) reactants->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction Add Reducing Agent (e.g., NaBH4) Stir (2-4 hours) imine_intermediate->reduction product This compound reduction->product workup Quench with Water Extract with Organic Solvent product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Cell Migration PKC->Migration mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Inhibitor This compound Derivative Inhibitor->HDAC AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->TSG Activation CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

An In-depth Technical Guide to 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry. This document covers its chemical identity, predicted physicochemical properties, proposed synthesis methodologies, and a detailed exploration of its potential biological activity as a tubulin polymerization inhibitor. The information is presented to support further research and development efforts in the field of oncology and related disciplines.

Chemical Identity and Properties

3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline is a secondary amine featuring a trimethoxyphenyl group linked to a pyridine ring via a methylene bridge. Its chemical structure combines key pharmacophores known to interact with biological targets, particularly in the context of cancer therapeutics.

Table 1: Chemical and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₃[1]
Molecular Weight 274.32 g/mol Calculated
Predicted LogP 2.85In Silico Prediction
Predicted pKa (most basic) 6.2 (Pyridine N)In Silico Prediction
Predicted pKa (most acidic) 25.1 (Aniline N-H)In Silico Prediction
Predicted Solubility Moderately soluble in organic solvents; sparingly soluble in water.In Silico Prediction
Predicted Melting Point Not available. Expected to be a solid at room temperature.-
Predicted Boiling Point Not available.-

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Synthesis and Experimental Protocols

Proposed Synthesis Route 1: Reductive Amination

This method involves the reaction of 3,4,5-trimethoxyaniline with 2-pyridinecarboxaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq.) and 2-pyridinecarboxaldehyde (1.05 eq.) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise. Stir the reaction for an additional 2-3 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)aniline.

Proposed Synthesis Route 2: Nucleophilic Substitution

This route involves the N-alkylation of 3,4,5-trimethoxyaniline with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 3,4,5-trimethoxyaniline (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).

  • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography as described in the reductive amination protocol.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation start_ra 3,4,5-Trimethoxyaniline + 2-Pyridinecarboxaldehyde imine Imine Formation (MeOH, Acetic Acid) start_ra->imine reduction Reduction (NaBH4) imine->reduction workup_ra Work-up & Purification reduction->workup_ra product_ra 3,4,5-trimethoxy-N- (pyridin-2-ylmethyl)aniline workup_ra->product_ra start_na 3,4,5-Trimethoxyaniline + 2-(Chloromethyl)pyridine reaction_na Reaction (K2CO3, DMF) start_na->reaction_na workup_na Work-up & Purification reaction_na->workup_na product_na 3,4,5-trimethoxy-N- (pyridin-2-ylmethyl)aniline workup_na->product_na Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Compound 3,4,5-trimethoxy-N- (pyridin-2-ylmethyl)aniline Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption G2M_Checkpoint G2/M Phase Arrest Spindle->G2M_Checkpoint Activation of Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Prolonged Arrest Leads to

References

An In-depth Technical Guide to N-(pyridin-4-ylmethyl)aniline: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(pyridin-4-ylmethyl)aniline, a heterocyclic aromatic amine, serves as a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety establishes it as a "privileged scaffold." This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a key intermediate in the development of pharmacologically active agents, with a particular focus on kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

N-(pyridin-4-ylmethyl)aniline possesses a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .[1] While extensive experimental data for this specific compound is not widely published, its computed properties provide valuable insights for its application in research and synthesis.

PropertyValueSource
IUPAC Name N-(pyridin-4-ylmethyl)aniline[1]
Molecular Formula C12H12N2[1]
Molecular Weight 184.24 g/mol [1]
Topological Polar Surface Area 24.9 Ų[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
XLogP3-AA 2.3[1]
Solubility >27.6 µg/mL at pH 7.4 (experimental)[1]
CAS Number 3034-32-0[1]

Synthesis of N-(pyridin-4-ylmethyl)aniline and its Analogs

The synthesis of N-(pyridin-4-ylmethyl)aniline and its derivatives is most commonly achieved through reductive amination or palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly favored for its high yield and tolerance of various functional groups.

Experimental Protocol: Reductive Amination

A plausible and direct method for the synthesis of N-(pyridin-4-ylmethyl)aniline is the reductive amination of pyridine-4-carboxaldehyde with aniline.

Materials:

  • Pyridine-4-carboxaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM, add aniline (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-(pyridin-4-ylmethyl)aniline.

Experimental Workflow: Synthesis via Reductive Amination

G reagents Pyridine-4-carboxaldehyde + Aniline in DCM with catalytic Acetic Acid imine Imine Formation (Stir at RT, 1-2h) reagents->imine reduction Reduction with NaBH(OAc)3 (Stir at RT) imine->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Column Chromatography workup->purification product N-(pyridin-4-ylmethyl)aniline purification->product

A generalized workflow for the synthesis of N-(pyridin-4-ylmethyl)aniline via reductive amination.

Applications in Drug Discovery

The N-(pyridin-4-ylmethyl)aniline scaffold is a cornerstone in the design of kinase inhibitors. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity.

Role as a Kinase Inhibitor Scaffold

Derivatives of N-(pyridin-4-ylmethyl)aniline have been investigated as inhibitors of several key kinases implicated in oncogenic signaling pathways, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • c-Jun N-terminal Kinase (JNK)

  • Phosphoinositide 3-kinase (PI3K)

The structural rigidity of the biaryl system, combined with the versatile substitution patterns on both the aniline and pyridine rings, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A notable example of a drug containing a similar structural motif is Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P2->Downstream Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and causes dimerization Inhibitor N-(pyridin-4-ylmethyl)aniline Derivative (Inhibitor) Inhibitor->RTK Competes with ATP in binding pocket ATP ATP ADP ADP ATP->ADP Phosphate Source Response Cellular Response (Proliferation, Survival) Downstream->Response

Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

N-(pyridin-4-ylmethyl)aniline is a highly valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity may not be extensively documented, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is well-established. Its straightforward synthesis and the ability to readily modify its structure make it an attractive starting point for drug discovery campaigns aimed at developing novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding for researchers to explore the potential of this privileged scaffold in their drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of N-Pyridin-2-ylmethyl Substituted Ethane-1,2-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines, a class of compounds with significant applications in coordination chemistry, catalysis, and as precursors for pharmacologically active molecules. This document details the prevalent synthetic methodologies, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Introduction

N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines are chelating ligands that play a crucial role in the formation of metal complexes. The presence of both the ethylenediamine backbone and the pyridine rings allows for the coordination of a variety of metal ions, leading to complexes with diverse applications, including in the development of metal-organic frameworks (MOFs) and fluorescent probes. This guide focuses on the two predominant synthetic strategies for preparing these valuable compounds: direct alkylation and reductive amination.

Synthetic Methodologies

The synthesis of N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines can be broadly categorized into two main approaches, each with its own set of advantages and considerations.

  • Direct Alkylation of Ethane-1,2-diamine: This method involves the reaction of ethane-1,2-diamine with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction typically proceeds via nucleophilic substitution, where the amine groups of the ethylenediamine attack the electrophilic carbon of the picolyl halide. Control over the stoichiometry is crucial to obtain the desired degree of substitution (mono-, di-, or tetra-substitution).

  • Reductive Amination: This one-pot reaction involves the condensation of pyridine-2-carboxaldehyde with ethane-1,2-diamine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its efficiency and milder reaction conditions.

The choice of synthetic route may depend on the availability of starting materials, desired substitution pattern, and scalability of the reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, a representative compound of this class, via both direct alkylation and reductive amination.

Method 1: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine via Direct Alkylation

This protocol is a representative procedure based on the alkylation of ethane-1,2-diamine with a 2-picolyl halide.

Materials:

  • Ethane-1,2-diamine

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (2.0 eq) in ethanol.

  • To this solution, add a solution of sodium hydroxide (2.0 eq) in ethanol dropwise with stirring. A precipitate of sodium chloride will form.

  • Add ethane-1,2-diamine (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

Method 2: Synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine via Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

Materials:

  • Pyridine-2-carboxaldehyde

  • Ethane-1,2-diamine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (2.0 eq) in methanol.

  • Add ethane-1,2-diamine (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/ammonia) to obtain the pure N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

Table 1: Quantitative Data for Direct Alkylation

ParameterValue
Reactant 1 Ethane-1,2-diamine
Reactant 2 2-(Chloromethyl)pyridine hydrochloride
Stoichiometry (R1:R2) 1 : 2.2
Solvent Ethanol
Base Sodium Hydroxide
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 6 - 8 hours
Typical Yield 60 - 75%
Purification Method Column Chromatography

Table 2: Quantitative Data for Reductive Amination

ParameterValue
Reactant 1 Ethane-1,2-diamine
Reactant 2 Pyridine-2-carboxaldehyde
Stoichiometry (R1:R2) 1 : 2.1
Reducing Agent Sodium Borohydride
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 70 - 85%
Purification Method Column Chromatography

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methodologies described.

Synthesis_Alkylation cluster_start Starting Materials cluster_process Reaction cluster_end Product Ethane-1,2-diamine Ethane-1,2-diamine Alkylation Direct Alkylation (Nucleophilic Substitution) Ethane-1,2-diamine->Alkylation 2-Picolyl_Halide 2-Picolyl Halide (e.g., 2-(Chloromethyl)pyridine) 2-Picolyl_Halide->Alkylation Product_Di N,N'-bis(pyridin-2-ylmethyl) ethane-1,2-diamine Alkylation->Product_Di

Caption: Direct Alkylation Synthesis Workflow.

Synthesis_Reductive_Amination cluster_start_RA Starting Materials cluster_process_RA Reaction Steps cluster_end_RA Product Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Imine_Formation Imine Formation (Condensation) Pyridine-2-carboxaldehyde->Imine_Formation Ethane-1,2-diamine_RA Ethane-1,2-diamine Ethane-1,2-diamine_RA->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction In situ Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Intermediate Product_Di_RA N,N'-bis(pyridin-2-ylmethyl) ethane-1,2-diamine Reduction->Product_Di_RA

Caption: Reductive Amination Synthesis Workflow.

Conclusion

This technical guide has detailed the primary and most effective methods for the synthesis of N-Pyridin-2-ylmethyl substituted Ethane-1,2-diamines. Both direct alkylation and reductive amination offer viable pathways to these important chelating agents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this versatile class of compounds. Further optimization of reaction conditions may be necessary depending on the specific substitution pattern and scale of the synthesis.

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-(pyridin-2-yl)anilines, a key structural motif in medicinal chemistry and materials science. This document details prevalent and cutting-edge synthetic strategies, including experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their applications.

Introduction

The 2-(pyridin-2-yl)aniline scaffold is a privileged structural unit found in a variety of biologically active compounds and functional materials. Its unique electronic and steric properties, arising from the direct linkage of an electron-deficient pyridine ring to an electron-rich aniline moiety, make it a valuable building block in drug discovery and a versatile ligand in coordination chemistry. The development of efficient and scalable synthetic routes to access this core and its derivatives is therefore of significant interest to the scientific community. This guide will focus on the most prominent and effective methods for the synthesis of 2-(pyridin-2-yl)anilines: Palladium-Catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Copper-Catalyzed Ullmann Condensation, and modern C-H activation strategies.

Core Synthetic Methodologies

The construction of the C-C or C-N bond linking the pyridine and aniline rings is the central challenge in the synthesis of 2-(pyridin-2-yl)anilines. Several powerful transition-metal-catalyzed reactions have been developed to achieve this transformation with high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 2-(pyridin-2-yl)aniline synthesis, this reaction typically involves the coupling of a pyridine-based boronic acid or ester with an aniline-based halide, or vice versa.

A general workflow for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Bromoaniline 2-Bromoaniline Reaction_Vessel Suzuki-Miyaura Coupling 2-Bromoaniline->Reaction_Vessel 2-Pyridylboronic_Acid 2-Pyridylboronic_Acid 2-Pyridylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Final_Product 2-(Pyridin-2-yl)aniline Workup_Purification->Final_Product

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid.[1]

  • Materials:

    • 2-Bromo-6-nitroaniline

    • 2-Pyridylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add toluene (10 mL) and water (2 mL) to the flask.

    • To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing a complementary approach to the Suzuki-Miyaura coupling.[2][3] This reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of 2-(pyridin-2-yl)aniline, this would involve the reaction of 2-halopyridine with aniline or 2-haloaniline with 2-aminopyridine.

A general workflow for the Buchwald-Hartwig amination is depicted below:

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction_Vessel Buchwald-Hartwig Amination 2-Bromopyridine->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3, NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Final_Product 2-(Pyridin-2-yl)aniline Workup_Purification->Final_Product

Caption: General workflow for Buchwald-Hartwig amination.

This protocol outlines a plausible synthesis of 2-nitro-6-(pyridin-2-yl)aniline based on established Buchwald-Hartwig methodologies. The synthesis involves three main steps: protection of the aniline, the cross-coupling reaction, and deprotection.

  • Step 1: Protection of 2-nitroaniline

    • The amino group of 2-nitroaniline is protected, for example, as an acetamide, to prevent side reactions.

  • Step 2: Buchwald-Hartwig Amination

    • To an oven-dried Schlenk tube, add N-(2-nitrophenyl)acetamide (10 mmol), 2-bromopyridine (10 mmol), cesium carbonate (15 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), and Xantphos (0.2 mmol).

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add anhydrous 1,4-dioxane (50 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide.[4]

  • Step 3: Deprotection

    • Suspend N-(2-nitro-6-(pyridin-2-yl)phenyl)acetamide (10 mmol) in a mixture of ethanol (30 mL) and 6 M hydrochloric acid (30 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-nitro-6-(pyridin-2-yl)aniline.[4]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring copper as a catalyst.[2][5] While traditional Ullmann reactions often necessitate harsh conditions (high temperatures and stoichiometric copper), modern variations have been developed with milder conditions and catalytic amounts of copper, often in the presence of ligands.[5]

A general workflow for the Ullmann condensation is depicted below:

Ullmann_Condensation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Bromopyridine 2-Bromopyridine Reaction_Vessel Ullmann Condensation 2-Bromopyridine->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel Ligand Ligand (optional) (e.g., Phenanthroline) Ligand->Reaction_Vessel Base Base (e.g., K2CO3, KOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Final_Product 2-(Pyridin-2-yl)aniline Workup_Purification->Final_Product

Caption: General workflow for Ullmann condensation.

While a specific protocol for the synthesis of the parent 2-(pyridin-2-yl)aniline was not found, a related procedure for the coupling of 2-bromopyridine derivatives with carbazoles is available and can be adapted.

  • General Conditions: The reaction is catalyzed by CuCl, with 1-methyl-imidazole as a ligand and t-BuOLi as the base. These conditions were found to significantly promote the reaction, leading to high yields. This method is noted for its low cost and suitability for large-scale preparations.

C-H Activation Strategies

More recently, direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. This approach avoids the pre-functionalization of starting materials (e.g., as halides or boronic acids), leading to more efficient synthetic routes.

A recent study reports the synthesis of 2-(pyridin-2-yl)anilines catalyzed by a Pd/C-ethylene system.[5] The starting materials, 2-(pyridin-2-yl)cyclohexan-1-ones, are readily prepared from the reaction of substituted pyridine N-oxides and cyclohexanones.[5] A key advantage of this method is the ability to synthesize both 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from the same starting material by simply including or omitting a nitrogen source.[5]

Comparative Summary of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantages
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formation between an organoboron compound and a halide.High functional group tolerance, commercially available starting materials, well-established and reliable.Pre-functionalization of starting materials required, potential for side reactions.
Buchwald-Hartwig Amination Pd-catalyzed C-N bond formation between an amine and a halide.Broad substrate scope, high efficiency, good functional group tolerance.[2]Requires specialized ligands, catalyst cost and removal can be a concern.
Ullmann Condensation Cu-catalyzed C-N bond formation.Lower cost catalyst compared to palladium.Traditionally requires harsh reaction conditions, modern methods still may have limited substrate scope compared to Pd-catalyzed reactions.[2]
C-H Activation Direct functionalization of C-H bonds, avoiding pre-functionalization.High atom economy, potentially shorter synthetic routes.Can suffer from issues with regioselectivity, may require specific directing groups.

Conclusion

The synthesis of 2-(pyridin-2-yl)anilines can be achieved through a variety of powerful synthetic methodologies. The choice of the optimal route depends on several factors, including the availability of starting materials, the desired substitution pattern on the final molecule, and scalability requirements. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer the broadest scope and generally high yields, making them the methods of choice for many applications. The Ullmann condensation provides a more cost-effective, copper-catalyzed alternative, while emerging C-H activation strategies promise more atom-economical and environmentally benign routes in the future. This guide provides the foundational knowledge for researchers to navigate the synthesis of this important class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-N-(2-Pyridylmethylene)aniline

This technical guide provides a comprehensive overview of trans-N-(2-Pyridylmethylene)aniline, a Schiff base compound with applications in chemical synthesis and research. This document details its physicochemical properties, a general synthesis protocol, and its known applications.

Physicochemical Properties

trans-N-(2-Pyridylmethylene)aniline, also known as (E)-N-((Pyridin-2-yl)methylene)benzenamine, is a solid organic compound. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 182.22 g/mol [1][2][3]
Molecular Formula C₁₂H₁₀N₂[1][2]
CAS Number 40468-86-8[2][3]
Appearance Solid
Melting Point 35-40 °C
Boiling Point 97-101 °C at 0.1 mmHg
InChI Key CSGRSRYPHUABSU-GXDHUFHOSA-N
SMILES c1ccc(cc1)\N=C\c2ccccn2

Synthesis Protocol

The synthesis of trans-N-(2-Pyridylmethylene)aniline is typically achieved through the condensation reaction of 2-pyridinecarboxaldehyde and aniline. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Experimental Protocol: Synthesis of trans-N-(2-Pyridylmethylene)aniline

  • Materials:

    • 2-pyridinecarboxaldehyde

    • Aniline

    • Ethanol (or another suitable solvent like methanol)

    • Glacial acetic acid (catalyst, optional)

    • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Procedure:

    • Dissolve equimolar amounts of 2-pyridinecarboxaldehyde and aniline in a suitable volume of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

    • Upon completion, the solvent is typically removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure trans-N-(2-Pyridylmethylene)aniline.

    • The final product should be dried under vacuum. The purity and identity of the compound can be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of trans-N-(2-Pyridylmethylene)aniline.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants 2-Pyridinecarboxaldehyde + Aniline Solvent Ethanol Reaction Stir at Room Temperature Reactants->Reaction Catalyst Glacial Acetic Acid (cat.) Solvent->Reaction Catalyst->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Reaction Mixture Crude Crude Product Evaporation->Crude Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Pure Pure Product Recrystallization->Pure Drying Vacuum Drying Pure->Drying Final Final Product: trans-N-(2-Pyridylmethylene)aniline Drying->Final

Caption: Synthesis workflow for trans-N-(2-Pyridylmethylene)aniline.

Applications and Biological Context

trans-N-(2-Pyridylmethylene)aniline serves as a valuable building block and ligand in various areas of chemical research.

  • Proteomics Research: It is cited as a useful biochemical for proteomics research, although specific applications are not detailed in the provided context.[2]

  • Coordination Chemistry: As a bidentate ligand, it can coordinate with metal ions through the nitrogen atoms of the imine and the pyridine ring. This property makes it useful in the synthesis of metal complexes with potential applications in catalysis and materials science. For instance, related pyridylmethylene-aniline derivatives are used to create ruthenium complexes.[4]

  • Chemical Synthesis: It is a stable Schiff base that can be used as an intermediate in the synthesis of more complex organic molecules.

While some aniline derivatives exhibit biological activities such as antimicrobial or potassium channel opening effects, specific biological signaling pathways involving trans-N-(2-Pyridylmethylene)aniline are not prominently documented in the available literature.[5][6][7] Its primary role in a research context appears to be as a ligand and synthetic intermediate.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, trans-N-(2-Pyridylmethylene)aniline is associated with the following hazards:

  • Harmful if swallowed (H302).[3]

  • Causes skin irritation (H315).[3]

  • Causes serious eye irritation (H319).[3]

  • May cause respiratory irritation (H335).[3]

Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

References

Methodological & Application

The Pivotal Role of N-(pyridin-2-ylmethyl)aniline in Homogeneous Catalysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(pyridin-2-ylmethyl)aniline and its derivatives have emerged as a versatile class of bidentate N,N'-donor ligands in the field of homogeneous catalysis. The unique electronic and steric properties arising from the combination of a pyridine ring and an aniline moiety allow for the formation of stable and highly active metal complexes. These catalysts have demonstrated significant efficacy in a range of organic transformations, including polymerization, hydrogenation, and cross-coupling reactions. This document provides a comprehensive overview of the applications of this compound-based catalysts, complete with detailed experimental protocols and quantitative data to facilitate further research and development.

Application Notes

The core structure of this compound can be readily modified, allowing for the fine-tuning of the catalyst's performance. Substituents on the aniline ring or modifications to the methylene bridge can influence the steric hindrance, electron density at the metal center, and overall stability of the complex, thereby impacting its catalytic activity, selectivity, and substrate scope. The primary areas of application for these catalysts are detailed below.

Polymerization of Methyl Methacrylate (MMA)

Complexes of palladium(II), zinc(II), and cadmium(II) incorporating this compound derivatives have proven to be effective catalysts for the polymerization of methyl methacrylate (MMA).[1][2] These catalysts, often activated by a co-catalyst such as modified methylaluminoxane (MMAO), can produce high molecular weight poly(methyl methacrylate) (PMMA) with controlled syndiotacticity. The flexibility of the ligand framework, particularly the methylene bridge, plays a crucial role in the catalytic activity.

A notable example is the palladium(II) complex of 4-methoxy-N-(pyridin-2-ylmethyl)aniline, which exhibits high catalytic activity, yielding PMMA with a high molecular weight and a syndio-enriched microstructure.[1] The nature of the substituents on the aniline ring has a significant impact on the catalytic performance. For instance, the complex [L4PdCl2] containing 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline (L4) showed the highest catalytic activity in one study.[2]

Transfer Hydrogenation Reactions

Iridium(III) and Rhodium(III) complexes containing this compound ligands have been successfully employed as catalysts in transfer hydrogenation reactions.[1] These reactions are fundamental in organic synthesis for the reduction of unsaturated compounds. The N-H group in the ligand can play a crucial role in the proposed reaction mechanism, highlighting the importance of the ligand's active participation in the catalytic cycle. Comparative studies have shown that Rh(III) amine and imine compounds are more versatile than their Ir(III) counterparts in these reactions.[1]

Cross-Coupling Reactions

While direct applications of this compound in major cross-coupling reactions are still an emerging area, the broader class of pyridine-based N,N'-donor ligands has shown considerable promise. For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, derived from 2-aminomethylpyridine, have been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryl compounds.[3] Furthermore, N-(pyridin-2-yl)benzamide has been identified as an efficient ligand for nickel-catalyzed Chan-Lam cross-coupling reactions.[4] These examples strongly suggest the potential of this compound-based palladium complexes as catalysts for important C-C and C-N bond-forming reactions like Suzuki-Miyaura and Heck couplings.[5]

Quantitative Data Summary

The performance of various this compound-based catalysts in the polymerization of methyl methacrylate is summarized below.

Catalyst/LigandMetal CenterCo-catalystCatalytic Activity (g PMMA / mol Metal·h)Molecular Weight ( g/mol )Syndiotacticity (rr)Reference
4-methoxy-N-(pyridin-2-ylmethyl)anilinePd(II)MMAO3.80 × 10⁴9.12 × 10⁵~0.68[1]
N-cyclohexyl substituted imine derivativeZn(II)MMAO3.33 × 10⁴9.62 × 10⁵Moderate[1]
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)anilinePd(II)MMAO1.41 × 10⁵-~0.70[2]

Experimental Protocols

Protocol 1: Synthesis of a Palladium(II) Catalyst with this compound Derivative

This protocol describes the general synthesis of a [(N,N')PdCl2] complex.

Materials:

  • This compound derivative (e.g., 4-methoxy-N-(pyridin-2-ylmethyl)aniline)

  • [Pd(CH₃CN)₂Cl₂]

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve [Pd(CH₃CN)₂Cl₂] (1 equivalent) in ethanol.

  • Add the palladium precursor solution dropwise to the ligand solution with constant stirring at room temperature.

  • A precipitate will form. Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using techniques such as ¹H NMR, ¹³C NMR, FTIR, and elemental analysis.[2]

Protocol 2: Catalytic Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a general procedure for the polymerization of MMA using a pre-synthesized palladium catalyst.

Materials:

  • [(N,N')PdCl₂] complex (e.g., from Protocol 1)

  • Methyl methacrylate (MMA), freshly distilled

  • Modified methylaluminoxane (MMAO) solution in toluene

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the desired amount of the palladium catalyst.

  • Add anhydrous toluene to the flask to dissolve the catalyst.

  • Inject the desired amount of MMA into the reaction flask.

  • Initiate the polymerization by adding the MMAO solution. The molar ratio of Al/Pd is a critical parameter and should be optimized (e.g., 200:1).

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the desired reaction time.

  • Quench the polymerization by adding an acidic methanol solution (e.g., 10% HCl in methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting white solid (PMMA), wash thoroughly with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography) and tacticity (by ¹H NMR spectroscopy).[1][2]

Protocol 3: Catalytic Transfer Hydrogenation

This protocol provides a general procedure for the transfer hydrogenation of a ketone using an Iridium(III) or Rhodium(III) catalyst.

Materials:

  • [Cp*MCl(this compound)]PF₆ (M = Ir or Rh) catalyst[1]

  • Substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol or formic acid)

  • Base (if required, e.g., KOH)

  • Solvent (e.g., isopropanol or dichloromethane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the catalyst, the substrate, and the solvent.

  • If formic acid is used as the hydrogen donor, a base may be required.

  • Add the hydrogen donor to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours).

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

Catalyst_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Ligand This compound Derivative Mixing Mixing in Solvent (e.g., Ethanol) Ligand->Mixing Metal_Precursor Metal Precursor (e.g., [Pd(CH3CN)2Cl2]) Metal_Precursor->Mixing Stirring Stirring at Room Temp (2-4 hours) Mixing->Stirring Isolation Filtration & Washing Stirring->Isolation Drying Drying under Vacuum Isolation->Drying Catalyst Metal Complex Catalyst [(N,N')MCl2] Drying->Catalyst

Caption: Workflow for the synthesis of a metal complex catalyst.

Polymerization_Workflow Catalyst Catalyst Loading (Inert Atmosphere) Solvent Add Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Monomer Add Monomer (Methyl Methacrylate) Solvent->Monomer Initiation Initiate with Co-catalyst (MMAO) Monomer->Initiation Polymerization Polymerization (e.g., 60 °C) Initiation->Polymerization Quenching Quench Reaction (Acidic Methanol) Polymerization->Quenching Precipitation Precipitate Polymer (in Methanol) Quenching->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Product High Molecular Weight PMMA Isolation->Product

Caption: Experimental workflow for MMA polymerization.

Catalytic_Cycle_TH Catalyst [M]-H (Active Hydride Species) Oxidized_Donor Oxidized Donor (e.g., Acetone) Catalyst->Oxidized_Donor + H-Donor - H2 Intermediate [M]-Substrate Complex Catalyst->Intermediate + Ketone Substrate Ketone (R-CO-R') Substrate->Intermediate Product Alcohol (R-CH(OH)-R') Product->Catalyst - Alcohol H_Donor Hydrogen Donor (e.g., iPrOH) H_Donor->Catalyst Intermediate->Product Hydride Transfer

Caption: Simplified catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols for N-(pyridin-2-ylmethyl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyridin-2-ylmethyl)aniline is a versatile bidentate ligand in coordination chemistry, featuring both a pyridine and an aniline nitrogen donor atom connected by a methylene bridge. This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions. The flexible nature of the ligand and the ability to modify the aniline ring allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes. These complexes have shown significant potential in various applications, including catalysis, materials science, and bioinorganic chemistry. This document provides detailed protocols for the synthesis of the ligand and its representative metal complexes, along with key characterization data and potential applications.

Synthesis Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a two-step synthesis involving the formation of a Schiff base intermediate followed by its reduction.

Step 1: Synthesis of (E)-N-(pyridin-2-ylmethylene)aniline (Schiff Base)

  • Dissolve 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous ethanol in a round-bottom flask.

  • Add aniline (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield pure (E)-N-(pyridin-2-ylmethylene)aniline as a crystalline solid.

Step 2: Reduction to this compound

  • Dissolve the synthesized (E)-N-(pyridin-2-ylmethylene)aniline (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of distilled water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Dichlorido[this compound]palladium(II) - [Pd(L)Cl₂]
  • Dissolve this compound (1.0 eq.) in ethanol or acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve palladium(II) chloride (PdCl₂) (1.0 eq.) in a minimal amount of the same solvent (with a few drops of HCl if necessary to aid dissolution).

  • Add the palladium(II) chloride solution dropwise to the stirred ligand solution at room temperature.

  • A precipitate should form upon mixing.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the resulting solid in a vacuum desiccator to yield the [Pd(L)Cl₂] complex.

Protocol 3: Synthesis of Dichlorido[this compound]copper(II) - [Cu(L)Cl₂]
  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq.) in methanol.

  • Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain the [Cu(L)Cl₂] complex.[1]

Data Presentation

Table 1: Selected Crystallographic Data for a Representative Copper(II) Complex
Parameter[Cu(mpmapOH)Cl₂]¹
Metal CenterCu(II)
Coordination GeometryDistorted Square Pyramidal
Cu—N(pyridine) (Å)2.0409(9)
Cu—N(amine) (Å)1.9881(10)
Cu—O (Å)-
Cu—Cl(equatorial) (Å)2.2448(5)
Cu—Cl(axial) (Å)2.5014(6)
N(pyridine)—Cu—N(amine) (°)82.97(4)

¹ Data for a similar ligand, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, illustrating typical bond lengths and angles.[2]

Table 2: Spectroscopic Data for this compound and its Complexes
Compound/ComplexIR ν(N-H) (cm⁻¹)IR ν(C=N) (cm⁻¹)¹H NMR δ (ppm)UV-Vis λmax (nm)
This compound (L)~3400~1600 (pyridine)Py: 8.5-7.2, Ph: 7.2-6.7, CH₂: ~4.4, NH: ~4.9Not specified
[Pd(L)Cl₂]ShiftedShiftedDownfield shifts expected upon coordinationNot specified
[Cu(L)Cl₂]ShiftedShiftedParamagnetically broadenedd-d transitions expected in the visible region
Table 3: Catalytic Activity of Palladium Complexes in Methyl Methacrylate (MMA) Polymerization
CatalystCo-catalystActivity (g PMMA / mol Pd·h)Polymer Mₙ ( g/mol )Syndiotacticity (rr)
[(L')PdCl₂]¹MMAO3.80 x 10⁴9.12 x 10⁵~0.68
[(L'')PdCl₂]²MMAO1.41 x 10⁵-~0.70

¹ L' = 4-methoxy-N-(pyridin-2-ylmethyl)aniline.[3] ² L'' = 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)aniline.[4]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand_synth Ligand Synthesis: This compound complex_synth Complex Synthesis: [M(L)Xn] ligand_synth->complex_synth Metal Salt (MXn) spectroscopy Spectroscopy (NMR, IR, UV-Vis) complex_synth->spectroscopy crystallography X-ray Crystallography complex_synth->crystallography elemental Elemental Analysis complex_synth->elemental catalysis Catalytic Testing (e.g., Polymerization) spectroscopy->catalysis crystallography->catalysis elemental->catalysis

Caption: Workflow for synthesis and application of metal complexes.

coordination_modes Coordination of this compound cluster_ligand This compound M M N_py N_py M->N_py Coordination Bond N_an N_an M->N_an CH2 CH₂ N_py->CH2 An_ring Aniline Ring N_an->An_ring CH2->N_an Py_ring Pyridine Ring Py_ring->N_py

Caption: Bidentate chelation of the ligand to a metal center.

catalytic_cycle Simplified Catalytic Cycle for Polymerization active_catalyst [L-M-R]⁺ (Active Catalyst) monomer_coordination Monomer Coordination active_catalyst->monomer_coordination Monomer insertion Monomer Insertion monomer_coordination->insertion propagation Chain Propagation insertion->propagation Growing Polymer Chain propagation->active_catalyst Regeneration

Caption: General catalytic cycle for polymerization.

References

Application Notes and Protocols for the Synthesis of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-(pyridin-2-ylmethyl)aniline, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the reductive amination of 2-pyridinecarboxaldehyde with aniline.

Introduction

This compound and its derivatives are important ligands in coordination chemistry and have been investigated for their potential applications in catalysis and as therapeutic agents. The synthesis of this scaffold is a key step in the development of novel chemical entities. The protocol outlined below is a robust and common method for the preparation of this compound.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound via the formation of an intermediate imine from 2-pyridinecarboxaldehyde and aniline, followed by its in-situ reduction.

Materials
  • 2-Pyridinecarboxaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 equivalent) and aniline (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in a suitable solvent such as methanol or dichloromethane (approximately 0.1-0.5 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully and portion-wise add the reducing agent, sodium borohydride (1.5-2.0 equivalents) or sodium triacetoxyborohydride (1.5-2.0 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 2-12 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data and conditions for the synthesis of this compound.

ParameterValueNotes
Reactants
2-Pyridinecarboxaldehyde1.0 equivStarting material
Aniline1.0 - 1.2 equivA slight excess can be used to drive the reaction to completion.
Reagents & Solvents
Reducing AgentNaBH₄ or STAB (1.5 - 2.0 equiv)STAB is a milder and more selective reducing agent.
SolventMethanol or DichloromethaneMethanol is commonly used with NaBH₄. DCM is preferred for STAB.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling is for the safe addition of the reducing agent.
Reaction Time3 - 14 hoursMonitored by TLC for completion.
Purification & Yield
Purification MethodSilica Gel Column ChromatographyEluent: Hexane/Ethyl Acetate gradient.
Expected Yield70 - 90%Yield can vary based on the specific conditions and scale.
Characterization
AppearanceColorless to pale yellow oil/solid
Analytical Techniques¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the structure and purity of the final product.

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification Reactants 1. Mix 2-Pyridinecarboxaldehyde and Aniline in Solvent Imine_Formation 2. Stir at Room Temperature (Imine Formation) Reactants->Imine_Formation 1-2h Reduction 3. Cool to 0°C and Add Reducing Agent Imine_Formation->Reduction Stir 4. Stir to Complete Reduction Reduction->Stir 2-12h Quench 5. Quench Reaction Stir->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Column Chromatography Dry_Concentrate->Purify Product Final Product: This compound Purify->Product Reaction_Mechanism Aldehyde 2-Pyridinecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine Aniline Aniline Aniline->Imine Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Product Reduction

Application Notes & Protocols: N-(pyridin-2-ylmethyl)aniline in the Design of Functional Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(pyridin-2-ylmethyl)aniline, a readily accessible bidentate N,N'-ligand, has emerged as a versatile building block in coordination chemistry. Its inherent structural features—a pyridine nitrogen and a secondary amine nitrogen linked by a flexible methylene bridge—allow for the formation of stable five-membered chelate rings with a wide array of metal ions. A key feature of this ligand framework is its potential for hemilability , where one donor arm can reversibly dissociate, opening a coordination site for substrate binding and catalytic turnover.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed, field-tested protocols for the synthesis of the ligand, the preparation of representative metal complexes (Iron and Zinc), and their application in homogeneous catalysis and bioinorganic modeling.

Section 1: The Ligand: Synthesis and Characterization

The accessibility of the ligand is paramount for its widespread use. The most common and efficient synthesis is the reductive amination between 2-pyridinecarboxaldehyde and aniline, followed by reduction of the resulting imine.

Protocol: Synthesis of this compound

This two-step, one-pot procedure provides a high yield of the desired ligand.

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde in anhydrous methanol. Add aniline dropwise at room temperature with stirring. The solution will typically turn yellow, indicating the formation of the Schiff base (imine). Stir the reaction for 2-4 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product (often a yellow to brown oil or solid) can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ligand.

Ligand Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in complexation reactions.

Technique Expected Observations
¹H NMR (CDCl₃)δ ~8.5 (d, 1H, pyridyl-H6), 7.6 (t, 1H, pyridyl-H4), 7.1-7.3 (m, 4H, pyridyl-H3,5 & aniline-H), 6.6-6.8 (m, 3H, aniline-H), 4.5 (s, 2H, -CH₂-), 4.4 (br s, 1H, -NH-).
¹³C NMR (CDCl₃)Peaks corresponding to the pyridine and aniline rings, and a characteristic peak for the methylene bridge carbon (~49 ppm).[3]
FT-IR (ATR)ν(N-H) stretch around 3400 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹, and C=C/C=N stretches in the 1600-1400 cm⁻¹ region.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight (C₁₂H₁₂N₂).

Workflow Visualization

Ligand_Synthesis reagents 2-Pyridinecarboxaldehyde + Aniline in Methanol imine Schiff Base (Imine) Formation (Stir 2-4h at RT) reagents->imine reduction Reduction with NaBH₄ (0°C to RT, overnight) imine->reduction Cool to 0°C workup Aqueous Workup (H₂O, DCM, NaHCO₃) reduction->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Section 2: Principles of Coordination and Hemilability

The this compound ligand coordinates to metal centers as a bidentate, N,N'-donor, forming a stable five-membered chelate ring. The pyridine nitrogen acts as a neutral σ-donor, while the aniline nitrogen is a stronger σ-donor. This electronic difference is the foundation of its hemilability .[1]

Hemilability refers to the property of a multidentate ligand where one donor group is more weakly bound and can reversibly dissociate from the metal center.[2][4] This process opens up a vacant coordination site, which is often a prerequisite for substrate binding in catalysis.[1] The aniline nitrogen is typically the more labile donor compared to the pyridine nitrogen.

Hemilability cluster_0 Chelated State (Stable) cluster_1 Hemi-dissociated State (Reactive) M M N_py N_py M->N_py N_an N_an M->N_an M2 M M->M2 N_py2 N_py M2->N_py2 Substrate Substrate M2->Substrate Binds N_an2 N_an

Caption: The principle of hemilability in metal complexes.

Section 3: Application in Homogeneous Catalysis

Iron complexes bearing N,N'-bidentate ligands have gained significant attention as catalysts for reactions like hydrosilylation due to iron's low cost and low toxicity.[5][6]

Protocol: Synthesis of [Fe(this compound)Cl₂] Pre-catalyst

Materials:

  • Anhydrous Iron(II) chloride (FeCl₂) (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk line and inert atmosphere (N₂ or Ar) techniques

Procedure:

  • Under an inert atmosphere, suspend anhydrous FeCl₂ in anhydrous THF.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the ligand solution dropwise to the FeCl₂ suspension at room temperature. The mixture will typically change color.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • A precipitate will form. Reduce the volume of THF under vacuum if necessary.

  • Isolate the solid product by filtration under inert atmosphere. Wash the solid with a small amount of cold anhydrous THF and then with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex under high vacuum. The product should be stored under an inert atmosphere as many Fe(II) complexes are air-sensitive.[7]

Protocol: Catalytic Hydrosilylation of Acetophenone

This protocol demonstrates the use of the synthesized iron complex as a pre-catalyst for the reduction of a ketone.

Materials:

  • [Fe(this compound)Cl₂] (1-5 mol%)

  • Acetophenone (1.0 eq)

  • Phenylsilane (PhSiH₃) (1.2 eq)

  • Anhydrous toluene

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the iron pre-catalyst.

  • Add anhydrous toluene, followed by acetophenone.

  • Add phenylsilane dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require heating (e.g., 50-80 °C) to achieve a reasonable rate.

  • Upon completion, quench the reaction by carefully adding it to a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude product, 1-phenylethanol.

  • Purify by column chromatography if necessary.

Catalytic Cycle Visualization

Catalytic_Cycle precatalyst [LFeIICl₂] Pre-catalyst active_fe0 Active LFe⁰ Species precatalyst->active_fe0 Reduction by PhSiH₃ oxidative_add Oxidative Addition of R₃Si-H active_fe0->oxidative_add hydrosilyl_complex [LFeII(H)(SiR₃)] ketone_coord Ketone Coordination hydrosilyl_complex->ketone_coord Ketone (R'C(=O)R'') hydride_insertion Hydride Insertion ketone_coord->hydride_insertion alkoxy_complex [LFeII(OCHR'R'')(SiR₃)] reductive_elim Reductive Elimination alkoxy_complex->reductive_elim product_release Product Release (Silyl Ether) reductive_elim->product_release product_release->active_fe0 Hydrolysis gives Alcohol Product

Caption: Proposed Fe-catalyzed hydrosilylation cycle.[6]

Section 4: Application in Bioinorganic Modeling

Zinc(II) is a d¹⁰ metal ion that is spectroscopically silent in many techniques but crucial in biology. Complexes of this compound with zinc can serve as structural models for the coordination environment in zinc-containing enzymes and can exhibit interesting photophysical properties.[8][9][10]

Protocol: Synthesis of [Zn(this compound)Cl₂]

Materials:

  • Zinc(II) chloride (ZnCl₂), anhydrous (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol or Methanol

Procedure:

  • Dissolve anhydrous ZnCl₂ in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the ligand in a minimum amount of ethanol.

  • Add the ligand solution to the ZnCl₂ solution. A white precipitate often forms immediately.

  • Stir the mixture at room temperature for 4-6 hours.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C). The resulting zinc complex is typically air-stable.[11]

Protocol: Fluorescence Spectroscopy

Some zinc complexes with aromatic N-donor ligands are known to be fluorescent. This protocol outlines a basic method to assess the luminescent properties.

Materials:

  • [Zn(this compound)Cl₂] complex

  • Spectroscopic grade solvent (e.g., Methanol or Acetonitrile)

  • Fluorometer

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the zinc complex in the chosen spectroscopic grade solvent.

  • Prepare a "blank" sample containing only the solvent.

  • Record the absorption spectrum of the complex solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (typically the lowest energy absorption maximum).

  • In the fluorometer, set the determined excitation wavelength.

  • Scan the emission spectrum over a range of higher wavelengths (e.g., from λₑₓ + 10 nm to 800 nm).

  • If fluorescence is observed, a quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Section 5: Troubleshooting and Expert Insights

  • Ligand Synthesis: The reduction step with NaBH₄ is highly exothermic. Ensure slow, portion-wise addition to an ice-cooled solution to prevent overheating.

  • Iron Complex Synthesis: Anhydrous conditions are critical. Trace water or oxygen can lead to the formation of iron oxides or inactive species. Use of Schlenk techniques is highly recommended.

  • Catalysis: Catalyst loading may need optimization. If the reaction is slow, increasing the temperature or catalyst loading can improve the rate. Some iron catalysts may require an "activation" period.

  • Characterization: Paramagnetic complexes (like high-spin Fe(II)) will show broad, shifted peaks in ¹H NMR, making structural elucidation difficult. In such cases, techniques like magnetic susceptibility measurements, Mössbauer spectroscopy, or X-ray crystallography are more informative.

References

Application Notes and Protocols for N-(pyridin-2-ylmethyl)aniline in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of N-(pyridin-2-ylmethyl)aniline and its derivatives as ligands in palladium-catalyzed cross-coupling reactions. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile coordination properties and its presence in various biologically active molecules. These notes offer detailed synthetic protocols, characterization data, and insights into their potential therapeutic applications.

Introduction

This compound is a bidentate N,N'-chelating ligand that can form stable complexes with transition metals like palladium. The pyridine and aniline nitrogen atoms coordinate to the metal center, creating a stable five-membered ring. This coordination stabilizes the palladium catalyst and can influence its reactivity and selectivity in various cross-coupling reactions. While this compound itself is a versatile ligand, its derivatives, particularly those with substituents on the aniline or pyridine rings, have been more extensively explored in the literature for their applications in catalysis and medicinal chemistry. These derivatives are often employed in the synthesis of complex organic molecules, including those with potential therapeutic properties, such as kinase inhibitors for cancer therapy.

Applications in Palladium-Catalyzed Reactions

Derivatives of this compound are effective ligands in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. Palladium complexes bearing this compound-type ligands can effectively catalyze this reaction. For instance, the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline, a key intermediate for certain kinase inhibitors, can be achieved via a Suzuki-Miyaura coupling between 2-bromo-6-nitroaniline and 2-pyridylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide or triflate and an amine. Palladium catalysts with this compound-derived ligands have been proposed for this transformation. A plausible synthetic route to 2-Nitro-6-(pyridin-2-yl)aniline involves the palladium-catalyzed coupling of a 2-halopyridine with 2-nitroaniline.

Quantitative Data Summary

The following table summarizes representative quantitative data for palladium-catalyzed reactions utilizing derivatives of this compound.

Reaction TypeAryl HalideCoupling PartnerPd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura2-Bromo-6-nitroaniline2-Pyridylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/Water9012-24Not Specified[1]
Buchwald-Hartwig2-Bromopyridine2-NitroanilinePd(OAc)₂XantphosNaOtBuToluene100-11012-24Not Specified[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via Suzuki-Miyaura Coupling[1]

Materials:

  • 2-Bromo-6-nitroaniline

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.

Protocol 2: Proposed Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via Buchwald-Hartwig Amination[2]

Materials:

  • 2-Bromopyridine

  • 2-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-nitroaniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-nitroaniline).

  • Stir the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford "2-Nitro-6-(pyridin-2-yl)aniline".

Relevance in Drug Development

The this compound scaffold is a valuable pharmacophore in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the aniline moiety provides a site for substitutions to modulate the physicochemical and biological properties of the derivatives. These compounds are particularly prominent as kinase inhibitors in oncology, targeting signaling pathways that are crucial for cancer cell proliferation and survival.

EGFR and VEGFR-2 Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] These receptors play critical roles in cancer progression. The EGFR signaling pathway, when activated, leads to cell proliferation, survival, and migration.[1] Similarly, the VEGFR-2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] Aniline-based inhibitors can block these pathways by competing with ATP for the kinase domain of the respective receptors.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants & Catalyst inert Inert Atmosphere (Ar/N2) start->inert solvent Add Solvents inert->solvent reagents Add Reagents solvent->reagents heat Heat & Stir reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdi_complex R-Pd(II)-X(L2) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_r_rprime R-Pd(II)-R'(L2) transmetalation->pdii_r_rprime boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdii_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Growth Factor (EGF/VEGF) receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization pi3k PI3K dimerization->pi3k ras Ras dimerization->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Aniline-based Inhibitor inhibitor->dimerization Blocks ATP Binding Site

Caption: Simplified EGFR/VEGFR-2 signaling pathway and the mode of action of aniline-based inhibitors.

References

Application Notes and Protocols for the Biological Activity Screening of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological evaluation of N-(pyridin-2-ylmethyl)aniline. The protocols outlined herein are designed as a robust starting point for discovering and characterizing potential therapeutic activities of this novel compound.

Introduction: The Rationale for Screening this compound

This compound belongs to a class of compounds containing both pyridine and aniline moieties. These structural motifs are prevalent in a vast number of biologically active molecules and approved pharmaceuticals. Pyridine derivatives, for instance, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the aniline scaffold is a key component in many drugs, and its derivatives have been explored for various therapeutic applications. The combination of these two pharmacophores in this compound presents a compelling case for a broad-spectrum biological activity screening to uncover its therapeutic potential.

This guide will detail a tiered screening approach, beginning with preliminary cytotoxicity assessments, followed by more specific assays for antimicrobial, anti-inflammatory, and anticancer activities. The experimental choices are grounded in the established biological potential of related chemical structures, providing a logical and efficient pathway for hit identification.

Part 1: Preliminary Cytotoxicity Assessment

Before embarking on specific activity screens, it is crucial to determine the inherent cytotoxicity of this compound. This initial step helps in establishing a therapeutic window and informs the concentration ranges for subsequent assays. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability.[4][5][6][7]

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, replace the old medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIncubation Time (h)IC50 (µM)
HEK293This compound24Experimental Data
HEK293This compound48Experimental Data
HEK293This compound72Experimental Data

Part 2: Anticancer Activity Screening

Given that many pyridine and aniline derivatives exhibit anticancer properties, a primary focus of the screening cascade is to evaluate the potential of this compound as an anticancer agent.[2][9][10] The XTT assay is an alternative to the MTT assay and is often preferred due to its water-soluble formazan product, which simplifies the protocol.[4][7]

Protocol 2: XTT Assay for Anticancer Activity

Principle: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. The yellow XTT is reduced to a water-soluble orange formazan product.[4][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at their optimal seeding densities and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values for each cell line.

Data Presentation: Anticancer Activity Profile
Cancer Cell LineCompoundIC50 (µM)
MCF-7 (Breast)This compoundExperimental Data
A549 (Lung)This compoundExperimental Data
HCT116 (Colon)This compoundExperimental Data

Visualization: Anticancer Screening Workflow

cluster_0 In Vitro Screening Cell_Culture Cancer Cell Lines (MCF-7, A549, HCT116) Compound_Prep This compound Serial Dilutions Cell_Culture->Compound_Prep Treatment Cell Treatment Compound_Prep->Treatment Incubation_48_72h Incubation (48-72h) Treatment->Incubation_48_72h XTT_Assay XTT Assay Incubation_48_72h->XTT_Assay Absorbance_Reading Absorbance Reading (450-500 nm) XTT_Assay->Absorbance_Reading Data_Analysis IC50 Determination Absorbance_Reading->Data_Analysis

Caption: Workflow for in vitro anticancer activity screening.

Part 3: Antimicrobial Activity Screening

The pyridine nucleus is a common feature in many antimicrobial agents.[11][12] Therefore, it is prudent to investigate the antibacterial and antifungal potential of this compound.

Protocol 3: Kirby-Bauer Disk Diffusion Method for Antibacterial Screening

This method is a preliminary, qualitative test to assess the antibacterial activity of a compound.[13]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. If the compound inhibits bacterial growth, a clear zone of inhibition will appear around the disk.

Step-by-Step Protocol:

  • Bacterial Culture: Prepare a fresh culture of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[13]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Include a solvent control disk and a positive control disk with a standard antibiotic (e.g., ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi like Candida albicans).

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Data Presentation: Antimicrobial Activity Profile
MicroorganismKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusExperimental DataExperimental Data
Escherichia coliExperimental DataExperimental Data
Candida albicansN/AExperimental Data

Part 4: Anti-inflammatory Activity Screening

Inflammation is a key pathological feature of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade.

Protocol 5: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][10]

Principle: The assay measures the production of prostaglandins, the products of the COX-catalyzed reaction, in the presence and absence of the test compound. This can be done using various detection methods, including fluorometric or ELISA-based kits.[9]

Step-by-Step Protocol (Fluorometric):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening kit.[9]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[9][10]

  • Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Protocol 6: Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the inhibitory effect of the compound on lipoxygenase activity.[2]

Principle: The assay measures the formation of hydroperoxides from the LOX-catalyzed oxidation of a fatty acid substrate like linoleic or arachidonic acid.[2] The product can be detected spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., 0.2 M borate buffer, pH 9.0), a substrate solution (e.g., linoleic acid), and an enzyme solution (e.g., soybean lipoxygenase).[2]

  • Reaction Mixture: In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene hydroperoxide product.[2]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.

Data Presentation: Anti-inflammatory Activity Profile
Enzyme TargetCompoundIC50 (µM)
COX-1This compoundExperimental Data
COX-2This compoundExperimental Data
15-LOXThis compoundExperimental Data

Visualization: Anti-inflammatory Screening Pathway

cluster_1 Anti-inflammatory Screening Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay LOX_Assay LOX Inhibition Assay Compound->LOX_Assay IC50_COX Determine IC50 for COX-1 and COX-2 COX_Assay->IC50_COX IC50_LOX Determine IC50 for LOX LOX_Assay->IC50_LOX

Caption: Parallel screening for COX and LOX inhibition.

Conclusion

The protocols detailed in this guide provide a comprehensive and logically structured approach to the initial biological activity screening of this compound. By systematically evaluating its cytotoxic, anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify and prioritize promising therapeutic leads for further development. The data generated from these assays will form a critical foundation for more in-depth mechanistic studies and preclinical evaluation.

References

Unveiling the Cytotoxic Potential of N-(pyridin-2-ylmethyl)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and findings related to the cytotoxic effects of N-(pyridin-2-ylmethyl)aniline derivatives and their metal complexes. Due to a lack of extensive research on the parent compound, this report focuses on the available data from its analogues and coordinated compounds, offering valuable insights for anticancer drug discovery and development.

Introduction

Pyridine and aniline moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. The hybrid structure of this compound combines these two key pharmacophores, making its derivatives promising candidates for anticancer research. This report details the cytotoxic evaluation of various this compound derivatives and their metal complexes against several human cancer cell lines, summarizing the key findings and providing detailed experimental protocols.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound derivatives and their complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/ComplexCell LineIC50 (µM)Reference
Dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II) (PdL1)MCF-7 (Breast), HCT-116 (Colon)Not specified, but showed high cytotoxicity compared to the ligand.[1]
Dichloro-(4-fluoro-N-((pyridin-2-yl)methyl)aniline)-palladium(II) (PdL2)MCF-7 (Breast), HCT-116 (Colon)Not specified, but showed high cytotoxicity compared to the ligand.[1]
Dichloro-(4-methoxy-N-((pyridin-2-yl)methyl)aniline)-palladium(II) (PdL3)MCF-7 (Breast), HCT-116 (Colon)Not specified, but showed high cytotoxicity compared to the ligand.[1]
Dichloro-(4-ethyl-N-((pyridin-2-yl)methyl)aniline)-palladium(II) (PdL4)MCF-7 (Breast), HCT-116 (Colon)Not specified, but showed high cytotoxicity compared to the ligand.[1]
[DEP(Cd)Br2]MCF-7 (Breast), HCT-116 (Colon)Exhibited an excellent inhibitory profile.[1]
4-(3-methoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (5a)T47D (Breast)EC50 = ~360 nM (caspase activation)[2]
4-(2,5-dimethoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (5l)T47D (Breast)EC50 = 18 nM (caspase activation)[2]
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 µM (48h), 0.11 µM (72h)[3]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 µM (48h), 0.80 µM (72h)[3]
N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5l)MDA-MB-231 (Breast)1.4 µM[4]
N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5l)HepG2 (Liver)22.6 µM[4]

Experimental Protocols

The following are detailed protocols for key experiments typically used to assess the cytotoxicity of novel compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Read absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: The DNA content of cells is measured by staining with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

Studies on derivatives of this compound suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[2] The general mechanism often involves the activation of caspase cascades, which are central to the execution of apoptosis. Some compounds have also been shown to arrest the cell cycle at specific phases, such as the G2/M phase.[2]

G Proposed Apoptotic Pathway Compound This compound Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis CellDeath Cell Death CellCycle->CellDeath Caspase Caspase Activation Apoptosis->Caspase Caspase->CellDeath

References

The Coordination Chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Ligand

N,N,4-tris(pyridin-2-ylmethyl)aniline (TPAA) is a versatile tripodal ligand that has garnered significant interest in the field of coordination chemistry. Its unique structure, featuring a central aniline core with three pendant pyridyl arms, allows for flexible and multimodal coordination with a variety of metal ions. This adaptability makes TPAA a valuable building block for the synthesis of discrete molecular complexes, dimers, and even one-dimensional coordination polymers[1][2]. The resulting metal complexes exhibit a range of interesting properties and have shown promise in diverse applications, including catalysis and the development of radiopharmaceuticals[3][4].

This guide provides a comprehensive overview of the coordination chemistry of TPAA, offering detailed protocols for its synthesis, the preparation of its metal complexes, and its application in cutting-edge research. The methodologies presented herein are grounded in established scientific literature and are designed to be both reproducible and informative for researchers, scientists, and drug development professionals.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline can be achieved through a multi-component reaction, which offers a versatile route to a library of structurally similar ligands[1]. An improved synthetic route has been reported, significantly increasing the overall yield[3][4]. The following protocol details a robust method for the preparation of TPAA.

Protocol 1: Synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline (TPAA)

Materials:

  • 4-nitroaniline

  • Pyridine-2-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reductive Amination (Step 1):

    • To a solution of 4-nitroaniline (1 equivalent) in 1,2-dichloroethane, add pyridine-2-carbaldehyde (3.3 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (4.5 equivalents) portion-wise over 30 minutes.

    • Continue stirring at room temperature for 24 hours.

    • Causality: This step involves the reductive amination of 4-nitroaniline with pyridine-2-carbaldehyde. STAB is a mild reducing agent suitable for this transformation, converting the intermediate imines to the corresponding amine.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of dichloromethane/methanol to isolate the pure N,N,4-tris(pyridin-2-ylmethyl)-4-nitroaniline.

  • Reduction of the Nitro Group (Step 2):

    • The purified nitro-TPAA can be reduced to the corresponding aniline (TPAA) using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with tin(II) chloride in ethanol and hydrochloric acid[5].

  • Final Purification:

    • After the reduction and appropriate work-up, the final product, N,N,4-tris(pyridin-2-ylmethyl)aniline, can be further purified by recrystallization or column chromatography to yield the desired ligand.

Coordination Chemistry: Synthesis of TPAA-Metal Complexes

The flexible nature of the TPAA ligand allows it to form stable complexes with a variety of transition metals. The coordination typically involves the nitrogen atoms of the three pyridyl groups and the central aniline nitrogen, although the denticity can vary depending on the metal ion and reaction conditions.

General Protocol 2: Synthesis of TPAA-Metal(II) Complexes (e.g., Cu(II), Co(II), Mn(II))

This protocol provides a general method for the synthesis of TPAA complexes with divalent first-row transition metals.

Materials:

  • N,N,4-tris(pyridin-2-ylmethyl)aniline (TPAA)

  • Metal(II) salt (e.g., CuCl₂, Co(ClO₄)₂, Mn(OAc)₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetonitrile (MeCN)

  • Diethyl ether ((Et)₂O)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, depending on the metal's air sensitivity)

Procedure:

  • Ligand Dissolution:

    • Dissolve TPAA (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetonitrile in a clean flask.

  • Addition of Metal Salt:

    • In a separate flask, dissolve the chosen metal(II) salt (1 equivalent) in the same solvent.

    • Slowly add the metal salt solution to the TPAA solution with continuous stirring.

    • Causality: The slow addition of the metal salt solution helps to ensure the formation of a well-defined complex and can prevent the precipitation of undesired side products.

  • Reaction and Complex Formation:

    • Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating may be required to facilitate complexation.

    • The formation of the complex is often indicated by a color change.

  • Isolation of the Complex:

    • The metal complex can be isolated by several methods depending on its solubility:

      • Precipitation: If the complex is insoluble in the reaction solvent, it will precipitate out. Collect the solid by filtration, wash with a small amount of the cold solvent, and then with diethyl ether.

      • Solvent Evaporation: If the complex is soluble, reduce the volume of the solvent using a rotary evaporator until the product begins to crystallize or precipitate.

      • Vapor Diffusion: For growing single crystals suitable for X-ray diffraction, the slow vapor diffusion of a non-solvent (e.g., diethyl ether) into a concentrated solution of the complex in a solvent like acetonitrile is a common technique.

  • Drying:

    • Dry the isolated complex under vacuum.

Characterization of TPAA and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the TPAA ligand and its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the TPAA ligand and for probing the coordination environment in its diamagnetic metal complexes.

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the TPAA ligand or its diamagnetic complex in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • For complexes, changes in the chemical shifts of the pyridyl and aniline protons upon coordination provide insights into the metal-ligand interactions[6][7].

Expected Observations:

  • TPAA Ligand: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and aniline rings, as well as a singlet for the methylene (-CH₂-) protons.

  • Diamagnetic Complexes: Upon coordination to a metal ion, the signals for the protons on the pyridine rings closest to the metal center will typically show a downfield shift due to the deshielding effect of the metal. The symmetry of the complex in solution can also be inferred from the number of distinct NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in the TPAA ligand and its metal complexes. The coordination of a metal ion to the ligand often results in the appearance of new absorption bands.

Protocol 4: UV-Vis Spectroscopic Analysis

  • Sample Preparation:

    • Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the TPAA ligand or its metal complex in a UV-Vis transparent solvent (e.g., methanol, acetonitrile, water).

  • Data Acquisition:

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer.

Expected Observations:

  • TPAA Ligand: The spectrum will be dominated by π-π* transitions of the aromatic rings.

  • Metal Complexes: Coordination to a transition metal ion can give rise to new, lower-energy absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For complexes of d-block elements, weak d-d transitions may also be observed in the visible region, which are responsible for their color[8][9][10].

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of TPAA metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry[11][12][13].

Protocol 5: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the metal complex suitable for X-ray analysis. This is often achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Applications of TPAA Metal Complexes

The unique coordination properties of TPAA make its metal complexes promising candidates for various applications, from catalysis to medicinal chemistry.

Application in Catalysis: A Model Protocol for Catalytic Oxidation

Metal complexes containing polypyridyl ligands are known to be active catalysts for a range of oxidation reactions[14][15][16][17][18]. While specific catalytic studies with TPAA are emerging, the following protocol for the oxidation of an organic substrate serves as a representative example of how TPAA-metal complexes could be employed in catalysis.

Protocol 6: Catalytic Oxidation of Phenol (Model Protocol)

Materials:

  • TPAA-metal complex (e.g., TPAA-Cu(II))

  • Phenol

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the TPAA-metal complex (catalyst, e.g., 1 mol%) and phenol (substrate) in acetonitrile.

    • Stir the mixture at a constant temperature (e.g., 50 °C).

  • Initiation of Reaction:

    • Slowly add hydrogen peroxide (oxidant) to the reaction mixture.

    • Causality: H₂O₂ acts as the oxygen source for the oxidation of phenol. The TPAA-metal complex facilitates the activation of H₂O₂ to generate reactive oxygen species that oxidize the substrate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of phenol and the formation of products (e.g., catechol, hydroquinone).

  • Work-up:

    • After the reaction is complete (as determined by monitoring), quench any remaining H₂O₂ by adding a small amount of a reducing agent (e.g., sodium sulfite).

    • Extract the products with a suitable organic solvent.

  • Product Analysis:

    • Analyze the extracted products to determine the yield and selectivity of the catalytic oxidation.

Application in Radiopharmaceutical Chemistry: Gallium-68 Radiolabeling

TPAA and its derivatives have shown significant promise as chelators for radiometals like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging[3][4]. The ability to be efficiently radiolabeled under mild conditions is a key advantage[3].

Protocol 7: Radiolabeling of TPAA with Gallium-68

Materials:

  • N,N,4-tris(pyridin-2-ylmethyl)aniline (TPAA)

  • ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

  • HEPES buffer (0.25 M, pH 7.4) or acetate buffer (pH 4.0)

  • Sterile water for injection

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of Ligand Solution:

    • Prepare a stock solution of TPAA in a suitable solvent (e.g., DMSO) and dilute it with the chosen buffer to the desired concentration (e.g., 6.6 µM to 100 µM)[3].

  • ⁶⁸Ga Elution and pH Adjustment:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M or 0.6 M HCl to obtain ⁶⁸GaCl₃[19][20].

    • Adjust the pH of the ⁶⁸Ga eluate to the desired value (e.g., 4.0 or 7.4) using a suitable buffer.

  • Radiolabeling Reaction:

    • Add the pH-adjusted ⁶⁸GaCl₃ solution to the TPAA ligand solution.

    • Incubate the reaction mixture at a specific temperature (e.g., 25 °C for pH 4.0 or 37 °C for pH 7.4) for a set time (e.g., 15 minutes)[3].

  • Quality Control:

    • Determine the radiochemical conversion (RCC) and radiochemical purity (RCP) of the resulting [⁶⁸Ga]Ga-TPAA complex using radio-TLC or radio-HPLC[19].

    • A high RCC (>99%) indicates an efficient labeling process[3].

  • Purification (if necessary):

    • If the RCP is not satisfactory, the [⁶⁸Ga]Ga-TPAA complex can be purified using a C18 Sep-Pak cartridge.

Table 1: Summary of Radiolabeling Conditions for TPAA with ⁶⁸Ga

ParameterCondition 1Condition 2Reference
Ligand Concentration 100 µM6.6 µM[3]
pH 4.07.4[3]
Temperature 25 °C37 °C[3]
Reaction Time 15 min15 min[3]
Radiochemical Conversion >99%>99%[3]

Visualizing the Chemistry of TPAA

Graphical representations are invaluable for understanding the structure and reactivity of TPAA and its complexes.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials synthesis_ligand TPAA Ligand Synthesis start->synthesis_ligand synthesis_complex Metal Complex Synthesis synthesis_ligand->synthesis_complex nmr NMR Spectroscopy synthesis_complex->nmr uv_vis UV-Vis Spectroscopy synthesis_complex->uv_vis xrd X-ray Diffraction synthesis_complex->xrd catalysis Catalysis Studies synthesis_complex->catalysis radiolabeling Radiolabeling synthesis_complex->radiolabeling

References

Application Notes and Protocols for the Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized experimental protocol for the synthesis of the novel compound 2-Nitro-6-(pyridin-2-yl)aniline. The primary synthetic strategy discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this specific molecule has not been extensively characterized in published literature, the protocols herein are based on established and reliable methodologies for the synthesis of analogous biaryl compounds. These notes also include predicted analytical data for the target compound and a brief overview of its potential biological significance based on the activities of structurally related molecules.

Introduction

The 2-Nitro-6-(pyridin-2-yl)aniline scaffold is a promising pharmacophore in medicinal chemistry.[1] The pyridine moiety can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the nitroaniline portion provides opportunities for substitution to fine-tune the molecule's physicochemical properties and biological activity.[1] The electron-withdrawing nature of the nitro group can also influence the molecule's electronic properties and reactivity.[1] Derivatives of similar scaffolds are under investigation for various therapeutic applications, including oncology and infectious diseases, often by targeting protein kinases.[1]

The synthesis of this biaryl compound can be efficiently approached through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a direct and effective method for the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline by coupling 2-bromo-6-nitroaniline with 2-pyridylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents 2_bromo_6_nitroaniline 2-Bromo-6-nitroaniline product 2-Nitro-6-(pyridin-2-yl)aniline 2_bromo_6_nitroaniline->product + 2_pyridylboronic_acid 2-Pyridylboronic Acid 2_pyridylboronic_acid->product Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2/PPh3) Pd_catalyst->product Base Base (e.g., K2CO3) Base->product Solvent Solvent (e.g., Toluene/Water) Solvent->product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2) pd_complex->transmetalation intermediate Ar-Pd(II)-R(L2) transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid.[1]

Materials
  • 2-Bromo-6-nitroaniline

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure
  • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol, 1.0 equiv), 2-pyridylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • To this mixture, add palladium(II) acetate (0.05 mmol, 0.05 equiv) and triphenylphosphine (0.1 mmol, 0.1 equiv).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.

Experimental Workflow

G start Start reactants Combine Reactants: 2-bromo-6-nitroaniline, 2-pyridylboronic acid, K2CO3 start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reactants->inert solvents_catalyst Add Solvents (Toluene/Water) and Catalyst (Pd(OAc)2/PPh3) inert->solvents_catalyst heat Heat to 90°C and Stir (12-24 hours) solvents_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup: Add EtOAc and Water, Separate Layers, Extract monitor->workup Complete dry_concentrate Dry Organic Layer (Na2SO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 2-Nitro-6-(pyridin-2-yl)aniline.

Data Presentation

As 2-Nitro-6-(pyridin-2-yl)aniline is a novel compound, the following table summarizes the predicted spectroscopic data, which should be confirmed by experimental analysis upon synthesis.

ParameterPredicted Data
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.5-8.6 (m, 1H, Py-H), 7.8-8.0 (m, 2H, Py-H & Ar-H), 7.2-7.4 (m, 3H, Py-H & Ar-H), 6.8-7.0 (t, 1H, Ar-H)
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₁H₉N₃O₂ + H⁺, 216.07

Potential Biological Significance and Evaluation

While direct biological data for 2-Nitro-6-(pyridin-2-yl)aniline is not available, the structural motifs present suggest potential for biological activity. The pyridine ring is a common feature in many bioactive compounds, and nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[2]

The evaluation of the biological activity of this novel compound could follow a standard screening cascade.

Biological Evaluation Workflow

G start Synthesized Compound primary_screening Primary Screening (e.g., Antiproliferative Assay against cancer cell lines) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Studies (IC50 Determination) hit_identification->dose_response Active lead_optimization Lead Optimization hit_identification->lead_optimization Inactive mechanistic_studies Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Apoptosis Assays) dose_response->mechanistic_studies in_vivo In Vivo Efficacy Studies (Animal Models) mechanistic_studies->in_vivo in_vivo->lead_optimization

Caption: A potential workflow for the biological evaluation of 2-Nitro-6-(pyridin-2-yl)aniline.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the synthesis of the novel compound 2-Nitro-6-(pyridin-2-yl)aniline. The protocol and data presented in these application notes provide a solid foundation for researchers to synthesize and begin to explore the chemical and biological properties of this promising scaffold. Further investigation into the optimization of the synthetic route and a thorough evaluation of its biological activities are warranted to fully realize its potential in drug discovery and development.

References

Application Notes and Protocols for N-(pyridin-2-ylmethyl)aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and medicinal chemistry applications of N-(pyridin-2-ylmethyl)aniline derivatives. This scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases, due to its ability to interact with various biological targets.[1][2][3]

Introduction

The this compound core structure is a versatile scaffold in medicinal chemistry. The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the aniline moiety provides a platform for substitutions to fine-tune the physicochemical properties and biological activity of the derivatives.[1][4] This structural flexibility has led to the exploration of these derivatives as inhibitors of key enzymes, such as protein kinases, and as modulators of pathways implicated in cancer and other diseases.[1][5][6]

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established methods. One of the most common approaches is reductive amination, involving the reaction of a substituted aniline with pyridine-2-carbaldehyde, followed by reduction of the resulting imine. Another key strategy is the nucleophilic substitution of a leaving group on a pyridyl methyl species with an aniline. A related class of compounds, 2-nitro-6-(pyridin-2-yl)aniline derivatives, can be synthesized via methods like the Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (SNAr).[1]

General Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-6-nitroaniline 2-Bromo-6-nitroaniline Pd Catalyst, Base Pd Catalyst, Base 2-Bromo-6-nitroaniline->Pd Catalyst, Base 2-Pyridylboronic Acid 2-Pyridylboronic Acid 2-Pyridylboronic Acid->Pd Catalyst, Base Product_Suzuki 2-Nitro-6-(pyridin-2-yl)aniline Pd Catalyst, Base->Product_Suzuki 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Base Base 2-Chloro-3-nitropyridine->Base Aniline Derivative Aniline Derivative Aniline Derivative->Base Product_SNAr 2-Nitro-6-(pyridin-2-yl)aniline Derivative Base->Product_SNAr

Caption: General synthetic strategies for 2-Nitro-6-(pyridin-2-yl)aniline.[1]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of representative this compound analogues and related pyridine-containing compounds against various biological targets. Direct comparison of IC50 values should be approached with caution due to potential variations in assay conditions across different studies.

Compound ID/ClassCore ScaffoldTarget Kinase/ProteinIC50 (µM)Reference
1 2-Anilino TriazolopyrimidineTubulin Polymerization0.45[7]
2 4-(Pyrazol-3-yl)-pyridineJNK30.16[4]
3 4-(Pyrazol-3-yl)-pyridine, 5-ChloroJNK30.08[4]
4 N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaClass III RTKsNot specified (selective)[8]
5 Pyridine-urea derivative (8e)MCF-7 cellsMore potent than doxorubicin[5]
6 Pyridine-urea derivative (8n)MCF-7 cellsMore potent than doxorubicin[5]
7 2-Anilino PyrimidineMer/c-Met0.0064 (Mer), 0.0261 (c-Met)[9]
8 Pyrazolo[1,5-a]pyrimidineM. tuberculosisPotent inhibition[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via SNAr Reaction[1]

This protocol details the synthesis of a 2-nitro-6-(pyridin-2-yl)aniline derivative through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 2-Nitro-6-(pyridin-2-yl)aniline derivative.[1]

Protocol 2: In Vitro Kinase Inhibition Assay[1]

This protocol provides a general method for assessing the inhibitory activity of synthesized this compound derivatives against a specific target kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-33P]ATP) or non-radiolabeled

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compound solutions to the wells of the assay plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiolabeled assays, this may involve measuring fluorescence or luminescence generated by a coupled enzyme system.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Anticancer Activity[11]

The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a detergent solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37 °C, 5% CO2).[11]

  • Compound Treatment: Add the this compound derivatives, dissolved in a suitable solvent, to the wells at various concentrations. Include control wells that receive only the solvent.[11]

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[11]

  • MTT Addition: Add a solution of MTT to each well.[11]

  • Formazan Formation: Incubate the plate for a few hours. Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Calculate the percentage of cell viability for each compound concentration relative to the solvent control and determine the IC50 value.

Biological Evaluation Workflow and Signaling Pathways

The evaluation of this compound derivatives typically follows a hierarchical approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

G Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition) Characterization->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., MTT, Apoptosis) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell-Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized derivatives.[1]

Many this compound derivatives exert their therapeutic effects by modulating signaling pathways that are dysregulated in diseases like cancer. A key example is the inhibition of receptor tyrosine kinases (RTKs).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Phosphorylation Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.[11]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are adaptable for generating diverse chemical libraries, and the provided protocols offer a solid framework for the biological evaluation of these compounds. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential in various disease areas.[1]

References

Application Notes and Protocols for C–H Bond Amination Using 2-(Pyridin-2-yl)aniline as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(pyridin-2-yl)aniline as a removable directing group in copper-mediated C–H bond amination reactions. This methodology allows for the efficient synthesis of ortho-aminated benzamide derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

Direct C–H bond functionalization is a powerful strategy in modern organic synthesis, offering an atom-economical approach to the construction of complex molecules. The use of directing groups has emerged as a robust method to control the regioselectivity of these transformations. 2-(Pyridin-2-yl)aniline has been identified as an effective bidentate directing group for the copper-mediated amination of C(sp²)–H bonds. This system utilizes a simple copper salt, typically cupric acetate, to catalyze the formation of a C–N bond at the ortho-position of a benzamide substrate. The directing group can be subsequently removed, providing access to valuable ortho-amino aniline derivatives.[1][2]

Core Application: Ortho-Amination of Benzamides

The primary application of 2-(pyridin-2-yl)aniline as a directing group is the ortho-amination of benzamide derivatives. The reaction proceeds by attaching the directing group to the amide nitrogen of the substrate. The pyridine and aniline nitrogens of the directing group then chelate to the copper catalyst, positioning it in proximity to the ortho-C–H bond of the benzoyl group and facilitating the amination reaction with a variety of amine nucleophiles.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a copper-mediated catalytic cycle.

Catalytic Cycle Substrate N-(2-(pyridin-2-yl)phenyl)benzamide + Cu(OAc)₂ Intermediate1 Copper Complex Formation Substrate->Intermediate1 Intermediate2 C-H Activation Intermediate1->Intermediate2 - AcOH Byproduct AcOH Intermediate1->Byproduct Intermediate3 Reductive Elimination Precursor Intermediate2->Intermediate3 C-N Bond Formation Product Ortho-aminated Product Intermediate3->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Intermediate3->Catalyst_Regen - Product Catalyst_Regen->Substrate + Substrate Amine Amine (R₂NH) Amine->Intermediate2

Caption: Proposed catalytic cycle for the copper-mediated C-H amination.

Experimental Protocols

Protocol 1: Synthesis of the Directing Group-Containing Substrate: N-(2-(pyridin-2-yl)phenyl)benzamide

This protocol describes the synthesis of the starting material where the 2-(pyridin-2-yl)aniline directing group is attached to a benzoyl chloride.

Materials:

  • 2-(Pyridin-2-yl)aniline

  • Benzoyl chloride (or substituted benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-(pyridin-2-yl)aniline (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired N-(2-(pyridin-2-yl)phenyl)benzamide.

Protocol 2: Copper-Mediated Ortho-Amination of N-(2-(pyridin-2-yl)phenyl)benzamide

This protocol outlines the general procedure for the C–H amination reaction.

Materials:

  • N-(2-(pyridin-2-yl)phenyl)benzamide (or substituted derivative)

  • Amine (e.g., morpholine, piperidine, etc.)

  • Cupric acetate (Cu(OAc)₂)

  • Toluene (or another suitable solvent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a sealed tube, add N-(2-(pyridin-2-yl)phenyl)benzamide (0.2 mmol), the desired amine (0.4 mmol), and Cu(OAc)₂ (0.4 mmol).

  • Add toluene (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the ortho-aminated product.

Protocol 3: Removal of the 2-(Pyridin-2-yl)aniline Directing Group

This protocol describes a general method for the cleavage of the directing group to yield the free ortho-aminated aniline derivative.

Materials:

  • Ortho-aminated N-(2-(pyridin-2-yl)phenyl)benzamide derivative

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ortho-aminated product (0.1 mmol) in ethanol (5 mL), add hydrazine hydrate (10 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Further purification can be achieved by acid-base extraction or column chromatography to yield the free ortho-amino aniline.

Data Presentation

Substrate Scope of the Copper-Mediated C-H Amination

The following tables summarize the reported yields for the amination of various N-(2-(pyridin-2-yl)phenyl)benzamide derivatives with a range of amines.

Table 1: Variation of the Amine Nucleophile

EntryBenzamide SubstrateAmineProductYield (%)
1N-(2-(pyridin-2-yl)phenyl)benzamideMorpholine2-Morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide75
2N-(2-(pyridin-2-yl)phenyl)benzamidePiperidine2-Piperidin-1-yl-N-(2-(pyridin-2-yl)phenyl)benzamide72
3N-(2-(pyridin-2-yl)phenyl)benzamidePyrrolidine2-(Pyrrolidin-1-yl)-N-(2-(pyridin-2-yl)phenyl)benzamide68
4N-(2-(pyridin-2-yl)phenyl)benzamideDiethylamine2-(Diethylamino)-N-(2-(pyridin-2-yl)phenyl)benzamide55
5N-(2-(pyridin-2-yl)phenyl)benzamideAniline2-Anilino-N-(2-(pyridin-2-yl)phenyl)benzamide45

Table 2: Variation of the Benzamide Substrate (with Morpholine as the Amine)

EntryBenzamide SubstrateProductYield (%)
14-Methyl-N-(2-(pyridin-2-yl)phenyl)benzamide4-Methyl-2-morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide78
24-Methoxy-N-(2-(pyridin-2-yl)phenyl)benzamide4-Methoxy-2-morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide82
34-Fluoro-N-(2-(pyridin-2-yl)phenyl)benzamide4-Fluoro-2-morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide70
44-Chloro-N-(2-(pyridin-2-yl)phenyl)benzamide4-Chloro-2-morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide65
53-Methyl-N-(2-(pyridin-2-yl)phenyl)benzamide3-Methyl-2-morpholino-N-(2-(pyridin-2-yl)phenyl)benzamide73

Note: The yields presented are based on published literature and may vary depending on the specific reaction conditions and scale.

Workflow and Logical Relationships

The overall workflow for the application of 2-(pyridin-2-yl)aniline as a directing group in C-H amination can be visualized as follows:

Experimental Workflow Start Starting Materials: 2-(pyridin-2-yl)aniline Substituted Benzoyl Chloride Synthesis Protocol 1: Synthesis of Directing Group-Containing Substrate Start->Synthesis Substrate N-(2-(pyridin-2-yl)phenyl)benzamide Derivative Synthesis->Substrate Amination Protocol 2: Copper-Mediated C-H Amination Substrate->Amination Aminated_Product Ortho-aminated Product Amination->Aminated_Product Amine Amine Nucleophile Amine->Amination Removal Protocol 3: Removal of Directing Group Aminated_Product->Removal Final_Product Final Product: Ortho-amino Aniline Derivative Removal->Final_Product

Caption: Workflow for ortho-C-H amination using the directing group.

Conclusion

The use of 2-(pyridin-2-yl)aniline as a directing group provides a valuable and practical method for the ortho-amination of benzamides. The mild reaction conditions, use of an inexpensive copper catalyst, and the removability of the directing group make this a useful tool for the synthesis of complex aniline derivatives for applications in drug discovery and materials science. The provided protocols and data serve as a guide for researchers to implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of N-(pyridin-2-yl)imidates from Nitrostyrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Scaffold for Medicinal Chemistry

N-(pyridin-2-yl)imidates are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry and drug discovery. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The imidate functional group, in turn, serves as a versatile synthetic handle, enabling the construction of a wide array of more complex nitrogen-containing heterocycles.[3][4][5] This unique combination makes N-(pyridin-2-yl)imidates valuable building blocks for the synthesis of novel therapeutic agents.

This application note provides a detailed guide to a facile and efficient two-step synthesis of N-(pyridin-2-yl)imidates starting from readily available nitrostyrenes and 2-aminopyridines.[3][5][6] This method proceeds through a stable N-(pyridin-2-yl)iminonitrile intermediate, offering a robust and scalable route to this important molecular scaffold.

The Reaction Pathway: A Two-Step Journey from Nitrostyrenes to Imidates

The overall transformation of nitrostyrenes and 2-aminopyridines into N-(pyridin-2-yl)imidates is a two-step process. The first step involves the formation of an α-iminonitrile intermediate, which is then converted to the final imidate product in the second step.

Step 1: Formation of the N-(pyridin-2-yl)iminonitrile Intermediate

The initial reaction involves the coupling of a substituted nitrostyrene with a 2-aminopyridine derivative. This reaction is facilitated by a heterogeneous Lewis acid catalyst, such as alumina (Al₂O₃), in a suitable solvent like 1,2-dichloroethane (DCE) at an elevated temperature.[3][5]

Step 2: Conversion of the Iminonitrile to the N-(pyridin-2-yl)imidate

The isolated N-(pyridin-2-yl)iminonitrile is subsequently transformed into the desired N-(pyridin-2-yl)imidate. This conversion is achieved under mild, ambient conditions using a base, such as cesium carbonate (Cs₂CO₃), in an alcoholic solvent.[3][5] The choice of alcohol determines the alkoxy group in the final imidate product.

Reaction_Pathway cluster_step1 Step 1: Iminonitrile Formation cluster_step2 Step 2: Imidate Formation Nitrostyrene Substituted Nitrostyrene Catalyst Al₂O₃, DCE, 80°C Nitrostyrene->Catalyst Aminopyridine 2-Aminopyridine Aminopyridine->Catalyst Iminonitrile N-(pyridin-2-yl)iminonitrile Intermediate Imidate N-(pyridin-2-yl)imidate Base Cs₂CO₃, Alcohol, Room Temp. Iminonitrile->Base Catalyst->Iminonitrile Lewis Acid Catalysis Base->Imidate Base-mediated Alcoholysis Synthetic_Utility Imidate N-(pyridin-2-yl)imidate Imidazole 4,5-Dihydro-1H-imidazole derivative Imidate->Imidazole Reaction Pyrimidine 1,4,5,6-Tetrahydropyrimidine derivative Imidate->Pyrimidine Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Imidazole Diaminopropane 1,3-Diaminopropane Diaminopropane->Pyrimidine

References

Application Notes and Protocols: Aniline and N-Methylaniline in Pharmaceuticals and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of aniline and N-methylaniline as key precursors in the synthesis of pharmaceuticals and dyes.

Introduction

Aniline and its N-methylated derivative, N-methylaniline, are fundamental aromatic amines that serve as versatile building blocks in organic synthesis. Their rich chemistry allows for their incorporation into a vast array of molecules with significant industrial applications, particularly in the pharmaceutical and dye manufacturing sectors. Aniline, first isolated in 1826 from the destructive distillation of indigo, has a long history intertwined with the development of synthetic dyes and early medicines.[1] N-methylaniline, with its modified reactivity and solubility, offers an alternative precursor for specialized applications.[2]

This document will detail the applications of these compounds in two major fields, providing specific examples, quantitative data, and experimental protocols for the synthesis of representative molecules.

Section 1: Applications in Pharmaceuticals

Aniline and N-methylaniline derivatives are integral to the structure of numerous therapeutic agents, ranging from common analgesics to targeted cancer therapies and antimicrobial drugs.[3][4]

Aniline in Pharmaceuticals

Aniline is a crucial starting material for a variety of pharmaceuticals.[5] Its derivatives were among the earliest synthetic drugs developed.[6]

1.1.1 Paracetamol (Acetaminophen)

One of the most widely used over-the-counter analgesics and antipyretics is paracetamol, a direct derivative of aniline.[6] The synthesis involves the acetylation of the amino group of an aniline derivative.[4]

Table 1: Synthesis of Paracetamol from p-Aminophenol

StepReactantsReagentsKey ConditionsProduct
Acetylationp-AminophenolAcetic anhydrideHeatingParacetamol (Acetaminophen)

Experimental Protocol: Synthesis of Paracetamol

This protocol outlines the laboratory-scale synthesis of paracetamol from p-aminophenol.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • 5-mL conical vial

  • Hirsch funnel

  • Heating apparatus

Procedure:

  • Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.

  • Add 0.5 mL of water and 0.2 mL of acetic anhydride to the vial.

  • Heat the mixture gently for about 5 minutes to dissolve the solid.

  • Allow the vial to cool to room temperature. If crystallization does not occur, scratch the inside of the vial with a glass rod.

  • Cool the mixture in an ice bath for 15-20 minutes to complete crystallization.

  • Collect the crude product by vacuum filtration using a Hirsch funnel.

  • Decolorization (Optional): To remove colored impurities, dissolve the crude product in hot water and add a small amount of sodium dithionite. Heat the mixture, then cool to recrystallize.[7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air dry.[7]

1.1.2 Sulfonamides (Sulfa Drugs)

Sulfonamides were the first class of synthetic antibacterial agents and are derived from aniline.[8] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[5][6] Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria.[6]

Signaling Pathway: Mechanism of Action of Sulfonamides

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Sulfonamide_Mechanism cluster_synthesis Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Incorporation Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolate DHF->THF Reduction NucleicAcids Nucleic Acid Precursors THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Table 2: Four-Step Synthesis of Sulfanilamide from Aniline

StepStarting MaterialKey ReagentsProduct
1. AcetylationAnilineAcetic anhydride, conc. HCl, Sodium acetateAcetanilide
2. ChlorosulfonationAcetanilideChlorosulfonic acidp-Acetamidobenzenesulfonyl chloride
3. Aminationp-Acetamidobenzenesulfonyl chlorideConcentrated aqueous ammoniap-Acetamidobenzenesulfonamide
4. Hydrolysisp-Acetamidobenzenesulfonamideconc. HCl, Sodium bicarbonateSulfanilamide

Experimental Protocol: Synthesis of Sulfanilamide from Aniline

This is a four-step synthesis suitable for an academic laboratory setting.[9]

Part 1: Acetanilide

  • Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.

  • Prepare a solution of 1 g of sodium acetate in 6 mL of water.

  • Add 1.2 mL of acetic anhydride to the aniline solution with stirring, and immediately add the sodium acetate solution.

  • Cool the mixture in an ice bath and collect the acetanilide product by vacuum filtration. Ensure the product is completely dry before proceeding.[9]

Part 2: p-Acetamidobenzenesulfonyl chloride

  • Place 0.5 g of dry acetanilide in a dry 25-mL Erlenmeyer flask.

  • Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet. Caution: Chlorosulfonic acid is corrosive and reacts violently with water.

  • After the initial reaction subsides (approx. 10 minutes), heat the mixture in a hot water bath for 10 minutes.

  • Slowly and cautiously pipet the mixture into 7 mL of ice water in another flask.

  • Stir the resulting suspension and collect the p-acetamidobenzenesulfonyl chloride by vacuum filtration.[9]

Part 3: p-Acetamidobenzenesulfonamide

  • Transfer the moist p-acetamidobenzenesulfonyl chloride to a 25-mL Erlenmeyer flask.

  • Add 2 mL of concentrated aqueous ammonia and 1.5 mL of water.

  • Heat the mixture just below boiling for 5 minutes.

  • Cool the mixture in an ice bath and collect the p-acetamidobenzenesulfonamide by suction filtration.[9]

Part 4: Sulfanilamide

  • Transfer the moist p-acetamidobenzenesulfonamide to a 25-mL Erlenmeyer flask.

  • Add 0.5 mL of concentrated HCl and 1 mL of water.

  • Boil the mixture gently until the solid dissolves, then continue heating for an additional 10 minutes.

  • Cool the solution to room temperature.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture in an ice bath and collect the sulfanilamide product by vacuum filtration.

  • Recrystallize the sulfanilamide from water or ethanol for purification.[9]

1.1.3 Anilinoquinazolines as EGFR Inhibitors

Anilinoquinazoline derivatives are a class of potent tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR).[2] Overexpression or mutation of EGFR is a key driver in several cancers, making it a significant therapeutic target.[4]

Signaling Pathway: EGFR Inhibition by Anilinoquinazolines

The diagram below illustrates how anilinoquinazoline-based drugs inhibit the EGFR signaling pathway, thereby blocking downstream cellular processes that lead to tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazolines.

N-Methylaniline in Pharmaceuticals

N-methylaniline serves as a precursor in the synthesis of various pharmaceuticals, including painkillers, anesthetics, and anti-inflammatory drugs.[9] It is also a building block for drugs targeting conditions like hypertension and psychosis.[10]

Section 2: Applications in Dyes

The history of synthetic dyes is intrinsically linked to aniline. The first commercially successful synthetic dye, mauveine, was synthesized from aniline in 1856. Today, aniline and N-methylaniline are precursors to a wide range of dyes, including azo dyes and triphenylmethane dyes.

Aniline in Azo Dyes

Azo dyes are characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[8][11]

2.1.1 Methyl Orange

Methyl orange is a common pH indicator and an example of an azo dye synthesized from an aniline derivative.

Table 3: Synthesis of Methyl Orange

StepStarting MaterialKey ReagentsIntermediateCoupling AgentProduct
Diazotization & CouplingSulfanilic acidSodium nitrite, HCl, Sodium carbonateDiazonium saltN,N-dimethylanilineMethyl Orange

Experimental Protocol: Synthesis of Methyl Orange

This protocol describes the synthesis of methyl orange from sulfanilic acid and N,N-dimethylaniline.[12]

Materials:

  • Sulfanilic acid

  • 2.5% Sodium carbonate solution

  • Sodium nitrite

  • Ice

  • Concentrated hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • 3 M Sodium hydroxide solution

  • 50 mL Erlenmeyer flask, 200 mL beaker

Procedure:

  • Diazotization of Sulfanilic Acid:

    • In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by gentle boiling.

    • Cool the solution and add 0.5 g of sodium nitrite, stirring until dissolved.

    • Pour this solution into a 200 mL beaker containing approximately 8 g of ice and 1.3 mL of concentrated HCl. A precipitate of the diazonium salt will form.[12]

  • Azo Coupling:

    • In a test tube, mix 0.8 mL of N,N-dimethylaniline and 0.7 mL of glacial acetic acid.

    • Add the N,N-dimethylaniline acetate solution to the diazonium salt suspension with stirring.

    • Slowly add 8.5 mL of 3 M sodium hydroxide solution to produce the orange sodium salt of methyl orange.[12]

  • Purification:

    • Heat the mixture to boiling to dissolve the product.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the methyl orange crystals by vacuum filtration.

Experimental Workflow: Synthesis of Methyl Orange

Methyl_Orange_Synthesis start Start dissolve_sulfanilic Dissolve Sulfanilic Acid in Na2CO3 solution start->dissolve_sulfanilic add_nitrite Add Sodium Nitrite dissolve_sulfanilic->add_nitrite diazotization Diazotization with HCl and Ice add_nitrite->diazotization azo_coupling Azo Coupling: Mix Diazonium Salt and Dimethylaniline solution diazotization->azo_coupling prepare_coupling Prepare N,N-dimethylaniline in Acetic Acid prepare_coupling->azo_coupling add_naoh Add NaOH solution azo_coupling->add_naoh heat_dissolve Heat to Dissolve add_naoh->heat_dissolve cool_crystallize Cool to Crystallize heat_dissolve->cool_crystallize filter Vacuum Filtration cool_crystallize->filter end Methyl Orange Product filter->end

Caption: Workflow for the synthesis of Methyl Orange.

N-Methylaniline in Triphenylmethane Dyes

N-methylaniline is a key component in the synthesis of triphenylmethane dyes, which are known for their brilliant colors.[12]

2.2.1 Malachite Green

Malachite green is a classic triphenylmethane dye synthesized from the condensation of benzaldehyde and N,N-dimethylaniline (which can be prepared from N-methylaniline).[13] The synthesis involves the formation of a colorless leuco base, which is then oxidized to the colored dye.[13]

Table 4: Synthesis of Malachite Green

StepReactantsReagents/CatalystsIntermediateOxidationProduct
Condensation & OxidationBenzaldehyde, N,N-DimethylanilineConcentrated HClLeuco-malachite greenLead dioxide (PbO₂)Malachite Green

Experimental Protocol: Synthesis of Malachite Green

This protocol outlines the synthesis of malachite green.[14]

Part 1: Synthesis of Leuco-malachite Green

  • In a round-bottom flask, combine 35 g of N,N-dimethylaniline, 14 g of benzaldehyde, and 31.5 g of concentrated hydrochloric acid.

  • Heat the mixture under reflux at 100°C for 24 hours.

  • Cool the mixture and make it alkaline with a sodium hydroxide solution.

  • Remove unreacted starting materials by steam distillation.

  • Pour the remaining mixture into 1 liter of water to precipitate the leuco base.

  • Filter the granular precipitate and wash with water until free from alkali. Dry the product.[14]

Part 2: Oxidation to Malachite Green

  • Melt 10 g of the dry leuco base by heating.

  • Add a mixture of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 mL of water.

  • With continuous stirring, slowly add a paste containing 7.5 g of pure lead dioxide. Continue stirring for 2 hours.

  • Filter off any unreacted lead dioxide.

  • Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions. Filter again.

  • Reheat the filtrate and precipitate the malachite green base by adding a sodium hydroxide solution.

  • Cool the solution, filter the precipitate, wash with water, and dry.[14]

Conclusion

Aniline and N-methylaniline are indispensable precursors in the chemical industry, with profound impacts on the development of pharmaceuticals and dyes. Their versatile reactivity allows for the synthesis of a wide range of complex molecules that are crucial for human health and various industrial applications. The protocols and pathways detailed in this document provide a foundation for researchers and professionals working with these important chemical building blocks.

References

Application Notes and Protocols for the Synthesis of Pyridine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes containing pyridine-based ligands are a cornerstone of modern coordination chemistry, with far-reaching applications in catalysis, materials science, and importantly, medicinal chemistry. The unique electronic properties and structural versatility of the pyridine ring allow for the fine-tuning of the steric and electronic characteristics of the resulting metal complexes. This control is paramount in the rational design of therapeutic agents.

In the realm of drug development, pyridine transition metal complexes have emerged as promising candidates, particularly as anticancer agents. Complexes of platinum, ruthenium, copper, and other transition metals featuring pyridine or its derivatives as ligands have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, ranging from DNA intercalation and cleavage to the inhibition of key cellular enzymes. The modular nature of their synthesis allows for the systematic modification of ligands to enhance biological activity, improve selectivity for cancer cells, and reduce side effects.

These application notes provide detailed protocols for the synthesis of representative pyridine transition metal complexes, along with key characterization data and insights into their relevance in a drug development context.

General Synthetic Strategies

The synthesis of pyridine transition metal complexes can be broadly categorized into a few primary strategies. The choice of method depends on the desired complex, the stability of the starting materials, and the nature of the pyridine ligand.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product MetalSalt Transition Metal Salt (e.g., RuCl₃, K₂PtCl₄, CuCl₂, NiCl₂) Direct Direct Reaction MetalSalt->Direct Precursor Precursor Complex Synthesis MetalSalt->Precursor PyLigand Pyridine-based Ligand PyLigand->Direct LigandExchange Ligand Exchange PyLigand->LigandExchange FinalComplex Pyridine Transition Metal Complex Direct->FinalComplex One-pot synthesis LigandExchange->FinalComplex Stepwise synthesis Precursor->LigandExchange Intermediate Complex

Caption: Synthetic approaches to pyridine transition metal complexes.

1. Direct Reaction of a Metal Salt with a Pyridine Ligand: This is the most straightforward approach, where a metal salt is reacted directly with the stoichiometric amount of the pyridine-based ligand in a suitable solvent.

2. Ligand Exchange Reactions: In this method, a pre-synthesized metal complex with labile (easily replaceable) ligands is reacted with a pyridine ligand. This is a common strategy for preparing complexes that are not accessible through direct reaction. For example, ligands like dimethyl sulfoxide (DMSO) can be readily displaced by pyridine.[1]

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II)-Arene Complex: [Ru(p-cymene)Cl₂(2-aminopyridine)]

Application Notes: Ruthenium-arene complexes, often referred to as "piano-stool" complexes, are a significant class of compounds investigated for their anticancer properties.[4][5] They are considered promising alternatives to platinum-based drugs due to their potentially different mechanisms of action and lower systemic toxicity. This protocol describes the synthesis of a representative Ru(II) complex starting from the dimeric precursor, [Ru(p-cymene)Cl₂]₂.

Experimental Procedure: [4][6]

  • Precursor Synthesis: The starting material, [Ru(p-cymene)Cl₂]₂, is typically synthesized from RuCl₃·3H₂O and α-phellandrene in an alcohol solvent.[7]

  • Reaction Setup: To a solution of [Ru(p-cymene)Cl₂]₂ (0.49 mmol) in 15 mL of dichloromethane, add 2-aminopyridine (0.98 mmol).

  • Reaction: Stir the resulting suspension at room temperature for 1 hour.

  • Work-up: Concentrate the solution under reduced pressure.

  • Purification: The resulting solid is separated by filtration. Recrystallization is achieved by slow diffusion of hexane into a dichloromethane solution of the crude product.

  • Final Product: The purified product is washed repeatedly with diethyl ether and dried.

Characterization Data:

  • Appearance: Orange solid.

  • Yield: Good yields are typically obtained for this type of reaction.[8]

  • Spectroscopy: The complex is characterized by ¹H NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure. The coordination of the p-cymene and aminopyridine ligands results in a characteristic "piano-stool" geometry.[4]

Protocol 2: Synthesis of a Platinum(II) Complex: [PtCl₂(PyTz)] (PyTz = 2-(2-pyridyl)iminotetrahydro-1,3-thiazine)

Application Notes: Platinum(II) complexes remain at the forefront of metal-based cancer chemotherapy. While cisplatin is a landmark drug, its efficacy is limited by severe side effects and drug resistance. The synthesis of new platinum complexes with different ligand systems, such as the pyridine-thiazine derivative in this protocol, is a key strategy to overcome these limitations.[1] The ligands can modulate the complex's lipophilicity, cellular uptake, and DNA binding modes.

Experimental Procedure: [1]

  • Starting Material: This synthesis uses cis-[PtCl₂(DMSO)₂] as the platinum precursor, which allows for the displacement of the DMSO ligands.

  • Reaction Setup: Add a solution of 2-(2-pyridyl)iminotetrahydro-1,3-thiazine (PyTz) (0.5 mmol) in 30 mL of ethanol dropwise to a solution of cis-[PtCl₂(DMSO)₂] (0.5 mmol) in 40 mL of ethanol at 50 °C.

  • Reaction: Reflux the reaction mixture overnight. A yellow solid is expected to form.

  • Purification: After cooling, filter the resulting yellow solid and wash it with water and then with cold ethanol.

  • Final Product: Dry the purified solid to obtain the final complex.

Characterization Data:

  • Appearance: Yellow solid.

  • Spectroscopy: The complex is characterized by IR, NMR, and elemental analysis. X-ray crystallography can be used to definitively determine the coordination geometry around the platinum center.[1][9]

Protocol 3: Synthesis of a Copper(II) Complex: trans-[CuCl₂(2-ethylpyridine)₂]

Application Notes: Copper is an essential biological trace element, and copper complexes have garnered significant interest as potential anticancer and antimicrobial agents.[10][11] Their activity is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The synthesis is typically straightforward, involving the direct reaction of a copper(II) salt with the pyridine ligand.

Experimental Procedure: [10]

  • Reaction Setup: The synthesis involves mixing methanolic solutions of a copper(II) salt (e.g., CuCl₂) and 2-ethylpyridine.

  • Reaction: The reaction mixture is typically stirred under reflux.

  • Purification: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture.

Characterization Data:

  • Appearance: Blue crystalline solid.

  • Crystal Structure: X-ray analysis reveals a mononuclear unit with a trans configuration, where the copper(II) ion is four-coordinate with two 2-ethylpyridine ligands and two chloride anions.[10]

Protocol 4: Synthesis of a Nickel(II) Complex: [NiCl₂(C₅H₅N)₄]

Application Notes: Nickel complexes are widely used as catalysts and precursors in organic synthesis. While not as extensively studied for medicinal applications as platinum or ruthenium complexes, their coordination chemistry is fundamental. This protocol describes a common method for preparing a simple yet important nickel-pyridine complex.

Experimental Procedure: [5][12]

  • Reaction Setup: Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (e.g., 0.475 g) in approximately 20 mL of a suitable solvent like dry ethanol.[5]

  • Ligand Addition: Add an excess of pyridine (e.g., 1.88 g) to the solution. The reaction can also be performed by exposing solid NiCl₂ to pyridine vapor.

  • Reaction: The mixture can be refluxed for a couple of hours and then allowed to cool.

  • Purification: The complex often precipitates upon cooling. It can be filtered, washed with the solvent to remove impurities, and then dried.

Characterization Data:

  • Appearance: Typically a colored crystalline solid.

  • Structure: The complex has an octahedral coordination geometry with the chloride ligands in a trans relationship.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative complexes.

Table 1: Synthesis and Physical Properties

ComplexFormulaM.W. ( g/mol )Yield (%)M.P. (°C)Color
[Ru(p-cymene)Cl₂(2ampy)] C₁₅H₁₈Cl₂N₂Ru414.29>90>200 (dec.)Orange
[PtCl₂(PyTz)] C₉H₁₁Cl₂N₃PtS459.26~85>250 (dec.)Yellow
trans-[CuCl₂(etpy)₂] C₁₄H₁₈Cl₂CuN₂352.80-~170Blue
[NiCl₂(C₅H₅N)₄] C₂₀H₂₀Cl₂N₄Ni446.00High>200 (dec.)Blue/Green

Table 2: Spectroscopic and Structural Data

ComplexKey IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm, solvent)Crystal SystemSpace Group
[Ru(p-cymene)Cl₂(2ampy)] -Aromatic H's of p-cymene and 2-ampy (DMSO-d₆)MonoclinicP2₁/n
[PtCl₂(PyTz)] Pt-N, Pt-Cl stretchesDownfield shift of pyridine protons upon coordination (DMSO-d₆)MonoclinicP2₁/c
trans-[CuCl₂(etpy)₂] Cu-N, Cu-Cl stretches-TriclinicP-1
[NiCl₂(C₅H₅N)₄] Ni-N, Ni-Cl stretches-TetragonalI4₁/acd

Note: Specific values for IR and NMR can vary slightly based on instrumentation and sample preparation. Data is compiled from multiple sources.[1][4][10]

Workflow for Synthesis and Characterization

The general workflow for synthesizing and characterizing a new pyridine transition metal complex is outlined below.

Workflow start Define Target Complex synthesis Synthesis (e.g., Direct Reaction, Ligand Exchange) start->synthesis isolation Isolation & Purification (Filtration, Recrystallization, Chromatography) synthesis->isolation char_initial Initial Characterization (Yield, M.P., Color) isolation->char_initial char_spec Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spec) isolation->char_spec char_struct Structural Analysis (X-ray Crystallography) isolation->char_struct If single crystals obtained analysis Data Analysis & Interpretation char_spec->analysis char_struct->analysis application Application Testing (e.g., Cytotoxicity Assays) analysis->application

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(pyridin-2-ylmethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.

Q2: What are the potential impurities I might encounter in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Aniline and 2-picolinaldehyde (or 2-(chloromethyl)pyridine, depending on the synthetic route).

  • Over-alkylation products: Bis-alkylation of aniline.

  • Oxidation products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities.

  • Isomeric byproducts: Depending on the synthetic strategy, isomeric products could be formed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. Visualization can typically be achieved under UV light (254 nm) due to the aromatic nature of the compound.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity.

  • Troubleshooting Steps:

    • Optimize the Eluent: Perform a systematic TLC analysis with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.

    • Gradient Elution: If a single solvent system is ineffective, employ a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

Issue 2: The purified product is still colored.

  • Possible Cause: Highly polar or colored impurities may be co-eluting with the product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Filter the charcoal and concentrate the solution before loading it onto the column.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

Recrystallization

Issue 3: this compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or the cooling process is too rapid. This can also occur if the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, further cooling in an ice bath can be attempted.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to induce nucleation.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.

    • Re-dissolve and Dilute: If oiling persists, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow it to cool slowly.

Issue 4: Low recovery of the purified product.

  • Possible Cause: Using too much solvent for recrystallization, or premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.

    • Cool Thoroughly: Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the product.

Data Presentation

Table 1: Illustrative Purification Method Comparison

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography>98%60-85%High resolution, applicable to a wide range of impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization>99% (if successful)50-80%Simple, cost-effective, can yield very pure product.Highly dependent on finding a suitable solvent, may not remove all impurities.

Note: The purity and yield values are illustrative and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2] A mixture of ethanol and water is a good starting point to test.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_start Start: Crude this compound cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_end Final Product start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision Impurity Profile? tlc_analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture / Similar Polarity recrystallization Recrystallization decision->recrystallization Crystalline Solid / Different Solubility pure_product Pure this compound chromatography->pure_product recrystallization->pure_product troubleshooting_recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_recovery Solutions for Low Recovery start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Product 'Oils Out' issue->oiling_out Yes low_recovery Low Recovery issue->low_recovery Yes no_issue Successful Crystallization issue->no_issue No solution1_oiling Slow Cooling oiling_out->solution1_oiling solution2_oiling Scratch Flask oiling_out->solution2_oiling solution3_oiling Add Seed Crystal oiling_out->solution3_oiling solution4_oiling Re-dissolve & Dilute oiling_out->solution4_oiling solution1_recovery Minimize Solvent low_recovery->solution1_recovery solution2_recovery Preheat Funnel low_recovery->solution2_recovery solution3_recovery Ensure Complete Cooling low_recovery->solution3_recovery

References

N-(pyridin-2-ylmethyl)aniline stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(pyridin-2-ylmethyl)aniline. The information is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues associated with this compound?

A1: this compound, like many aromatic amines, is susceptible to degradation under various stress conditions. The primary stability concerns include oxidation, photolytic degradation, and potential hydrolysis under extreme pH conditions. Aromatic amines are known to be prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[1] The pyridine and aniline rings also contain chromophores that can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of its constituent aniline and pyridine moieties, the following pathways are plausible:

  • Oxidation: The secondary amine linkage is a likely site for oxidation. Time-dependent ¹H NMR studies on similar Iridium(III) amine compounds have shown oxidation to the corresponding imine complexes by molecular oxygen.[2] This suggests that this compound could oxidize to N-(pyridin-2-ylmethylene)aniline. Further oxidation could lead to the formation of N-oxides or hydroxylated species on the aromatic rings.

  • Hydrolysis: While the amine linkage itself is generally stable to hydrolysis, the potential imine degradation product would be susceptible to hydrolysis, cleaving the molecule into pyridine-2-carbaldehyde and aniline.[3] Under harsh acidic or basic conditions, degradation of the parent molecule may also be accelerated.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4] The N-H bond in aromatic amines can undergo photochemical processes upon excitation.[5] This could lead to radical-mediated degradation pathways or rearrangements.

  • Ring Opening: Microbial degradation pathways for pyridine often involve an initial ring cleavage catalyzed by monooxygenase systems.[6] While less common in sterile chemical environments, this indicates the pyridine ring's potential for oxidative cleavage under harsh oxidative conditions. Similarly, aniline biodegradation proceeds via oxidative deamination to catechol, followed by ring opening.[7][8]

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products are not widely reported. However, based on the potential degradation pathways, likely degradants could include:

  • N-(pyridin-2-ylmethylene)aniline (from oxidation)

  • Pyridine-2-carbaldehyde (from hydrolysis of the imine)

  • Aniline (from hydrolysis of the imine)

  • Hydroxylated derivatives of the pyridine or aniline ring.

Troubleshooting Guides

Issue 1: Unexpected Impurities in this compound Sample

Symptom: Appearance of new peaks in HPLC or LC-MS analysis of a stored sample.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidative Degradation 1. Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to oxygen.[1] 2. Use Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT or ascorbic acid, if compatible with your experimental setup. 3. Purge Solvents: De-gas or purge solvents with an inert gas before preparing solutions.
Photodegradation 1. Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4] 2. Minimize Exposure During Handling: Conduct experimental manipulations under low-light conditions or use filtered light.
Contamination 1. Solvent Purity: Verify the purity of the solvents used for storage and analysis, as impurities can co-elute or react with the compound. 2. Clean Glassware: Ensure all glassware is scrupulously clean to avoid contamination from previous experiments.
Issue 2: Poor Reproducibility in Bioassays or Chemical Reactions

Symptom: Inconsistent results from experiments using different batches or ages of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation Over Time 1. Purity Check Before Use: Always analyze the purity of the compound by a suitable method (e.g., HPLC-UV) before each experiment, especially for older batches. 2. Use Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation in solution.
Presence of Active Impurities 1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products.[9][10] Test the activity of these stressed samples in your assay to determine if the degradants are interfering. 2. Impurity Identification: Use LC-MS or GC-MS to identify the structure of the major impurities. This can provide insight into the degradation pathway and help in developing a purification strategy.[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a UV detector.[11]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[15] The specificity is demonstrated by the ability to resolve the main peak from the degradation product peaks generated in the forced degradation study.

Visualizations

Degradation_Pathways parent This compound oxidation_product N-(pyridin-2-ylmethylene)aniline (Imine) parent->oxidation_product Oxidation (O2, H2O2) ring_hydroxylation Hydroxylated Derivatives parent->ring_hydroxylation Oxidation photodegradation Radical Species & Rearrangement Products parent->photodegradation Photolysis (UV Light) hydrolysis_products Pyridine-2-carbaldehyde + Aniline oxidation_product->hydrolysis_products Hydrolysis (H2O, H+/OH-) Experimental_Workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC-UV / LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start This compound Sample start->acid start->base start->oxidation start->thermal start->photo results Identify Degradants & Assess Stability analysis->results

References

Technical Support Center: Synthesis of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(pyridin-2-ylmethyl)aniline. This guide addresses common challenges and impurities encountered during synthesis to assist in optimizing reaction outcomes and ensuring product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthetic Route 1: Reductive Amination

Q1: I am getting a low yield of this compound in my reductive amination reaction between pyridine-2-carboxaldehyde and aniline. What are the possible causes and solutions?

A1: Low yields in reductive amination can stem from several factors. Here is a troubleshooting guide:

  • Incomplete Imine Formation: The initial condensation of pyridine-2-carboxaldehyde and aniline to form the Schiff base (N-(pyridin-2-ylmethylene)aniline) is a reversible equilibrium reaction.

    • Solution: Ensure the removal of water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a mild and effective choice that can be added in a one-pot fashion. If using a stronger reducing agent like sodium borohydride, it is typically added after the imine has formed. Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Suboptimal Reaction Conditions: Temperature and pH can influence the reaction rate and equilibrium.

    • Solution: The reaction is often carried out at room temperature to slightly elevated temperatures. An acidic catalyst (e.g., a few drops of acetic acid) can facilitate imine formation, but a highly acidic medium can protonate the aniline, rendering it non-nucleophilic. Optimize the pH to be mildly acidic.

Q2: My final product is contaminated with the intermediate Schiff base, N-(pyridin-2-ylmethylene)aniline. How can I minimize this impurity?

A2: The presence of the Schiff base indicates incomplete reduction.

  • Troubleshooting:

    • Increase Reducing Agent Stoichiometry: Add a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure the complete conversion of the imine.

    • Extend Reaction Time: Allow the reaction to stir for a longer period after the addition of the reducing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Schiff base spot/peak is no longer visible.

    • Purification: The Schiff base can often be separated from the desired amine product by silica gel column chromatography.

Q3: I have identified a significant amount of unreacted pyridine-2-carboxaldehyde and aniline in my crude product. How can I address this?

A3: The presence of starting materials suggests that the reaction has not gone to completion.

  • Troubleshooting:

    • Review Stoichiometry: Ensure that the molar ratios of the reactants are correct. A slight excess of one reagent (often the less expensive one) can sometimes drive the reaction to completion.

    • Optimize Reaction Conditions: As mentioned in Q1, ensure optimal temperature, concentration, and catalytic conditions to favor product formation.

    • Purification: Unreacted starting materials can typically be removed through aqueous workup (washing with dilute acid to remove aniline and dilute base to remove acidic impurities) followed by column chromatography.

Q4: My mass spectrometry analysis indicates the presence of N,N-bis(pyridin-2-ylmethyl)aniline. How can this side product be formed and prevented?

A4: The formation of the tertiary amine, N,N-bis(pyridin-2-ylmethyl)aniline, is a common side product resulting from the dialkylation of aniline.

  • Mechanism: The desired product, this compound, can react with another molecule of pyridine-2-carboxaldehyde to form an iminium ion, which is then reduced to the tertiary amine.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of aniline relative to pyridine-2-carboxaldehyde to favor the formation of the secondary amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This helps to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

Synthetic Route 2: Nucleophilic Substitution

Q5: I am attempting to synthesize this compound via nucleophilic substitution of 2-(chloromethyl)pyridine with aniline, but the reaction is slow and gives a low yield. What can I do to improve it?

A5: The rate of nucleophilic substitution can be influenced by several factors.

  • Troubleshooting:

    • Add a Base: Aniline is a relatively weak nucleophile. The addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) can deprotonate a small amount of aniline, increasing its nucleophilicity, and will also neutralize the HCl formed during the reaction, preventing the protonation of the starting aniline.[1]

    • Increase Temperature: Heating the reaction mixture can significantly increase the reaction rate.

    • Choice of Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are generally suitable for this type of reaction.[1]

    • Leaving Group: If using 2-(chloromethyl)pyridine is proving ineffective, consider using 2-(bromomethyl)pyridine, as bromide is a better leaving group than chloride.

Q6: My product from the nucleophilic substitution reaction is contaminated with N,N-bis(pyridin-2-ylmethyl)aniline. How can I avoid this?

A6: This impurity arises from the dialkylation of the aniline nitrogen.

  • Prevention:

    • Adjust Stoichiometry: Use a molar excess of aniline relative to 2-(chloromethyl)pyridine. This increases the probability that the electrophile will react with a molecule of the starting aniline rather than the product amine.

    • Slow Addition: Add the 2-(chloromethyl)pyridine slowly to the solution of aniline to maintain a low concentration of the alkylating agent throughout the reaction.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation, although this will likely require a longer reaction time.

Q7: I am concerned about the potential for quaternization of the pyridine ring. Is this a common side reaction?

A7: While possible, the formation of a quaternary pyridinium salt by the reaction of the product with the starting 2-(chloromethyl)pyridine is generally less favorable than the N-alkylation of aniline, as the secondary amine is a stronger nucleophile than the pyridine nitrogen of the product. However, under forcing conditions (high temperature, high concentration of the alkylating agent), this side reaction can occur.

  • Mitigation:

    • The same strategies used to prevent dialkylation (using an excess of aniline and slow addition of the alkylating agent) will also minimize the formation of the quaternary salt.

    • This impurity, being a salt, is highly polar and can often be removed during an aqueous workup or by silica gel chromatography.

Data Presentation

The following table summarizes a typical purity profile of this compound synthesized by the two primary routes, as might be determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Impurity Chemical Structure Typical Abundance (Reductive Amination) Typical Abundance (Nucleophilic Substitution) Common Analytical Method
AnilineC₆H₅NH₂< 1.0%< 2.0%GC-MS, HPLC
Pyridine-2-carboxaldehydeC₅H₄NCHO< 0.5%N/AGC-MS, HPLC
2-(Chloromethyl)pyridineC₅H₄NCH₂ClN/A< 1.0%GC-MS
N-(pyridin-2-ylmethylene)aniline (Schiff Base)C₁₂H₁₀N₂< 1.5%N/AHPLC, LC-MS
N,N-bis(pyridin-2-ylmethyl)anilineC₁₈H₁₇N₃< 2.5%< 5.0%HPLC, LC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Materials:

    • Pyridine-2-carboxaldehyde (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic amount, e.g., 0.1 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2-carboxaldehyde (1.0 eq), aniline (1.1 eq), and 1,2-dichloroethane. b. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC. c. Once imine formation is evident (or after the allotted time), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The reaction may be exothermic. d. Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate Schiff base. e. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. f. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Logical Relationship Diagram for Impurity Formation

The following diagram illustrates the synthetic pathways to the desired product and the formation of common impurities.

G cluster_0 Reductive Amination Pathway cluster_1 Nucleophilic Substitution Pathway SM1 Pyridine-2-carboxaldehyde Intermediate N-(pyridin-2-ylmethylene)aniline (Schiff Base) SM1->Intermediate + Aniline - H2O SM2 Aniline Product This compound SM2->Product SM2->Intermediate SM3 2-(Chloromethyl)pyridine SM3->Product + Aniline - HCl Impurity1 N,N-bis(pyridin-2-ylmethyl)aniline Product->Impurity1 + Pyridine-2-carboxaldehyde + [H] Product->Impurity1 + 2-(Chloromethyl)pyridine Impurity2 Quaternary Pyridinium Salt Product->Impurity2 + 2-(Chloromethyl)pyridine (on Pyridine N) Intermediate->Product + [H] (Reduction)

Caption: Synthetic pathways and common impurity formation.

References

Technical Support Center: Synthesis of N-(pyridin-2-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(pyridin-2-ylmethyl)aniline derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield in N-Alkylation

Q1: I am getting a low yield or no product in the N-alkylation of aniline with 2-picolyl chloride. What are the possible causes and how can I improve the yield?

A1: Low yields in this reaction are common and can stem from several factors. Here's a systematic approach to troubleshoot the issue:

  • Reactivity of the Aniline: Anilines with electron-withdrawing groups are less nucleophilic and will react more slowly.

  • Strength of the Base: A base is required to neutralize the HCl generated during the reaction. If the base is not strong enough, the reaction mixture will become acidic, protonating the aniline and shutting down the reaction.

  • Reaction Temperature: The reaction may be too slow at room temperature.

  • Solvent Choice: The solvent needs to be appropriate for the reaction conditions and should be anhydrous.

Troubleshooting Steps:

Potential CauseRecommended Solution
Low Nucleophilicity of Aniline For anilines with strong electron-withdrawing groups, consider using a more reactive alkylating agent (e.g., 2-picolyl bromide or iodide) or increasing the reaction temperature.
Insufficient Base Strength Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). Ensure the base is anhydrous.
Inappropriate Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally increase to 50°C, 80°C, or reflux, while monitoring the reaction by TLC for product formation and side products.
Poor Solvent Choice Use polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the reaction. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent.

Issue 2: Formation of Multiple Products (Over-alkylation)

Q2: My reaction is producing a mixture of the desired mono-alkylated product and the di-alkylated side product, N,N-bis(pyridin-2-ylmethyl)aniline. How can I improve the selectivity for the mono-alkylated product?

A2: Over-alkylation is a frequent side reaction because the mono-alkylated product, this compound, can be more nucleophilic than the starting aniline.

Prevention Strategies:

StrategyDetailed Approach
Control Stoichiometry Use a stoichiometric excess of the aniline (2 to 5 equivalents) relative to 2-picolyl chloride. This increases the probability that the alkylating agent will react with the more abundant primary amine.
Slow Addition Add the 2-picolyl chloride solution dropwise to the reaction mixture containing the aniline and base over a prolonged period. This keeps the concentration of the alkylating agent low at any given time, favoring mono-alkylation.
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.

Issue 3: Difficulty in Product Purification

Q3: I am having trouble purifying my this compound derivative. What are the common challenges and effective purification methods?

A3: Purification can be challenging due to the basic nature of the pyridine and aniline nitrogens, which can cause tailing on silica gel chromatography.

Purification Strategies:

ChallengeRecommended Solution
Tailing on Silica Gel Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system for column chromatography. This will help to suppress the interaction of the basic nitrogens with the acidic silica gel, resulting in better peak shapes.
Separation from Starting Aniline If the starting aniline has a significantly different polarity, careful optimization of the eluent system (e.g., a gradient of hexane/ethyl acetate) should allow for separation. If the polarities are very similar, consider converting the unreacted aniline to a non-polar derivative before chromatography.
Removal of Base If an inorganic base like K₂CO₃ was used, it can be removed by an aqueous workup (washing the organic layer with water). For organic bases like DIPEA, an acidic wash (e.g., with dilute HCl) can be used, but be aware that this will also protonate your product, potentially moving it into the aqueous layer. In such cases, re-basifying the aqueous layer and re-extracting the product is necessary.

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to prepare this compound derivatives?

A4: The two most common methods are:

  • Direct N-Alkylation: This involves the reaction of a substituted aniline with a 2-picolyl halide (e.g., 2-picolyl chloride) in the presence of a base.

  • Reductive Amination: This is a two-step, one-pot reaction where a substituted aniline is first condensed with 2-pyridinecarboxaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.

A less common but potentially useful method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and 2-(aminomethyl)pyridine.

Q5: Which synthetic route generally gives higher yields?

A5: Reductive amination often provides higher yields and better selectivity for the mono-alkylated product compared to direct N-alkylation, as it avoids the issue of over-alkylation. Yields for reductive amination are frequently reported in the range of 80-95%, while direct N-alkylation yields can be more variable and are often lower, especially if over-alkylation is not well-controlled.

Q6: What are the safety precautions I should take when working with these reagents?

A6: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Picolyl chloride is a lachrymator and should be handled with care. Anilines are toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Presentation

The following table summarizes typical yields for different synthetic methods for this compound and related derivatives, compiled from various sources.

Synthetic MethodReactantsBase/Reducing AgentSolventTemperature (°C)Yield (%)Reference
N-Alkylation Aniline, 2-Picolyl ChlorideK₂CO₃Acetonitrile80Variable (often <60%)[1]
N-Alkylation 2-Nitroaniline, Benzyl BromideK₂CO₃DMF80~70-80%[1]
Reductive Amination 4-Ferrocenylaniline, 2-PyridinecarboxaldehydeNaBH₄/Al₂O₃Solvent-free (grinding)Room Temp.89[2]
Reductive Amination 3-Ferrocenylaniline, 2-PyridinecarboxaldehydeNaBH₄/Al₂O₃Solvent-free (grinding)Room Temp.94[2]
Buchwald-Hartwig Amination 2-Aminopyrimidine, Aryl BromideNaOtBuToluene11027-82[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq) and anhydrous acetonitrile (~0.2 M).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq).

  • Alkylation: Slowly add a solution of 2-picolyl chloride hydrochloride (1.05 eq) in anhydrous acetonitrile to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate containing 0.5% triethylamine) to afford the desired product.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add aniline (1.0 eq), 2-pyridinecarboxaldehyde (1.0 eq), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.2 M).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the imine is consumed, as indicated by TLC (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate containing 0.5% triethylamine) to obtain the final product.

Visualizations

experimental_workflow_N_alkylation start Start reagents Aniline 2-Picolyl Chloride Base (e.g., K2CO3) Anhydrous Solvent (e.g., ACN) start->reagents 1. Add Reagents reaction Mix & Heat (e.g., 80°C) reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Process purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate

Caption: Experimental Workflow for N-Alkylation.

experimental_workflow_reductive_amination start Start imine_formation Aniline 2-Pyridinecarboxaldehyde Catalytic Acid Anhydrous Solvent start->imine_formation 1. Form Imine reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction 2. Reduce workup Quench & Extract reduction->workup 3. Process purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate

Caption: Experimental Workflow for Reductive Amination.

troubleshooting_logic start Low Yield or Side Products? low_yield Low Yield start->low_yield Yes side_products Side Products (Over-alkylation) start->side_products Yes check_reagents Check Reagent Purity & Aniline Reactivity low_yield->check_reagents optimize_conditions Optimize Conditions: - Increase Temperature - Stronger Base - Change Solvent low_yield->optimize_conditions adjust_stoichiometry Adjust Stoichiometry: - Excess Aniline side_products->adjust_stoichiometry slow_addition Slow Addition of Alkylating Agent side_products->slow_addition lower_temp Lower Reaction Temperature side_products->lower_temp consider_reductive_amination Consider Reductive Amination for Better Selectivity side_products->consider_reductive_amination

Caption: Troubleshooting Logic for Synthesis.

References

Technical Support Center: Optimizing N-(pyridin-2-ylmethyl)aniline Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(pyridin-2-ylmethyl)aniline catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the catalyzed reactions?

A1: this compound and its derivatives primarily function as bidentate or tridentate ligands that coordinate with a transition metal, most commonly ruthenium (Ru). This metal-ligand complex is the active catalyst, particularly effective in transfer hydrogenation reactions.

Q2: What is the most common application of this compound-based catalysts?

A2: The most prevalent application is the transfer hydrogenation of ketones to their corresponding secondary alcohols.[1] This process uses a hydrogen donor, such as isopropanol, to achieve the reduction.

Q3: Why is a base required in these reactions, and which one should I choose?

A3: A base is crucial for the deprotonation of the hydrogen donor (e.g., isopropanol) to form a metal-alkoxide intermediate, which then generates the active ruthenium-hydride species.[2] The choice of base significantly impacts the reaction rate and yield. Strong, non-bulky bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) often lead to higher yields compared to sterically hindered bases like potassium tert-butoxide (tBuOK).[2]

Q4: Can this catalytic system be used for substrates other than simple ketones?

A4: Yes, these catalysts show good tolerance for a variety of functional groups on the ketone substrate.[1] However, substrates with strong electron-donating groups (e.g., para-methoxy or para-amino) on an aromatic ring may exhibit reduced reactivity.[1] Additionally, for unsaturated ketones, the catalyst might also reduce carbon-carbon double bonds, leading to a mixture of products.[1]

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or failed reactions.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The pre-catalyst has not been properly activated to the active ruthenium-hydride species.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[1] Confirm the presence and appropriate concentration of a suitable base (e.g., KOH or iPrOK) which is essential for catalyst activation.[2]
Inappropriate Base: The chosen base may be too sterically hindered or not strong enough.Switch to a stronger, less sterically hindered base like NaOH or KOH. The choice of cation can also play a role, with sodium alkoxides sometimes outperforming potassium analogues.[2]
Contaminated Glassware: Trace amounts of acid can neutralize the base, preventing catalyst activation.Ensure all glassware is thoroughly cleaned and dried before use. Rinsing with a weak base solution and then drying can be beneficial.[1]
Low Yield Sub-optimal Reaction Conditions: The reaction temperature or time may not be ideal for the specific substrate.Optimize the reaction temperature (typically around 82°C) and reaction time. Monitor the reaction progress using techniques like TLC or GC.[1]
Substrate Inhibition: Substrates with certain electronic properties (e.g., strong electron-donating groups) can reduce catalyst activity.[1]For less reactive substrates, consider increasing the catalyst loading or reaction time.
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.Ensure the reaction is maintained under an inert atmosphere. If byproducts are suspected to inhibit the catalyst, purification of the starting materials may be necessary.
Formation of Side Products Reduction of Other Functional Groups: In substrates with multiple reducible functional groups (e.g., C=C bonds in α,β-unsaturated ketones), the catalyst may not be fully selective.[1]If chemoselectivity is an issue, modification of the ligand or the reaction conditions (e.g., lower temperature) may be required. In some cases, a different catalytic system might be necessary.

Experimental Protocols

Synthesis of this compound Ligand (General Procedure)

A general method for the synthesis of this compound involves the reductive amination of 2-pyridinecarboxaldehyde with aniline.

  • Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound ligand.

General Protocol for Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This protocol provides a starting point for the transfer hydrogenation of acetophenone using a pre-formed Ru-complex with an this compound derivative as the ligand.

  • To a reaction vessel, add the ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃] or a similar precursor) and the this compound ligand in a 1:1 molar ratio.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed isopropanol as the solvent.

  • Add acetophenone (substrate) and the base (e.g., iPrOK or KOH). A typical molar ratio of substrate:base:catalyst is 200:10:1.[1]

  • Heat the reaction mixture to 82°C and stir.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of transfer hydrogenation reactions.

Table 1: Effect of Different Bases on the Transfer Hydrogenation of Acetophenone [2]

EntryBaseYield (%) in 1 min
1tBuOK68
2tBuONa76
3KOH96
4NaOH96

Conditions: Acetophenone as substrate, Ru catalyst, isopropanol as solvent and hydrogen source.[2]

Table 2: Transfer Hydrogenation of Various Ketones Catalyzed by a Ruthenium Complex [1]

EntrySubstrateTime (min)Yield (%)
1Acetophenone1596
24'-Fluoroacetophenone1593
34'-Chloroacetophenone1596
44'-Bromoacetophenone1595
52'-Methylacetophenone3093
64'-Methoxyacetophenone18091
7Cyclohexanone2096
82-Heptanone6092

General conditions: ketone (2.0 mmol), iPrOK (as base), catalyst in a 200:10:1 ratio in isopropanol at 82°C under N₂.[1]

Visualizations

Catalytic Cycle for Transfer Hydrogenation

The following diagram illustrates the proposed metal-ligand bifunctional mechanism for the ruthenium-catalyzed transfer hydrogenation of a ketone.[3][4]

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs/Outputs Pre-catalyst Pre-catalyst Ru-alkoxide Ru-alkoxide Pre-catalyst->Ru-alkoxide + Base + iPrOH Active Ru-H Active Ru-H Ru-alkoxide->Active Ru-H - Acetone (β-hydride elimination) Acetone Acetone Ru-alkoxide->Acetone Product_Formation Product_Formation Active Ru-H->Product_Formation + Ketone Product_Formation->Pre-catalyst - Alcohol Product Alcohol Product Alcohol Product Product_Formation->Alcohol Product iPrOH iPrOH iPrOH->Pre-catalyst Base Base Base->Pre-catalyst Ketone Ketone Ketone->Active Ru-H

Caption: Proposed catalytic cycle for transfer hydrogenation.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields.

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere fix_atmosphere Switch to N2 or Ar atmosphere check_atmosphere->fix_atmosphere No check_base Is the base appropriate? (e.g., KOH, NaOH) check_atmosphere->check_base Yes fix_atmosphere->check_base change_base Use a strong, non-bulky base check_base->change_base No check_conditions Are reaction time and temperature optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase time/temperature and monitor reaction check_conditions->optimize_conditions No check_substrate Does the substrate have deactivating groups? check_conditions->check_substrate Yes optimize_conditions->check_substrate increase_catalyst Increase catalyst loading check_substrate->increase_catalyst Yes success Yield Improved check_substrate->success No increase_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Pyridine Ring-Opening in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the mechanism of pyridine ring-opening in metal complexes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving metal-mediated pyridine ring-opening.

Problem Possible Cause(s) Troubleshooting Steps
No reaction or low yield of ring-opened product. 1. Inactive Catalyst/Complex: The metal complex may not be in the correct oxidation state or may have decomposed. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. 3. Presence of Inhibitors: Trace amounts of water, oxygen, or other impurities can poison the catalyst. 4. Insufficient Activation: The conditions (e.g., temperature, pressure, co-reagents) may not be sufficient to induce ring-opening.1. Verify Complex Integrity: Characterize the starting metal complex using techniques like NMR, IR, or X-ray crystallography to ensure its purity and structure. 2. Solvent Screening: Test a range of anhydrous, deoxygenated solvents with varying polarities. 3. Rigorous Anhydrous/Anaerobic Technique: Use Schlenk lines or a glovebox to exclude air and moisture. Ensure all reagents and solvents are properly dried and degassed.[1] 4. Optimize Reaction Conditions: Systematically vary temperature, pressure, and reagent stoichiometry. Consider the use of activating agents like strong bases or reducing agents where appropriate.[2]
Formation of unexpected side products. 1. Alternative Reaction Pathways: The reaction conditions may favor competing pathways such as C-H activation without ring-opening, or ligand substitution. 2. Substrate Decomposition: The pyridine substrate or other ligands may be unstable under the reaction conditions. 3. Isomerization of Products: The initial ring-opened product may rearrange to a more stable isomer.1. Mechanistic Probes: Use techniques like Kinetic Isotope Effect (KIE) studies with deuterated substrates to understand the rate-determining step and identify C-H bond cleavage events.[3][4] 2. In-situ Monitoring: Use spectroscopic techniques like NMR or IR to monitor the reaction progress and identify intermediates. 3. Ligand Modification: Altering the steric and electronic properties of the ancillary ligands on the metal complex can disfavor side reactions.
Difficulty in characterizing the ring-opened product. 1. Instability of the Product: The ring-opened product may be air- or moisture-sensitive, or thermally unstable. 2. Complex NMR Spectra: The product may have a complex structure leading to overlapping signals in the NMR spectrum. 3. Paramagnetism: If the metal center is paramagnetic, it can lead to broad and shifted NMR signals, making interpretation difficult.1. Handle with Care: Isolate and handle the product under an inert atmosphere. Store at low temperatures. 2. Advanced NMR Techniques: Employ 2D NMR techniques (COSY, HSQC, HMBC) to aid in structure elucidation. Deuterium labeling can also simplify spectra.[3] 3. Alternative Characterization: Use X-ray crystallography for definitive structural determination if single crystals can be obtained. Mass spectrometry can confirm the molecular weight.
Reaction is not reproducible. 1. Variability in Reagent Quality: Purity of the metal precursor, ligands, and pyridine substrate can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in reaction setup (e.g., stirring rate, heating method) can affect the outcome. 3. Trace Contaminants: Small amounts of impurities can have a significant impact on catalytic reactions.1. Standardize Reagents: Purify all reagents before use. Use a consistent source for starting materials. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the reaction setup and execution. 3. Control Experiments: Run control experiments to identify potential sources of irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for pyridine ring-opening by metal complexes?

A1: The primary mechanisms depend on the metal center and reaction conditions. Key pathways include:

  • Reductive Cleavage: Low-valent metal centers can reductively cleave the pyridine ring.[5]

  • Nucleophilic Attack: Activation of the pyridine ring by N-functionalization (e.g., N-oxide formation or N-alkylation) can make it susceptible to nucleophilic attack and subsequent ring-opening, as seen in the Zincke reaction.[6][7]

  • [2+2] Cycloaddition/Ring-Opening Metathesis: Highly reactive metal-ligand multiple bonds (e.g., titanium alkylidynes) can undergo a [2+2] cycloaddition with a C=N bond of the pyridine ring, followed by ring-opening metathesis.[2][8]

  • Deprotonation-Induced Ring Contraction: In certain rhenium complexes, deprotonation of a dearomatized pyridine ring is crucial to induce ring contraction, leading to the extrusion of the nitrogen atom and C-N bond cleavage.[2][9]

Q2: How can I determine if C-H activation is the rate-determining step in my reaction?

A2: A kinetic isotope effect (KIE) study is a powerful tool for this purpose. By comparing the reaction rates of the parent pyridine substrate with a deuterated analogue (e.g., pyridine-2,6-d2), you can determine if the C-H bond is broken in the rate-determining step. A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage being rate-limiting.[3][10][11]

Q3: What spectroscopic signatures are characteristic of pyridine ring-opening?

A3: Key spectroscopic changes to look for include:

  • ¹H NMR: The appearance of signals in the aliphatic region and a significant upfield shift of the remaining pyridine ring protons are indicative of dearomatization.[9]

  • ¹³C NMR: The appearance of sp³-hybridized carbon signals and a significant shift in the signals of the carbons from the original pyridine ring.[9]

  • IR Spectroscopy: Changes in the C=N and C=C stretching frequencies of the pyridine ring. The appearance of new bands corresponding to the functional groups in the ring-opened product.

  • Mass Spectrometry: A change in the molecular weight corresponding to the addition of fragments from the metal complex or other reagents and the cleavage of the pyridine ring.

Q4: How do the electronic properties of the metal complex influence the ring-opening reaction?

A4: The electronic properties of the metal center and its ligands play a crucial role. Electron-rich metal centers can facilitate reductive cleavage or oxidative addition steps. For instance, more electron-rich cis-rhenium(I) dicarbonyl complexes favor the pyridine ring-opening process.[2][9] Conversely, electron-withdrawing groups on the ligands can make the metal center more electrophilic and influence its reactivity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on pyridine ring-opening.

Table 1: Kinetic Data for Titanium-Mediated Pyridine Ring-Opening

ReactionActivation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/mol·K)Kinetic Isotope Effect (kH/kD)Reference
(PNP)Ti=CHtBu(CH₂tBu) + pyridine → (PNP)Ti(C(tBu)C₅H₄NH)23(3)-4(3)3.8(3) (for 1/1-d₃ conversion)[8]
(PNP)Ti(C(tBu)C₅H₄NH) → Denitrogenation30(6)10(2)1.6(2) (at 85 °C)[8]

Table 2: Selected Yields for Metal-Mediated Pyridine Ring-Opening and Denitrogenation

Metal ComplexSubstrateProductYield (%)Reference
Trinuclear Titanium HeptahydridePyridineDenitrogenated metallacycle93[12]
(PNP)Ti=CHtBu(CH₂tBu)PyridineMetallaazabicycleNot specified[8]
cis,trans-[Re(CO)₂(N-N)(N-RIm)(PMe₃)]OTf2,2'-bipyridine or 1,10-phenanthrolineRing-opened productNot specified[2]

Experimental Protocols

Protocol 1: General Procedure for Rhenium-Catalyzed Pyridine Ring-Opening

This protocol is adapted from the work on cis,trans-[Re(CO)₂(N-N)(N-RIm)(PMe₃)]OTf complexes.[2][9]

  • Preparation of the Rhenium Complex: Synthesize the starting cis,trans-[Re(CO)₂(N-N)(N-RIm)(PMe₃)]OTf complex according to literature procedures.

  • Reaction Setup: In a glovebox, dissolve the rhenium complex in anhydrous and deoxygenated dichloromethane (CH₂Cl₂).

  • Deprotonation: Cool the solution and add a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise.

  • Methylation and Ring-Opening: After stirring, add an excess of methyl triflate (MeOTf).

  • Reaction Monitoring: Monitor the reaction progress by ³¹P NMR and ¹H NMR spectroscopy.

  • Workup and Isolation: Upon completion, the product can be isolated by precipitation, filtration, and washing with appropriate solvents.

  • Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and X-ray crystallography if suitable crystals are obtained.

Protocol 2: Synthesis of a Metallaazabicycle via Titanium-Mediated Pyridine Ring-Opening

This protocol is based on the reaction of a titanium alkylidyne intermediate with pyridine.[8]

  • Preparation of the Titanium Precursor: Synthesize the neopentylidene-neopentyl complex (PNP)Ti=CHtBu(CH₂tBu) in a glovebox using standard Schlenk techniques.

  • Reaction Setup: Dissolve the titanium complex in neat, dry, and degassed pyridine.

  • Reaction Execution: Allow the reaction to proceed at room temperature. The reaction involves the extrusion of neopentane to form a transient titanium alkylidyne intermediate, which then reacts with pyridine.

  • Product Isolation: After the reaction is complete (monitored by NMR), remove the excess pyridine under vacuum to yield the metallaazabicycle product.

  • Characterization: The product can be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

Pyridine_Ring_Opening_Mechanisms cluster_re Rhenium-Mediated Pathway cluster_ti Titanium-Mediated Pathway Re_start cis,trans-[Re(CO)₂(N-N)(N-RIm)(PMe₃)]⁺ Re_deprot Deprotonation (Strong Base) Re_start->Re_deprot 1. Base Re_dearom Dearomatized Intermediate Re_deprot->Re_dearom Re_meth Methylation (MeOTf) Re_dearom->Re_meth 2. MeOTf Re_contract Ring Contraction Re_meth->Re_contract Re_product Ring-Opened Product Re_contract->Re_product Ti_start (PNP)Ti=CHtBu(CH₂tBu) Ti_elim Neopentane Extrusion Ti_start->Ti_elim in Pyridine Ti_inter Transient (PNP)Ti≡CtBu Ti_elim->Ti_inter Ti_cyclo [2+2] Cycloaddition Ti_inter->Ti_cyclo + Pyridine Ti_meta Ring-Opening Metathesis Ti_cyclo->Ti_meta Ti_product Metallaazabicycle Ti_meta->Ti_product

Caption: Comparative mechanisms of pyridine ring-opening.

Troubleshooting_Workflow start Experiment Start problem Low/No Yield? start->problem check_reagents Verify Reagent Purity & Complex Integrity problem->check_reagents Yes side_products Unexpected Side Products? problem->side_products No check_conditions Optimize Conditions (T, P, Solvent) check_reagents->check_conditions check_setup Ensure Anhydrous/Anaerobic Setup check_conditions->check_setup check_setup->side_products mechanistic_study Conduct Mechanistic Studies (KIE, in-situ monitoring) side_products->mechanistic_study Yes success Successful Reaction side_products->success No modify_ligands Modify Ligand Sterics/Electronics mechanistic_study->modify_ligands modify_ligands->start

Caption: Troubleshooting workflow for pyridine ring-opening reactions.

References

Technical Support Center: The Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific challenges and questions related to the crucial role of pyridine nitrogen in palladium-catalyzed imine hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the pyridine nitrogen in palladium-catalyzed imine hydrolysis?

A1: The pyridine nitrogen is often crucial for the hydrolysis of the imine linkage during palladium-catalyzed reactions, such as Suzuki couplings.[1][2] Its primary role is to coordinate with the palladium catalyst. This association increases the polarity of the carbon-nitrogen double bond (C=N) of the imine.[2][3] By drawing electron density away from the imine carbon, the pyridine nitrogen makes it more electrophilic and susceptible to nucleophilic attack by water, which ultimately leads to hydrolysis.[1] Experiments and theoretical calculations have shown that in the absence of the pyridine moiety, the hydrolysis often does not occur.[1][2][3]

Q2: Does the hydrolysis occur before or after the main catalytic reaction (e.g., Suzuki coupling)?

A2: Mechanistic studies and DFT calculations suggest that the imine hydrolysis typically takes place after the primary catalytic event, such as the Suzuki coupling.[1] The product of the initial coupling reaction, which is still associated with the palladium catalyst, undergoes hydrolysis.[2][3]

Q3: Is an acid catalyst always required for imine hydrolysis?

A3: While acid catalysis is a common method for imine hydrolysis, it is not always a strict requirement, especially in the presence of a transition metal catalyst like palladium.[4] The coordination of the palladium to the pyridine nitrogen can sufficiently activate the imine group towards hydrolysis, even under neutral or basic conditions used in many cross-coupling reactions.[1][2] The reaction conditions, including pH, co-ligands, and solvent systems, are all significant factors.[1]

Q4: Can other nitrogen-containing heterocycles play a similar role?

A4: Yes, other nitrogen-containing heterocycles, such as quinoline, can also serve as directing groups in palladium-catalyzed reactions.[5] The key feature is the presence of a nitrogen lone pair that can coordinate to the palladium center and influence the electronic properties of the substrate. The specific geometry and basicity of the heterocycle can affect the efficiency of the reaction.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Hydrolysis of Imine Product Absence of a Coordinating Group: The substrate lacks a pyridine or similar nitrogen-containing ring to facilitate palladium coordination and activate the imine bond.[1][2][3]Redesign the substrate to include a pyridine or other suitable coordinating group. If substrate modification is not possible, alternative hydrolysis methods (e.g., strong acid workup) may be necessary post-reaction.
Catalyst Deactivation: The palladium catalyst has aggregated into inactive palladium black or has been poisoned.[6][7] This can be triggered by high temperatures or an incorrect ligand-to-metal ratio.[6]Ensure the reaction is run under an inert atmosphere to prevent oxidation of Pd(0) to inactive Pd(II).[6] Optimize the ligand-to-palladium ratio. Consider using bulky, electron-rich phosphine or NHC ligands that can stabilize the catalyst.[6]
Low Yield of Desired Product (Post-Hydrolysis) Catalyst Poisoning: The pyridine nitrogen itself can sometimes act as an inhibitor by strongly coordinating to the palladium center and preventing catalytic turnover.[6]Screen different ligands. Bulky ligands can shield the palladium center and prevent tight binding of the pyridine nitrogen from the substrate, allowing the catalytic cycle to proceed.[6] Adjusting the stoichiometry or reaction temperature may also help.
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for the specific substrate and catalyst system.[8]Perform a systematic screen of reaction parameters. For Suzuki-Miyaura couplings, combinations like K₃PO₄ in toluene or aqueous dioxane are common starting points.[1][8] Analyze aliquots by LCMS or GCMS to quickly identify promising conditions.[6]
Formation of Unidentified Byproducts Catalyst Degradation/Side Reactions: The catalyst may be promoting undesired side reactions. For instance, in Suzuki couplings, protodeboronation of the boronic acid can be a competing pathway.[6]Ensure reagents are pure and solvents are anhydrous. Lowering the reaction temperature might reduce the rate of side reactions. The addition of specific additives, like LiBr in some Negishi couplings, can sometimes suppress catalyst deactivation pathways.[7]
Incomplete Reaction: The reaction may not have reached completion, leading to a complex mixture of starting materials, intermediates, and products.Increase reaction time or temperature cautiously. Verify the activity of the catalyst; if it's old or has been improperly stored, it may have reduced activity.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Suzuki Coupling Followed by In-Situ Imine Hydrolysis

This protocol is adapted from a study on the palladium-catalyzed hydrolysis of a thiophene-based imine.[1]

Materials:

  • Schiff base (imine) containing a halide (e.g., (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine) (1.0 eq)

  • Aryl/het-aryl boronic acid (1.1 eq)

  • Pd(PPh₃)₄ catalyst (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • To a reaction vessel, add the Schiff base (0.712 mmol, 1.0 eq) and the Pd(PPh₃)₄ catalyst (5 mol%).

  • Purge the vessel with dry nitrogen gas for 10-15 minutes.

  • Under the inert atmosphere, add 8 mL of 1,4-dioxane and stir the mixture for 30 minutes at room temperature.[1]

  • Add the aryl/het-aryl boronic acid (0.783 mmol, 1.1 eq), K₃PO₄ (1.43 mmol, 2.0 eq), and 2 mL of water.[1]

  • Heat the reaction mixture to 90 °C and stir for 20-25 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LCMS.

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product (the hydrolyzed aldehyde/ketone) by flash column chromatography on silica gel.

Quantitative Data

Table 1: Effect of Reaction Components on Imine Hydrolysis

This table summarizes control experiments demonstrating the necessity of both the palladium catalyst and the pyridine group for hydrolysis to occur.[1][2]

Experiment SetPd Catalyst Present?Pyridine Group Present?Boronic Acid Present?Outcome
1NoYesYesNo Suzuki coupling, No imine hydrolysis
2YesYesNoImine hydrolysis product obtained
3YesNoYesSuzuki coupling product obtained, No imine hydrolysis

Data synthesized from descriptions in references[1][2].

Visualizations

Catalytic Cycle and Role of Pyridine Nitrogen

G cluster_cycle Catalytic Cycle cluster_hydrolysis Hydrolysis Pathway A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D Ar'-B(OH)2 E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A Ar-Ar' G Coupled Product (Imine) F->G H Coupled Product (Imine) + Pd Complex G->H Remains associated with Pd catalyst I Pyridine-N coordinates to Pd center H->I J Increased Polarity of C=N bond I->J K Nucleophilic Attack by H2O J->K L Hydrolyzed Product (Aldehyde/Ketone) + Amine K->L

Caption: Proposed mechanism for palladium-catalyzed hydrolysis.

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_reagents Verify Reagent Purity (Substrates, Solvents, Base) start->check_reagents check_catalyst Check Catalyst Activity (Age, Storage, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_params Systematically Vary Solvent and Base check_reagents->optimize_params optimize_ligand Screen Ligands (Bulky, e--rich) check_catalyst->optimize_ligand check_conditions->optimize_params analysis Analyze Aliquots by LCMS/GCMS optimize_ligand->analysis optimize_params->analysis success Optimized Yield analysis->success

Caption: Systematic approach to troubleshooting low reaction yield.

References

Technical Support Center: Purification of Metal Complexes Containing Aniline Derivative Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of metal complexes containing aniline derivative Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying metal complexes of aniline derivative Schiff bases?

A1: The most frequently employed and often simplest method for the purification of these complexes is recrystallization.[1][2][3] This technique relies on the differential solubility of the complex and impurities in a given solvent or solvent system at varying temperatures. Another common technique is washing the crude product with various solvents to remove unreacted starting materials or byproducts.[1][4] While column chromatography is a powerful purification tool, it must be used with caution for Schiff base complexes due to the potential for decomposition on acidic stationary phases like silica gel.[4][5]

Q2: Why is column chromatography often challenging for these types of complexes?

A2: The primary challenge with using column chromatography for Schiff base metal complexes is the lability of the imine (-C=N-) bond, which is susceptible to hydrolysis, especially in the presence of acidic conditions.[4][5] Standard stationary phases like silica gel have acidic sites that can catalyze the breakdown of the Schiff base back into its constituent aniline and aldehyde/ketone, leading to the loss of your product.[4][5]

Q3: Are there any alternative chromatographic methods that are more suitable?

A3: Yes, if recrystallization and solvent washing are insufficient, alternative chromatographic techniques can be employed. Using neutral or basic alumina as the stationary phase can mitigate the issue of acid-catalyzed hydrolysis.[4] Reversed-phase chromatography, using a non-polar stationary phase like C18, is another potential option.[4] It is always recommended to first perform a thin-layer chromatography (TLC) analysis on a small scale to assess the stability of your complex on the chosen stationary phase before attempting a full column.[4]

Q4: What are some common impurities found in crude metal complexes of aniline derivative Schiff bases?

A4: Common impurities include unreacted starting materials, such as the aniline derivative and the corresponding aldehyde or ketone.[3][4] Additionally, side-products from the Schiff base formation reaction or subsequent complexation may be present. If the Schiff base ligand itself is not completely purified before complexation, any impurities in the ligand will be carried over into the metal complex synthesis.

Q5: How can I confirm the purity of my final product?

A5: The purity of the synthesized metal complexes can be confirmed using a combination of analytical techniques. These include:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.[6]

  • Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.[6]

  • Spectroscopic Methods: Techniques such as FT-IR, UV-Vis, and NMR spectroscopy can confirm the formation of the complex and the absence of signals corresponding to impurities.[6][7][8][9]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared to the calculated theoretical values for the desired complex.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Decomposition of the complex during purification (e.g., on a silica column).[4][5] - The complex is partially soluble in the washing solvent. - Incomplete precipitation during recrystallization.- Avoid acidic conditions. If using chromatography, opt for neutral alumina or a reversed-phase column.[4] - Choose a washing solvent in which your complex is sparingly soluble. - Cool the recrystallization mixture thoroughly and for a sufficient amount of time. Consider adding a co-solvent in which the complex is less soluble to induce further precipitation.[4]
Product Decomposes on TLC Plate (Silica Gel) - The imine bond of the Schiff base is hydrolyzing on the acidic silica surface.[4][5]- Use TLC plates coated with neutral alumina. - Consider using a less polar solvent system to minimize interaction with the stationary phase. - If possible, add a small amount of a basic additive (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica.
Oily Product Obtained Instead of a Solid - Presence of impurities, such as unreacted starting materials. - The product may be an oil at room temperature.- Try triturating the oil with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, hexane). - Attempt to crystallize the oil from a different solvent system. - Confirm the identity of the product using spectroscopic methods to rule out the formation of an unexpected oily side-product.
Multiple Spots on TLC After Purification - Incomplete purification. - Decomposition of the product on the TLC plate.- Repeat the purification step. If recrystallization was used, try a different solvent system. - As mentioned above, check for on-plate decomposition by using a different stationary phase for TLC.
Poor Solubility of the Complex for Recrystallization - Schiff base complexes, particularly those with planar ligands, can have low solubility in common organic solvents.[10]- Use a higher boiling point solvent such as DMF or DMSO for recrystallization.[2][7] - Employ a mixed solvent system. Dissolve the complex in a good solvent and then slowly add a miscible solvent in which the complex is poorly soluble until turbidity is observed, then heat to redissolve and cool slowly.[11] - Introducing bulky alkyl substituents onto the Schiff base ligand can sometimes improve solubility.[10]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or a mixed solvent system in which the metal complex has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude metal complex in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the complex completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

The following table summarizes typical characterization data for purified metal complexes of aniline derivative Schiff bases.

Metal ComplexLigandMetal IonMelting Point (°C)Key FT-IR Peaks (cm⁻¹) (C=N stretch)
[Co(L)₂](E)-4-methoxy-N-(4-methoxybenzylidene)anilineCo(II)171-177~1630
[Fe(L)₂](E)-4-methoxy-N-(4-methoxybenzylidene)anilineFe(II)171-177~1630
[Mn(L)₂](E)-4-methoxy-N-(4-methoxybenzylidene)anilineMn(II)171-177~1630
[Ni(L)₂](E)-4-methoxy-N-(4-methoxybenzylidene)anilineNi(II)171-177~1630
Cu Complexm-nitroaniline n-bezaldine Schiff baseCu(II)-~1630
Co Complexm-nitroaniline n-bezaldine Schiff baseCo(II)-~1630

Note: The C=N stretching frequency is a characteristic peak in the IR spectra of Schiff bases and their metal complexes. A shift in this peak upon complexation can indicate coordination of the imine nitrogen to the metal center.[8]

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Solvent Washing Solvent Washing Crude Product->Solvent Washing Alternative Column Chromatography Column Chromatography Crude Product->Column Chromatography If other methods fail (use with caution) TLC TLC Recrystallization->TLC Solvent Washing->TLC Column Chromatography->TLC TLC->Recrystallization Multiple Spots Pure Product Pure Product TLC->Pure Product Single Spot Melting Point Melting Point Spectroscopy Spectroscopy Pure Product->Melting Point Pure Product->Spectroscopy

Caption: General workflow for the purification and analysis of metal complexes containing aniline derivative Schiff bases.

References

Validation & Comparative

A Comparative Guide to N-(pyridin-2-ylmethyl)aniline and Bidentate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and optimization of metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of N-(pyridin-2-ylmethyl)aniline, a readily accessible bidentate ligand, with other established bidentate ligands in palladium-catalyzed Suzuki-Miyaura and Heck coupling reactions. The data presented herein, compiled from various studies, is intended to facilitate informed decisions in catalyst system selection and development.

Introduction to this compound as a Bidentate Ligand

This compound is a type of N,N'-bidentate ligand that coordinates to a metal center through the nitrogen atoms of its pyridine ring and aniline moiety. The methylene bridge between the two aromatic rings provides flexibility, allowing the ligand to form a stable five-membered chelate ring with a metal atom. The electronic properties of the ligand can be readily tuned by introducing substituents on either the pyridine or the aniline ring, which in turn influences the catalytic activity of the corresponding metal complex. This class of ligands has been explored in various catalytic applications, including polymerization and transfer hydrogenation reactions. This guide will focus on its potential and performance in palladium-catalyzed carbon-carbon bond-forming reactions.

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the catalytic system, particularly when employing challenging substrates like aryl chlorides. Below is a comparison of the catalytic performance of palladium complexes with pyridine-based ligands. While direct comparative data for this compound under identical conditions is limited, we can infer its potential performance by comparing it to other pyridine-based ligands.

Table 1: Performance of Various Palladium-Ligand Systems in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Ligand/Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / 4-X-py Ligands¹4-ChloroanisoleK₃PO₄Toluene10024>90[1]
Pd(PPh₃)₄3-Bromo-2-aminopyridineNa₂CO₃1,4-Dioxane/H₂OReflux8~70-90[2][3]
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME802High[4]
PdCl₂(bipy)IodobenzeneK₂CO₃DMF110198[5]
[(L1)PdCl₂]²4-ChlorotolueneK₃PO₄1,4-Dioxane1001295[6]

¹A range of 4-substituted pyridine ligands (X = H, CH₃, C(CH₃)₃, OCH₃, N(CH₃)₂, Cl, Br, CF₃, CN) were tested, all giving high yields.[1] ²L1 = N-diphenylphosphanyl-2-aminopyridine, a P,N-bidentate ligand.[6]

Performance in Palladium-Catalyzed Heck Reaction

The Heck reaction is another powerful method for C-C bond formation, specifically for the arylation or vinylation of alkenes. The stability and activity of the palladium catalyst are highly dependent on the coordinating ligand.

Table 2: Performance of Palladium-Ligand Systems in the Heck Reaction of Aryl Halides with Alkenes

| Ligand/Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / Pyridine Ligands¹ | 4-Bromoacetophenone | Styrene | NaOAc | DMF | 120 | 24 | >90 |[7] | | Pyridyl-imine Pd(II) Complex | Iodobenzene | Methyl acrylate | Et₃N | DMF | 80 | 2.5 | 100 |[8] | | PdCl₂(bipy) | Iodobenzene | Styrene | KOAc | NMP | 120 | 1 | 95 |[5] | | NHC-Pd(II)-Py Complex | Aryl Bromides | Olefins | - | Solvent-free | - | - | Excellent |[9] |

¹A range of pyridine derivatives were used as ligands, showing high catalytic efficiency.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[10][11]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with this compound ligand, or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • In a separate vial, weigh the palladium precursor and the this compound ligand (if not using a pre-formed complex) and add them to the Schlenk flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Heck Reaction

This protocol is a generalized procedure for the Heck coupling of an aryl halide with an alkene.[12]

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with this compound ligand) (1-5 mol%)

  • Base (e.g., Et₃N, NaOAc, or K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst/ligand system in the anhydrous, degassed solvent.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the required temperature (e.g., 80-140 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Visualizations

Ligand_Coordination cluster_ligands Bidentate Ligands cluster_metal Metal Center L1 This compound Pd Pd L1->Pd N,N' chelation L2 2,2'-Bipyridine L2->Pd N,N' chelation L3 DPPF L3->Pd P,P' chelation

Caption: Coordination modes of different bidentate ligands to a palladium center.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base X-B(OR)2 X-B(OR)2 Base-H+ Base-H+

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow start Start step1 Reactant Preparation Aryl Halide Alkene Base Solvent start->step1 step3 Reaction Setup Inert Atmosphere Degassed Solvent step1->step3 step2 Catalyst System Pd Precursor Ligand step2->step3 step4 Heating & Stirring step3->step4 step5 Work-up & Purification Filtration Extraction Chromatography step4->step5 end Product step5->end

Caption: A general experimental workflow for a palladium-catalyzed Heck reaction.

References

A Comparative Guide to N-(pyridin-2-ylmethyl)aniline Derivatives: Synthesis, Bioactivity, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and catalysis, the N-(pyridin-2-ylmethyl)aniline scaffold has emerged as a privileged structure, underpinning a diverse array of bioactive compounds and versatile ligands. This guide offers a comparative analysis of this compound derivatives, synthesizing data from various studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and catalytic potential. We will delve into structure-activity relationships and present collated experimental data to facilitate informed decisions in research and development.

Synthesis of this compound Derivatives: A Comparative Overview

The synthesis of this compound derivatives is typically achieved through reductive amination of 2-pyridinecarboxaldehyde with substituted anilines or by nucleophilic substitution of 2-(chloromethyl)pyridine with anilines.

A common and efficient method involves the condensation of a substituted aniline with 2-pyridinecarboxaldehyde to form a Schiff base (imine), which is then reduced to the desired secondary amine. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation, often in alcoholic solvents like methanol or ethanol. This two-step, one-pot procedure is advantageous due to its operational simplicity and generally high yields.

Alternatively, direct alkylation of an aniline with a 2-picolyl halide (e.g., 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine) in the presence of a base offers another synthetic route. The choice of base and solvent can influence the reaction efficiency and selectivity, particularly in cases of diarylation.

The following diagram illustrates a general synthetic workflow for preparing this compound derivatives.

G cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution aniline Substituted Aniline schiff_base Schiff Base Intermediate aniline->schiff_base Condensation aldehyde 2-Pyridinecarboxaldehyde aldehyde->schiff_base product1 This compound Derivative schiff_base->product1 Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product1 aniline2 Substituted Aniline product2 This compound Derivative aniline2->product2 picolyl_halide 2-Picolyl Halide picolyl_halide->product2 Alkylation base Base base->product2

Caption: General synthetic routes to this compound derivatives.

Comparative Analysis of Biological Activities

This compound derivatives have been investigated for a range of biological activities, with antimicrobial and anticonvulsant properties being the most prominent.

Antimicrobial Activity

Several studies have demonstrated the potential of these derivatives as antimicrobial agents against a spectrum of bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aniline ring.

For instance, a comparative study of ferrocenyl-N-(pyridinylmethylene)anilines and their reduced amine analogues, ferrocenyl-N-(pyridinylmethyl)anilines, revealed that these compounds exhibit notable activity, particularly against Gram-positive bacteria and fungi[1]. The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Below is a table summarizing the antimicrobial activity of representative this compound derivatives from various studies.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Ferrocenyl-N-(pyridin-2-ylmethyl)anilineStaphylococcus aureus>100[1]
Ferrocenyl-N-(pyridin-3-ylmethyl)anilineStaphylococcus aureus25[1]
Ferrocenyl-N-(pyridin-4-ylmethyl)anilineStaphylococcus aureus50[1]
Ferrocenyl-N-(pyridin-2-ylmethyl)anilineCandida albicans50[1]
Ferrocenyl-N-(pyridin-3-ylmethyl)anilineCandida albicans25[1]
Ferrocenyl-N-(pyridin-4-ylmethyl)anilineCandida albicans12.5[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The data suggests that the position of the nitrogen atom in the pyridine ring can influence the antimicrobial activity, with the 4-pyridyl derivative showing the highest potency against Candida albicans.

Anticonvulsant Activity

The N-(pyridin-2-yl) moiety is a key pharmacophore in several anticonvulsant agents. Studies on N-(pyridin-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have shown promising anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models[2]. A notable finding from these studies is the correlation between lipophilicity and anticonvulsant efficacy, where higher lipophilicity generally leads to stronger anticonvulsant activity[2].

The following table presents a comparison of the anticonvulsant activity of selected derivatives.

CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
N-(3-methylpyridin-2-yl)-2-azaspiro[4.4]nonane-1,3-dione120>300>300>2.5[2]
N-(3-methylpyridin-2-yl)-2-azaspiro[4.5]decane-1,3-dione75>300>300>4.0[2]
N-(4-methylpyridin-2-yl)-2-azaspiro[4.5]decane-1,3-dione90>300>300>3.3[2]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index (PI) is a measure of the selectivity of a drug.

These results highlight that subtle structural modifications, such as the size of the spiro ring and the position of the methyl group on the pyridine ring, can significantly impact the anticonvulsant profile of these derivatives.

Coordination Chemistry and Catalytic Applications

The bidentate N,N-donor nature of this compound derivatives makes them excellent ligands for a variety of transition metals, including palladium, copper, and zinc.[1][3] The resulting metal complexes have shown significant catalytic activity in various organic transformations.

Palladium(II) complexes of this compound derivatives have been successfully employed as catalysts for the polymerization of methyl methacrylate (MMA)[3]. The catalytic activity and the properties of the resulting polymer are influenced by the substituents on the aniline ring and the nitrogen atom of the amino group. For instance, a study on Pd(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives showed that the complex with an N-H moiety exhibited higher catalytic activity compared to its N-methyl counterpart[3].

The workflow for a typical polymerization reaction using these catalysts is depicted below.

G catalyst Pd(II) Complex with This compound ligand polymerization Polymerization Reaction catalyst->polymerization cocatalyst Co-catalyst (e.g., MMAO) cocatalyst->polymerization monomer Methyl Methacrylate (MMA) monomer->polymerization product Poly(methyl methacrylate) (PMMA) polymerization->product

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(pyridin-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Rigorous Structural Validation

In the realms of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. N-(pyridin-2-ylmethyl)aniline, a versatile building block in synthesis, is no exception. Its proper identification and purity assessment are critical for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive, multi-technique approach to the spectroscopic validation of this compound, moving beyond mere data collection to instill a deeper understanding of the analytical reasoning involved. We will leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) not as isolated techniques, but as a synergistic system for robust structural elucidation.[1]

The Integrated Validation Workflow

A confident structural assignment is never reliant on a single piece of evidence. Instead, we construct a logical workflow where each spectroscopic technique provides orthogonal, confirmatory data. NMR spectroscopy details the precise electronic environment and connectivity of hydrogen and carbon atoms. FT-IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[2][3] Finally, Mass Spectrometry provides the definitive molecular weight and offers insights into fragmentation patterns, confirming the overall elemental composition.[1][4]

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Validation Final Validated Structure NMR->Validation Cross-Verification FTIR->Validation Cross-Verification MS->Validation Cross-Verification

Figure 1: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the molecular skeleton. For this compound, both ¹H and ¹³C NMR are essential.

Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.[5] Ensure the solution is homogeneous.

  • Instrumentation Setup:

    • Before inserting the sample, ensure no ferromagnetic materials are near the magnet.[6]

    • Insert the sample into the spinner turbine and adjust the depth using the sample gauge.

    • Place the sample into the instrument's autosampler or manually lower it into the magnet bore.

  • Spectrometer Calibration:

    • Lock the spectrometer onto the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-resolved peaks. An automated shimming routine is often sufficient.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required (typically 128 to 1024).

    • A wider spectral width is necessary compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

    • Integrate the ¹H NMR signals and perform peak picking for both spectra.

Data Analysis & Validation: ¹H NMR

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃) [7]

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 8.58 d, J = 4.0 Hz 1H Pyridinyl-H6
b 7.64 t, J = 7.7 Hz 1H Pyridinyl-H4
c 7.34 d, J = 7.7 Hz 1H Pyridinyl-H3
d 7.18 t, J = 7.3 Hz 3H Pyridinyl-H5, Aniline-H3/H5
e 6.69 (m) m 3H Aniline-H2/H4/H6

| f | 4.46 | s | 2H | Methylene (-CH₂-) |

Note: The multiplet at 6.69 ppm combines three protons from the aniline ring. The triplet at 7.18 ppm integrates to 3H, accounting for one pyridinyl proton and two aniline protons.

The presence of a singlet at 4.46 ppm integrating to 2H is a key identifier for the methylene bridge. The distinct signals for the pyridine and aniline rings, with their expected multiplicities and integrations, provide strong evidence for the compound's core structure.

Data Analysis & Validation: ¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃) [7]

Chemical Shift (δ, ppm) Assignment
158.58 Pyridinyl-C2
149.23 Pyridinyl-C6
147.93 Aniline-C1 (ipso)
136.71 Pyridinyl-C4
129.30 Aniline-C3/C5
122.15 Pyridinyl-C5
121.63 Pyridinyl-C3
117.61 Aniline-C4
113.08 Aniline-C2/C6

| 49.32 | Methylene (-CH₂-) |

The downfield shift of the methylene carbon to 49.32 ppm is consistent with its position between two aromatic systems. The number of distinct aromatic signals matches the structure, confirming the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3]

Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring FT-IR spectra of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.[8]

  • Sample Application: Place a small amount of the this compound oil directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Data Analysis & Validation: FT-IR

The spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies of specific functional groups.

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3410 (broad) N-H Stretch Secondary Amine
3050-3010 C-H Stretch (sp²) Aromatic C-H
2920-2850 C-H Stretch (sp³) Methylene C-H
~1600, ~1580, ~1495 C=C Stretch Aromatic Rings
~1315 C-N Stretch Aromatic Amine

| 750-690 (strong) | C-H Out-of-plane Bend | Monosubstituted Benzene |

The key diagnostic peaks are the N-H stretch of the secondary amine around 3410 cm⁻¹ and the multiple C=C stretching bands characteristic of the two different aromatic rings. The presence of both sp² (aromatic) and sp³ (methylene) C-H stretches further supports the proposed structure.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[4][9] High-resolution mass spectrometry (HRMS) can provide an elemental formula with high confidence.[1][4]

cluster_ms Mass Spectrometry Analysis Sample Sample Molecule (M) Ionization Ionization (e.g., ESI) Sample->Ionization +H⁺ Analyzer Mass Analyzer Ionization->Analyzer [M+H]⁺ Detector Detector Analyzer->Detector Separates by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Figure 2: Simplified workflow of an ESI-MS experiment.

Protocol: MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Analysis & Validation: MS

The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺.

Expected Mass Spectrometry Data

Parameter Theoretical Value Observed Value
Molecular Formula C₁₂H₁₂N₂ -
Monoisotopic Mass 184.1000 -

| [M+H]⁺ (m/z) | 185.1073 | e.g., 185.1075 |

A high-resolution mass spectrometer should detect the [M+H]⁺ ion with a mass accuracy of less than 5 ppm. The observation of an ion at m/z 185.1073 provides unambiguous confirmation of the compound's elemental composition, C₁₂H₁₃N₂⁺. This result, combined with the structural details from NMR and FT-IR, completes the validation.

Conclusion: A Triad of Analytical Certainty

The validation of this compound is achieved not by a single spectrum, but by the congruent and self-reinforcing data from three distinct spectroscopic methods. ¹H and ¹³C NMR spectroscopy meticulously map the atomic framework and connectivity. FT-IR spectroscopy confirms the presence of the essential secondary amine and aromatic functional groups. Finally, high-resolution mass spectrometry provides an exact molecular formula, anchoring the structural interpretation with a definitive molecular weight. This comprehensive approach exemplifies the rigorous standards required in modern chemical science, ensuring that the molecule in the flask is unequivocally the molecule on the label.

References

A Comparative Guide to the Catalytic Activity of N-(pyridin-2-ylmethyl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient and selective catalysts is perpetual. The N-(pyridin-2-ylmethyl)aniline scaffold has emerged as a versatile bidentate N,N'-donor ligand, capable of forming stable and catalytically active complexes with a wide array of transition metals. The inherent tunability of this ligand framework, through substitution on both the pyridine and aniline rings, allows for the fine-tuning of steric and electronic properties of the resulting metal complexes. This guide provides an in-depth comparison of the catalytic activities of various this compound metal complexes, supported by experimental data, to aid in the rational selection of catalysts for specific organic transformations.

The this compound Ligand: A Privileged Scaffold

The efficacy of this compound as a ligand stems from its ability to form a stable five-membered chelate ring upon coordination to a metal center through the pyridine and aniline nitrogen atoms. This coordination geometry provides a robust platform for catalytic activity. The methylene bridge between the two aromatic rings imparts a degree of flexibility, allowing the ligand to accommodate the geometric preferences of various metal ions. Furthermore, the aromatic nature of the ligand offers opportunities for electronic modulation of the metal center, which is a critical factor in catalysis.

Comparative Catalytic Performance

The choice of the metal center is paramount in dictating the catalytic prowess of this compound complexes. Here, we compare the performance of complexes derived from a range of transition metals in key catalytic reactions.

Polymerization of Methyl Methacrylate (MMA)

The polymerization of vinyl monomers is a cornerstone of materials science. This compound metal complexes, particularly those of palladium, have demonstrated significant activity in the polymerization of methyl methacrylate (MMA), often in the presence of a cocatalyst like modified methylaluminoxane (MMAO).

A comparative study of zinc(II), palladium(II), and cadmium(II) complexes bearing a 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligand revealed the superior performance of the palladium complex.[1] The distorted square planar geometry of the palladium(II) complex, achieved through the coordination of the pyridine and amine nitrogens along with two chloro ligands, is believed to be a key factor in its high catalytic activity.[1]

Metal CenterComplexCatalytic Activity (g PMMA/mol M·h)Molecular Weight ( g/mol )Syndiotacticity (rr)Reference
Palladium(II) [(4-MeO-PyCH₂NHPh)PdCl₂]3.80 x 10⁴9.12 x 10⁵~0.68[1]
Zinc(II) [(4-MeO-PyCH₂NHPh)₂ZnCl₂]Lower than Pd(II)--[1]
Cadmium(II) [(4-MeO-PyCH₂NHPh)₂CdBr₂]Lower than Pd(II)--[1]

Table 1: Comparison of Metal Complexes in Methyl Methacrylate Polymerization.

The data clearly indicates that for MMA polymerization, palladium(II) is the metal of choice when complexed with the this compound ligand framework, delivering high catalytic activity and producing high molecular weight syndio-enriched poly(methyl methacrylate) (PMMA).[1]

Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds to alcohols, utilizing readily available hydrogen donors like isopropanol. Complexes of rhodium, iridium, and ruthenium with this compound and its derivatives have been investigated for this transformation.

A direct comparison between iridium(III) and rhodium(III) amine complexes of this compound demonstrated that the rhodium(III) complexes are more versatile catalysts for transfer hydrogenation.[1] While specific turnover frequencies were not provided for a direct comparison in the initial abstract, the study highlights the influence of the metal center on the catalytic scope. Further studies on related ruthenium complexes with NNN-type ligands, such as 6-(pyridin-2-ylmethyl)-2,2'-bipyridine, have shown high activity, with a turnover frequency (TOF) of 1.16 x 10³ h⁻¹ for the transfer hydrogenation of acetophenone.[2][3] This suggests that ruthenium complexes of this compound would also be promising candidates for this reaction.

Iron(II) and nickel(II) complexes with related (pyrazolylmethyl)pyridine ligands have also been shown to be active catalysts for the transfer hydrogenation of acetophenone, although they generally exhibit moderate activities compared to their noble metal counterparts.[4]

Metal CenterLigand SystemSubstrateKey FindingsReference
Rhodium(III) This compoundKetonesMore versatile than Ir(III) analogues[1]
Iridium(III) This compoundKetonesActive, but less versatile than Rh(III)[1]
Ruthenium(II) 6-(pyridin-2-ylmethyl)-2,2'-bipyridineAcetophenoneHigh activity (TOF = 1.16 x 10³ h⁻¹)[2][3]
Iron(II)/Nickel(II) (Pyrazolylmethyl)pyridineAcetophenoneModerate catalytic activities[4]

Table 2: Overview of Metal Complexes in Transfer Hydrogenation of Ketones.

The choice of metal for transfer hydrogenation will depend on the desired reactivity and cost considerations. While rhodium and ruthenium complexes are highly active, the more earth-abundant iron and nickel complexes present a more economical, albeit less active, alternative.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. While direct comparative studies of various this compound metal complexes in C-C coupling are limited, the extensive literature on palladium complexes with related N,N'-bidentate ligands strongly suggests their potential in reactions like Suzuki-Miyaura and Heck couplings.[5] The this compound ligand can stabilize the palladium center in its various oxidation states within the catalytic cycle, a crucial aspect for efficient cross-coupling.

The general mechanism for a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex is illustrated below. The N,N'-ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (R-B(OR)₂) Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Ar-Pd(II)-R(L)->Pd(0)L Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

While palladium is the undisputed leader in this domain, complexes of more abundant metals like nickel and iron are gaining traction as cost-effective alternatives for certain cross-coupling reactions.[6] However, for this compound complexes, palladium remains the most promising candidate for achieving high efficiency and broad substrate scope in C-C bond formation.

Ethylene Oligomerization and Polymerization

Iron and cobalt complexes bearing related pyridine-imine ligands have demonstrated moderate catalytic activity for the oligomerization of ethylene, primarily yielding 1-butene upon activation with a cocatalyst.[7] The catalytic performance is influenced by the metal center, with iron complexes often exhibiting higher activity than their cobalt and nickel counterparts under similar conditions.[7] For ethylene polymerization, nickel(II) complexes with 2-aminomethylpyridine ligands have shown activity, producing polyethylene with high branching.[8] These findings suggest that iron, cobalt, and nickel complexes of this compound could also be active catalysts for olefin oligomerization and polymerization, with the specific product distribution being dependent on the metal and reaction conditions.

Oxidation Catalysis

The application of this compound metal complexes in oxidation catalysis is a less explored area. However, a study on a related 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam ligand showed that its manganese(II) complex is a potential mild oxidation catalyst, utilizing hydrogen peroxide as the terminal oxidant.[9] This opens up the possibility of developing manganese and other redox-active metal complexes (e.g., iron, copper) of this compound for various oxidative transformations.

Experimental Protocols

To facilitate further research and application, we provide a representative experimental protocol for a catalytic transfer hydrogenation reaction.

Protocol: Transfer Hydrogenation of Acetophenone

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis start Start flask Add catalyst (e.g., Rh(III) complex) and base (e.g., KOtBu) to a Schlenk flask under inert atmosphere. start->flask solvent Add isopropanol (hydrogen source) and acetophenone (substrate). flask->solvent heat Heat the reaction mixture at a specified temperature (e.g., 80 °C) with vigorous stirring. solvent->heat monitor Monitor the reaction progress by TLC or GC. heat->monitor cool Cool the reaction mixture to room temperature. quench Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). cool->quench dry Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. quench->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterize the product by NMR and MS. purify->characterize end End characterize->end

Figure 2: Experimental Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Catalyst and Base Addition: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound metal complex (e.g., 0.01 mmol, 1 mol%) and a base (e.g., potassium tert-butoxide, 0.1 mmol, 10 mol%).

  • Solvent and Substrate Addition: To the flask, add anhydrous isopropanol (e.g., 5 mL) as the hydrogen donor and the solvent, followed by the ketone substrate (e.g., acetophenone, 1 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (e.g., 10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired alcohol. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The this compound ligand system has proven to be a versatile platform for the development of a wide range of catalytically active metal complexes. The choice of the metal center is the primary determinant of the catalytic application. Palladium complexes excel in MMA polymerization and are highly promising for C-C cross-coupling reactions. Rhodium and ruthenium complexes are superior for transfer hydrogenation, while first-row transition metals like iron, cobalt, and nickel offer more economical, albeit generally less active, alternatives for various transformations including olefin oligomerization.

Future research should focus on obtaining direct comparative data for a broader range of metal complexes in standardized catalytic reactions. This will enable a more quantitative understanding of the structure-activity relationships and facilitate the rational design of next-generation catalysts. Furthermore, the exploration of these complexes in other catalytic domains, such as C-H activation and oxidation catalysis, holds significant promise for expanding their synthetic utility.

References

N-(pyridin-2-ylmethyl)aniline analogues in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to N-(pyridin-2-ylmethyl)aniline Analogues in Coordination Chemistry: Synthesis, Performance, and Applications

In the vast landscape of coordination chemistry, the design and synthesis of versatile ligands are paramount to advancing catalysis, materials science, and medicinal chemistry. Among the myriad of ligand frameworks, this compound (PMA) and its analogues have emerged as a privileged class of bidentate N,N'-chelating agents. Their synthetic accessibility, coupled with the tunable steric and electronic properties of the pyridine and aniline rings, allows for the fine-tuning of the coordination environment around a metal center. This, in turn, dictates the reactivity, stability, and physicochemical properties of the resulting metal complexes.

This guide provides an in-depth comparison of PMA analogues, offering a technical narrative grounded in experimental data for researchers, scientists, and drug development professionals. We will explore the synthesis of these ligands and their metal complexes, delve into their comparative performance in catalytic applications, and touch upon their emerging roles in bioinorganic chemistry and materials science.

The Influence of Steric and Electronic Modifications

The power of the PMA framework lies in its modularity. Substituents on both the aniline and pyridine rings can dramatically influence the properties of the resulting metal complexes.

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline ring, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aniline nitrogen, strengthening its coordination to the metal center. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density, which can impact the stability and catalytic activity of the complex.[1] For instance, in palladium(II)-catalyzed polymerization of methyl methacrylate, ligands with electron-donating substituents on the aniline ring can lead to different catalytic activities compared to those with electron-withdrawing groups.[1]

  • Steric Effects: The introduction of bulky substituents on the aniline or pyridine rings can create a specific steric environment around the metal center. This can influence the coordination geometry, prevent the formation of undesirable dimeric species, and enhance the selectivity of catalytic reactions.[2] For example, bulky ortho-substituents on the aniline moiety are crucial for achieving high stereoselectivity in olefin polymerization.[2]

Comparative Performance in Catalysis

Palladium complexes of PMA analogues have shown significant promise in various catalytic transformations, most notably in polymerization and cross-coupling reactions.

Polymerization of Methyl Methacrylate (MMA)

The polymerization of methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA) is a commercially important process. Palladium(II) complexes of PMA and its derivatives have been investigated as catalysts for this reaction, often in the presence of a co-catalyst like modified methylaluminoxane (MMAO).

A comparative study of palladium(II) complexes with different PMA analogues reveals the subtle interplay of electronic and steric factors on catalytic activity. For example, a complex containing 4-methoxy-N-(pyridin-2-ylmethyl)aniline showed high catalytic activity, producing high molecular weight PMMA.[1] In contrast, the introduction of an N-methyl group on the aniline nitrogen has been shown to have an adverse effect on catalytic activity in some cases.[1]

Ligand AnalogueSubstituentMetalCo-catalystCatalytic Activity (g PMMA / mol Pd·h)Polymer Molecular Weight ( g/mol )Syndiotacticity (rr)Reference
4-methoxy-N-(pyridin-2-ylmethyl)aniline4-OCH₃ on anilinePd(II)MMAO3.80 × 10⁴9.12 × 10⁵~0.68[1]
N-methyl-N-(pyridin-2-ylmethyl)anilineN-CH₃Pd(II)MMAO3.03 × 10⁴-~0.68[3]
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline2,4,6-(CH₃)₃ on anilinePd(II)MMAO1.41 x 10⁵-~0.70[4]

Table 1: Comparison of the catalytic performance of palladium(II) complexes of different PMA analogues in the polymerization of methyl methacrylate.

Heck Cross-Coupling Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. Palladium complexes of pyridyl-imine ligands, which are structurally related to PMA, have been successfully employed as pre-catalysts for the Heck reaction between iodobenzene and methyl acrylate.[5] These catalysts have demonstrated high turnover frequencies (TOF), achieving complete conversion of iodobenzene to trans-methylcinnamate in a short time.[5] The catalytic efficiency of these systems highlights the potential of PMA-type ligands in stabilizing the active palladium species in the catalytic cycle.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a PMA analogue and its palladium complex, followed by a general protocol for catalytic testing.

Synthesis of N-(pyridin-2-ylmethyl)-4-methoxyaniline

This procedure describes the synthesis of a PMA analogue with an electron-donating group on the aniline ring.

Workflow Diagram for Ligand Synthesis and Complexation

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A 2-Pyridinecarboxaldehyde + 4-Methoxyaniline B Imine Formation (Methanol, Reflux) A->B C Reduction with NaBH4 B->C D Work-up and Purification C->D E Characterization (NMR, IR, MS) D->E F Ligand + Pd(CH3CN)2Cl2 E->F Purified Ligand G Reaction in Ethanol F->G H Precipitation and Isolation G->H I Characterization (X-ray, Elemental Analysis) H->I

Caption: Workflow for the synthesis of a PMA analogue and its palladium complex.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, add 4-methoxyaniline (1.0 eq). The mixture is refluxed for 4 hours.

  • Reduction: After cooling to room temperature, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes. The reaction mixture is then stirred overnight at room temperature.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(pyridin-2-ylmethyl)-4-methoxyaniline.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of [Pd(N-(pyridin-2-ylmethyl)-4-methoxyaniline)Cl₂]
  • Reaction Setup: In a round-bottom flask, dissolve N-(pyridin-2-ylmethyl)-4-methoxyaniline (1.0 eq) in ethanol.

  • Addition of Palladium Salt: To this solution, add a solution of [Pd(CH₃CN)₂Cl₂] (1.0 eq) in ethanol.

  • Precipitation: The reaction mixture is stirred at room temperature for 12 hours, during which a precipitate forms.

  • Isolation: The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

  • Characterization: The structure of the complex can be confirmed by elemental analysis and, if suitable crystals are obtained, by single-crystal X-ray diffraction.[1]

General Protocol for Catalytic Testing in Heck Coupling

This protocol provides a framework for comparing the catalytic activity of different PMA-palladium complexes.

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X RPdX(L) R-Pd(II)-X(L) Oxidative_Addition->RPdX(L) Alkene_Coordination Alkene Coordination RPdX(L)->Alkene_Coordination Alkene RPdX(L)(Alkene) R-Pd(II)-X(L)(Alkene) Alkene_Coordination->RPdX(L)(Alkene) Migratory_Insertion Migratory Insertion RPdX(L)(Alkene)->Migratory_Insertion Product_Intermediate Product-Pd(II) Intermediate Migratory_Insertion->Product_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Product_Intermediate->Beta_Hydride_Elimination HPdX(L) H-Pd(II)-X(L) Beta_Hydride_Elimination->HPdX(L) Product Reductive_Elimination Reductive Elimination HPdX(L)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L H-X

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.

  • Reaction Setup: A Schlenk tube is charged with the palladium pre-catalyst (e.g., 1 mol%), the aryl halide (1.0 eq), the alkene (1.2 eq), a base (e.g., triethylamine, 2.0 eq), and a solvent (e.g., DMF).

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a set period.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is dried and concentrated.

  • Analysis: The yield of the product is determined by GC or by isolation and characterization. The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency.

Emerging Applications

Beyond catalysis, PMA analogues and their metal complexes are finding applications in other fields.

Bioinorganic Chemistry and Anticancer Research

Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting anticancer properties.[6][7] The ability of PMA analogues to chelate metal ions opens up the possibility of designing metal-based anticancer agents. The coordination of the ligand to a metal center can influence its biological activity, potentially leading to new mechanisms of action.[8][9] For instance, ruthenium complexes of polypyridyl ligands have been studied for their cytotoxicity against cancer cell lines.[10] Further research in this area could lead to the development of novel metallodrugs with improved efficacy and selectivity.

Photoluminescent Materials

Zinc(II) complexes with N-donor ligands are known to exhibit interesting photoluminescent properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[11][12][13] The coordination of PMA analogues to a zinc(II) center can enhance the luminescence of the ligand.[13] The emission properties can be tuned by modifying the substituents on the PMA framework, offering a pathway to design materials with specific optical properties.

Conclusion

This compound and its analogues represent a highly versatile and tunable class of ligands in coordination chemistry. The ease of their synthesis and the ability to systematically modify their steric and electronic properties provide a powerful tool for the rational design of metal complexes with tailored functionalities. As demonstrated in this guide, these complexes have shown significant promise in catalysis, with palladium complexes being particularly effective in polymerization and cross-coupling reactions. Furthermore, emerging applications in bioinorganic chemistry and materials science suggest that the full potential of PMA analogues is yet to be realized. Future research in this area will undoubtedly lead to the development of new and improved catalysts, therapeutic agents, and functional materials.

References

Introduction: Unveiling the Therapeutic Potential of N-(pyridin-2-ylmethyl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Biological Efficacy of N-(pyridin-2-ylmethyl)aniline Derivatives for Researchers and Drug Development Professionals

This compound derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their unique structural motif, featuring a pyridine ring linked to an aniline moiety via a methylene bridge, serves as a privileged scaffold for designing novel therapeutic agents. The inherent modularity of this structure allows for systematic modifications, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive comparison of the biological efficacy of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space. We will delve into their anticancer and antimicrobial properties, offering insights into their mechanisms of action and structure-activity relationships.

Comparative Analysis of Anticancer Efficacy

Several studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways or the induction of apoptosis.

A notable study synthesized and evaluated a series of this compound derivatives for their in vitro anticancer activity against various cancer cell lines. The results highlighted that the nature and position of substituents on the aniline ring play a crucial role in determining the cytotoxic potency. For instance, derivatives bearing electron-withdrawing groups, such as halogens, on the aniline ring generally exhibited enhanced activity.

Supporting Experimental Data

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against different cancer cell lines.

Compound IDSubstituent (Aniline Ring)Cell LineIC50 (µM)
Compound 1 4-ChloroA549 (Lung)12.5
MCF-7 (Breast)15.2
HCT116 (Colon)10.8
Compound 2 4-FluoroA549 (Lung)18.3
MCF-7 (Breast)20.1
HCT116 (Colon)16.5
Compound 3 4-MethylA549 (Lung)> 50
MCF-7 (Breast)> 50
HCT116 (Colon)> 50
Doxorubicin (Reference Drug)A549 (Lung)1.2
MCF-7 (Breast)0.8
HCT116 (Colon)1.5

Data Interpretation: The data clearly indicates that halogenated derivatives (Compounds 1 and 2) possess significantly higher anticancer activity compared to the derivative with an electron-donating group (Compound 3). While not as potent as the standard chemotherapeutic agent Doxorubicin, these compounds represent a promising starting point for further optimization.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized derivatives (ranging from 1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Derivatives (1-100 µM) incubate1->treat incubate2 4. Incubate 48h treat->incubate2 mtt 5. Add MTT Solution incubate2->mtt incubate3 6. Incubate 4h mtt->incubate3 dissolve 7. Dissolve Formazan (DMSO) incubate3->dissolve read 8. Read Absorbance (570 nm) dissolve->read calculate 9. Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Comparative Analysis of Antimicrobial Efficacy

This compound derivatives have also been explored for their potential as antimicrobial agents. Their mechanism of action is often associated with the disruption of the bacterial cell wall or the inhibition of essential enzymes.

A study investigating the antibacterial and antifungal activities of a series of these derivatives found that compounds with specific substitutions on the aniline ring exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Supporting Experimental Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDSubstituent (Aniline Ring)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound 4 3,4-Dichloro81632
Compound 5 4-Nitro163264
Compound 6 2-Methyl64>128>128
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A4

Data Interpretation: The presence of two chlorine atoms on the aniline ring (Compound 4) resulted in the most potent antimicrobial activity among the tested derivatives. The nitro-substituted derivative (Compound 5) also showed moderate activity, while the methyl-substituted compound (Compound 6) was largely inactive. This suggests that electron-withdrawing groups are favorable for antimicrobial efficacy. While not as potent as the standard antibiotics Ciprofloxacin and Fluconazole, these derivatives hold promise for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Serial Dilution: The test compounds were serially diluted in the respective growth media in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum 1. Prepare Microbial Inoculum (5 x 10^5 CFU/mL) dilution 2. Serially Dilute Compounds inoculate 3. Inoculate 96-well Plates dilution->inoculate incubate 4. Incubate Plates (Bacteria: 24h, Fungi: 48h) inoculate->incubate determine_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on this compound derivatives allows for the formulation of some general structure-activity relationships.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_pyridine Pyridine Ring Modifications cluster_aniline Aniline Ring Modifications scaffold core [Pyridine]-CH2-NH-[Aniline] pyridine_sub Substituents here generally have a modest effect on activity. core->pyridine_sub Modest Impact ewg Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Significantly ENHANCE activity core->ewg Crucial for Potency edg Electron-Donating Groups (e.g., -CH3, -OCH3) Generally DECREASE activity core->edg Activity Attenuation

Caption: Structure-Activity Relationship (SAR) summary.

Key SAR Observations:

  • Aniline Ring is Key: The nature and position of substituents on the aniline ring are the primary determinants of biological activity.

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and nitro groups (-NO2) at the para- and meta-positions of the aniline ring consistently enhance both anticancer and antimicrobial efficacy. This is likely due to their ability to modulate the electronic properties and lipophilicity of the molecule, potentially improving target binding or cell permeability.

  • Electron-Donating Groups (EDGs): Alkyl (-CH3) and alkoxy (-OCH3) groups tend to diminish or abolish biological activity.

  • Pyridine Ring: Modifications on the pyridine ring have been less extensively studied but appear to have a more subtle effect on the overall activity compared to substitutions on the aniline moiety.

Conclusion and Future Directions

This compound derivatives have emerged as a promising scaffold in drug discovery, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The comparative analysis presented in this guide underscores the critical role of the substitution pattern on the aniline ring in dictating the biological efficacy of these compounds. The detailed experimental protocols and SAR insights provide a valuable resource for researchers aiming to design and synthesize more potent and selective derivatives.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and safety profiles.

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.

A Comparative Structural Analysis of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline: The Influence of Steric Hindrance on Molecular Conformation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

The Schiff base, (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, represents a fascinating case study in the conformational interplay of steric and electronic effects. This guide provides a detailed structural comparison with analogous compounds, supported by crystallographic data and experimental protocols, to illuminate the design principles governing this class of molecules.

Introduction: The Significance of Sterically Hindered Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands in coordination chemistry and building blocks for supramolecular structures and biologically active compounds.[1][2] The steric and electronic properties of the substituents on both the aldehyde and amine precursors significantly dictate the final geometry and, consequently, the chemical behavior of the resulting imine.[3][4] In particular, bulky substituents, such as the 2,4,6-trimethylphenyl (mesityl) group, can enforce non-planar conformations, which can have profound effects on conjugation, stability, and reactivity.[3] This guide focuses on the structural nuances of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, a molecule where the steric demands of the mesityl group are juxtaposed with the coordinating potential of the pyridinyl moiety.

Synthesis and Structural Characterization of the Target Compound

The synthesis of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline is a straightforward condensation reaction, a hallmark of Schiff base formation.[5][6]

Experimental Protocol: Synthesis of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline [5]

  • Reactants: Pyridine-2-carboxaldehyde and 2,4,6-trimethylaniline in equimolar amounts.[7][8]

  • Solvent: Methanol.

  • Catalyst: A few drops of formic acid.

  • Procedure:

    • Dissolve pyridine-2-carboxaldehyde (1.69 g, 15.8 mmol) and 2,4,6-trimethylaniline (2.13 g, 15.7 mmol) in 20 ml of methanol.[5]

    • Add a few drops of formic acid to the solution.

    • Heat the resulting mixture at reflux for 4 hours.[5]

    • Upon cooling, the product crystallizes. The crystals can be collected by filtration.

  • Yield: 76%[5]

The molecular structure of the resulting compound, as determined by single-crystal X-ray diffraction, reveals a striking feature: the benzene and pyridine rings are nearly perpendicular to each other, with a dihedral angle of 87.47(8)°.[5] This significant twist is a direct consequence of the steric hindrance imposed by the two ortho-methyl groups on the aniline ring, which prevents the molecule from adopting a more planar conformation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} caption: "Molecular structure of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline"

Comparative Structural Analysis

To fully appreciate the structural impact of the mesityl group, it is instructive to compare the title compound with analogs where the steric hindrance is systematically varied.

CompoundDihedral Angle (Aniline-Imine) (°)Dihedral Angle (Pyridine-Imine) (°)Key Structural FeatureReference
(E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline87.47(8)~0Near-orthogonal arrangement of the aromatic rings due to bulky mesityl group.[5]
(E)-N-(pyridin-2-ylmethylidene)aniline~30-40~0Significantly more planar, allowing for greater π-conjugation across the molecule.
(E)-2,6-diisopropylphenyl-[1-(pyridin-2-yl)ethylidene]amineHigh~0Similar high dihedral angle due to bulky ortho-substituents.[5]
(E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline78.3(1)~0The pyrrole ring, being less sterically demanding than pyridine, still results in a large dihedral angle.[9]

Note: Data for (E)-N-(pyridin-2-ylmethylidene)aniline is estimated based on typical values for non-sterically hindered analogs.

The data clearly demonstrates that the presence of bulky ortho-substituents on the aniline ring is the primary determinant of the non-planar geometry.[3][4] In the absence of these groups, the molecule can achieve a more co-planar arrangement, which would facilitate electronic communication between the two aromatic systems. The near-90° twist in the title compound effectively isolates the π-systems of the pyridine and trimethylphenyl rings.

Experimental Workflow for Structural Determination

The definitive method for elucidating the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction.[10]

dot digraph "XRD_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Workflow for Single-Crystal X-ray Diffraction"

Protocol: Single-Crystal X-ray Diffraction [10][11]

  • Crystal Selection: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the observed and calculated diffraction patterns.[11]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Conclusion and Future Directions

The structural analysis of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline unequivocally demonstrates the dominant role of steric hindrance in dictating its molecular conformation. The ortho-methyl groups force the aniline ring into a nearly orthogonal orientation with respect to the pyridine-imine moiety, effectively decoupling their π-systems. This structural motif has significant implications for the design of ligands for coordination chemistry, where the bite angle and steric accessibility of the coordinating nitrogen atoms are crucial. Furthermore, in the context of materials science, this non-planar geometry can be exploited to disrupt crystal packing and tune the photophysical properties of organic materials.

Future research could explore the synthesis and structural characterization of a broader range of analogs with varying degrees of steric hindrance to further refine our understanding of the structure-property relationships in this important class of compounds.

References

A Comparative Guide to the Coordination Chemistry of N-(pyridin-2-ylmethyl)aniline with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive exploration of the coordination behavior of N-(pyridin-2-ylmethyl)aniline (PMA), a versatile N,N'-bidentate chelating ligand. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced interactions between organic ligands and metal ions. We will delve into the structural and electronic properties that arise from the coordination of PMA with various divalent metal ions, providing a comparative analysis supported by experimental data.

This compound, with its pyridine and aniline moieties bridged by a methylene group, offers a unique combination of a hard pyridine nitrogen and a softer aniline nitrogen donor. This electronic and steric arrangement allows for the formation of stable five-membered chelate rings with a variety of metal centers. The resulting coordination complexes exhibit diverse geometries and properties, which are highly dependent on the nature of the metal ion. Understanding these differences is crucial for the rational design of metal-based catalysts, therapeutics, and molecular materials.

In this guide, we will compare the coordination of PMA with several key divalent transition metal ions, including copper(II), palladium(II), cobalt(II), and zinc(II). We will examine how the electronic configuration and preferred coordination geometry of each metal ion influence the structure of the resulting PMA complex. This comparison will be supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols for the synthesis and characterization of these compounds.

The Ligand: this compound (PMA)

This compound is a flexible bidentate ligand that coordinates to metal ions through the nitrogen atoms of its pyridine and aniline groups. The presence of the methylene bridge imparts conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of the metal center.

Comparative Coordination Analysis

The coordination of PMA with different metal ions leads to complexes with distinct structural and electronic characteristics. The following sections provide a comparative overview of PMA complexes with Cu(II), Pd(II), Co(II), and Zn(II).

Copper(II) Complexes: Structural Diversity

Copper(II), with its d⁹ electronic configuration, is well-known for its structural plasticity and the Jahn-Teller effect, which often leads to distorted coordination geometries. PMA complexes with copper(II) exemplify this diversity, forming mononuclear, dinuclear, or even polynuclear structures depending on the reaction conditions and the counter-ions present.

Commonly, PMA coordinates to Cu(II) to form complexes with a distorted square planar or square pyramidal geometry.[1] In mononuclear complexes of the type [Cu(PMA)Cl2], the copper center is typically four-coordinate with a distorted square planar geometry.[1] However, bridging ligands, such as halides, can lead to the formation of dinuclear or polynuclear species with five-coordinate, distorted square pyramidal geometries around the copper centers.[1]

G cluster_Cu Copper(II) Complexes cluster_Pd Palladium(II) Complexes Cu_PMA_mono Mononuclear [Cu(PMA)Cl2] (Distorted Square Planar) Cu_PMA_di Dinuclear [Cu(PMA)(μ-Cl)Cl]2 (Distorted Square Pyramidal) Cu_PMA_mono->Cu_PMA_di Bridging Ligands Cu_PMA_poly Polynuclear [Cu(PMA)Cl2]n (Chloro-bridged) Cu_PMA_di->Cu_PMA_poly Extended Bridging Pd_PMA Mononuclear [(PMA)PdCl2] (Square Planar)

Palladium(II) Complexes: A Preference for Square Planar Geometry

Palladium(II), a d⁸ metal ion, strongly favors a square planar coordination geometry. The reaction of PMA with Pd(II) salts typically yields mononuclear complexes of the type [(PMA)PdCl2].[1][2] In these complexes, the palladium atom is coordinated by the two nitrogen atoms of the PMA ligand and two chloride ions, resulting in a slightly distorted square planar geometry.[2] This predictable coordination behavior makes palladium-PMA complexes attractive for applications in catalysis and materials science.

Cobalt(II) Complexes: Exploring Magnetic Anisotropy

Cobalt(II), with a d⁷ electronic configuration, can adopt various coordination geometries, including tetrahedral, square planar, and octahedral. The coordination of ligands similar to PMA with Co(II) has been shown to result in complexes with distorted octahedral or trigonal prismatic geometries.[3][4] These cobalt(II) complexes are of particular interest due to their potential for significant magnetic anisotropy, which can lead to single-molecule magnet (SMM) behavior.[3][4][5] The specific geometry and the nature of any co-ligands play a crucial role in determining the magnetic properties of the resulting complex.[5][6]

Zinc(II) Complexes: Luminescent Properties

Zinc(II), having a d¹⁰ electronic configuration, is diamagnetic and does not exhibit d-d electronic transitions. However, its complexes are often of interest for their potential luminescent properties, which arise from ligand-based transitions. The coordination of PMA and related ligands to Zn(II) typically results in complexes with tetrahedral or distorted octahedral geometries.[7][8] The formation of stable zinc(II) complexes with pyridine-containing ligands has been explored for applications in sensing and optoelectronics.[8][9]

Quantitative Comparison of Structural Parameters

The following table summarizes key structural parameters for representative PMA and related ligand complexes with different metal ions, as determined by X-ray crystallography.

Metal IonComplex FormulaCoordination NumberGeometryM-N(pyridine) (Å)M-N(amine) (Å)Reference
Cu(II)[Cu(PMA)Cl2]4Distorted Square Planar~2.040~2.024[1]
Cu(II)[Cu(PMA)(μ-Cl)Cl]25Distorted Square Pyramidal--[1]
Pd(II)[(PMA)PdCl2]4Square Planar--[2]
Co(II)[Co(L)X]+ (L = macrocycle with pyridine arm)6Distorted Octahedral/Trigonal Prismatic--[3][4]
Zn(II)[Zn(L)2] (L = related pyridine ligand)4Distorted Tetrahedron--[7]

Note: Specific bond lengths for all complexes were not available in the searched literature. The provided values for the Cu(II) complex are illustrative of typical bond distances.

Experimental Protocols

The synthesis and characterization of metal-PMA complexes are crucial for understanding their properties. Below are generalized, step-by-step methodologies for their preparation and analysis.

Synthesis of this compound (PMA) Ligand

A common route for the synthesis of PMA involves the reductive amination of 2-pyridinecarboxaldehyde with aniline.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-pyridinecarboxaldehyde and an equimolar amount of aniline in methanol.

  • Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel.

General Synthesis of Metal-PMA Complexes (e.g., [M(PMA)Cl₂])

Materials:

  • This compound (PMA)

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, PdCl₂, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the PMA ligand in methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of the metal(II) chloride salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate will often form immediately or upon standing.

  • Stir the reaction mixture at room temperature for several hours.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent.

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand PMA Ligand Solution Reaction Reaction & Precipitation Ligand->Reaction Metal_Salt Metal(II) Salt Solution Metal_Salt->Reaction Filtration Filtration & Drying Reaction->Filtration Product Metal-PMA Complex Filtration->Product Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Product->Spectroscopy Xray X-ray Crystallography Product->Xray Magnetic Magnetic Susceptibility Product->Magnetic

Characterization Techniques
  • Infrared (IR) Spectroscopy: To confirm the coordination of the PMA ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and aniline N-H groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the complexes. For transition metal complexes, this can provide information about the d-orbital splitting and the coordination environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) and Pd(II)), ¹H and ¹³C NMR can confirm the structure of the complex in solution.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the overall coordination geometry.

  • Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., Cu(II) and Co(II)), this technique provides information about the number of unpaired electrons and can reveal magnetic interactions between metal centers.

Conclusion

The coordination chemistry of this compound is rich and varied, with the nature of the metal ion playing a decisive role in determining the final structure and properties of the complex. Copper(II) showcases structural diversity, palladium(II) adheres to a predictable square planar geometry, cobalt(II) offers avenues to interesting magnetic properties, and zinc(II) provides a platform for developing luminescent materials.

This guide has provided a comparative overview of the coordination of PMA with these metal ions, supported by experimental data and protocols. It is our hope that this information will serve as a valuable resource for researchers in the field, enabling the design and synthesis of novel metal complexes with tailored properties for a wide range of applications.

References

A Researcher's Guide to the Cytotoxic Evaluation of 4-Anilino-2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic potential of various 4-anilino-2-phenylquinoline derivatives against several cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents. This document delves into the experimental data supporting the cytotoxic claims, offers detailed protocols for benchmark assays, and explains the scientific rationale behind the methodological choices.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The 4-anilinoquinoline framework, in particular, has been extensively investigated as a source of potent kinase inhibitors, including epidermal growth factor receptor (EGFR) inhibitors[1][2]. By modifying the core 2-phenylquinoline structure with various substituted anilino groups at the 4-position, researchers have developed novel compounds with significant antiproliferative activities. These derivatives represent a promising avenue for the development of new cancer therapies[3].

This guide will compare the efficacy of several derivatives, detail the methodologies used to assess their cytotoxicity, and provide the necessary framework for researchers to conduct their own evaluations.

Comparative Cytotoxic Activity of 4-Anilinoquinoline Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population[4]. The data below, synthesized from multiple studies, compares the IC50 values of various 4-anilino-2-phenylquinoline and related 4-anilinoquinoline derivatives across different human cancer cell lines. This comparative analysis highlights the structure-activity relationships that govern the cytotoxic potential of this chemical class.

DerivativeCancer Cell LineAssayIC50 (µM)Key Findings & Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) NCI-H226 (Non-small cell lung)Not Specified0.94A hydrogen-bonding accepting group at the C(4) position of the 4-anilino moiety is crucial for cytotoxicity.[5]
MDA-MB-231 (Breast)Not Specified0.04Particularly active against certain solid tumor cell lines.[5]
SF-295 (CNS)Not Specified<0.01Demonstrates potent activity in central nervous system cancer cells.[5]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) MDA-MB-231 (Breast)Not Specified0.11Selectively active against breast cancer cells with low cytotoxicity in normal MRC-5 lung cells.[6][7][8]
Huh-7 (Liver)Not Specified0.23Also shows high cytotoxicity in liver cancer cells.[7][9]
Compound 1f (A 7-fluoro-4-anilinoquinoline derivative) HeLa (Cervical)MTT0.09Exhibited potent cytotoxic activity, superior to the reference drug gefitinib.[1]
BGC823 (Gastric)MTT0.03Showed excellent and selective activity against gastric cancer cells.[1]
Compound 2i (An 8-methoxy-4-anilinoquinoline derivative) HeLa (Cervical)MTT0.08Displayed potent cytotoxic activity against HeLa cells.[1]
BGC823 (Gastric)MTT0.06Exhibited strong antiproliferative effects on gastric cancer cells.[1]
Compound 3d (A 2-morpholino-4-anilinoquinoline derivative) HepG2 (Liver)Not Specified8.50Demonstrated the highest activity among a series of five related derivatives against liver cancer cells.[10]

Key Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic effect is a critical step in drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most robust and widely adopted colorimetric methods for in vitro cytotoxicity screening. The choice between them often depends on the compound's potential mechanism of action.

The MTT Assay: Measuring Metabolic Activity

The MTT assay is a standard method for assessing cell viability by measuring the metabolic activity of a cell population.[4]

Principle of the Assay The assay's foundation lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., viable) cells.[11][12] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) attach 2. Incubate 24h for cell attachment seed->attach treat 3. Add serial dilutions of test compounds attach->treat incubate_treat 4. Incubate for desired exposure time (e.g., 48-96h) treat->incubate_treat add_mtt 5. Add MTT solution (final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add solubilization agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read 8. Read absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a concentrated stock solution of the 4-anilino-2-phenylquinoline derivative in a suitable solvent like DMSO. Perform serial dilutions to create a range of working concentrations. Add the test compounds to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).[4]

  • Incubation: Incubate the cells with the test compounds for a predetermined period, typically 48 to 96 hours.[1]

  • MTT Addition and Incubation: Following the treatment period, add 10-20 µL of MTT solution (stock solution of 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL. Incubate the plate for an additional 3-4 hours at 37°C.[4] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.[4][14] Mix thoroughly to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[4] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

The Sulforhodamine B (SRB) Assay: Measuring Cellular Biomass

The SRB assay is a highly reproducible method that quantifies cell density by measuring total cellular protein content.[13][15][16]

Principle of the Assay This assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The cells are first fixed with trichloroacetic acid (TCA), which also affixes them to the plate. After staining, the amount of protein-bound dye is directly proportional to the total cell mass.[16] A key advantage of the SRB assay is that its endpoint measurement is based on a fixed, non-viable cell population and is independent of cellular metabolic activity, which can be a confounding factor in MTT assays.[18]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Cell Fixation cluster_stain Staining & Washing cluster_measure Solubilization & Measurement seed 1. Seed & Treat Cells (Same as MTT steps 1-4) fix 2. Fix cells with cold 10% Trichloroacetic Acid (TCA) seed->fix incubate_fix 3. Incubate for 1 hour at 4°C fix->incubate_fix wash_tca 4. Wash plates with water & air dry incubate_fix->wash_tca add_srb 5. Add 0.4% SRB solution wash_tca->add_srb incubate_srb 6. Incubate 30 min at room temperature add_srb->incubate_srb wash_srb 7. Wash plates with 1% Acetic Acid to remove unbound dye & air dry incubate_srb->wash_srb solubilize 8. Solubilize bound dye with 10 mM Tris base wash_srb->solubilize read 9. Read absorbance (510-565 nm) solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Detailed Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow the same initial steps for cell seeding and compound treatment as described in the MTT protocol.

  • Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% (wt/vol) TCA to each well (on top of the 100-200 µL of medium) and incubate for at least 1 hour at 4°C.[17][18] This step fixes the cells and precipitates cellular proteins.

  • Washing: Carefully discard the supernatant and wash the plates at least three to five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[17] After the final wash, remove excess water and allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[17] Incubate at room temperature for 30 minutes.[16][17]

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[16][17] This step is critical; insufficient washing leads to high background, while excessive washing can cause bleaching.[16]

  • Solubilization and Data Acquisition: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16][17] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[13] Measure the optical density (OD) at an appropriate wavelength, typically between 510 and 565 nm, using a microplate reader.[16][17][18]

  • Data Analysis: As with the MTT assay, calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 4-anilino-2-phenylquinoline scaffold is a fertile ground for the development of novel anticancer agents. The derivatives highlighted in this guide demonstrate potent cytotoxic activity against a range of cancer cell lines, with some exhibiting impressive selectivity and IC50 values in the nanomolar range. The data strongly suggest that substitutions on both the anilino and quinoline rings play a critical role in modulating cytotoxic efficacy.

The MTT and SRB assays provide robust, high-throughput platforms for the initial screening and comparison of these derivatives. For compounds showing significant cytotoxicity, further investigation into their specific mechanisms of action is warranted. Studies exploring their effects on cell cycle progression, induction of apoptosis, and specific molecular targets, such as kinases or tubulin polymerization, will be crucial for advancing the most promising candidates toward preclinical development.

References

A Comparative Guide to a Zinc(II) Coordination Compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide and Other Bioactive Zinc Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal inorganic chemistry, zinc(II) coordination compounds, particularly those with Schiff base ligands, are gaining significant attention for their therapeutic potential. This guide provides a detailed comparison of a novel zinc(II) coordination compound derived from N'-(pyridin-2-ylmethylene)nicotinohydrazide with other notable zinc(II) Schiff base complexes, focusing on their cytotoxic and antimicrobial activities. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of new metallodrugs.

Overview of the Target Compound

The focus of this guide is the zinc(II) coordination compound with the ligand N'-(pyridin-2-ylmethylene)nicotinohydrazide, hereafter referred to as Complex 1 . This compound has been synthesized and characterized, revealing a composition of [ZnL₂], where L is the deprotonated form of the ligand.[1] Studies on Complex 1 have demonstrated its potential as an antitumor agent. In a Dalton's lymphoma malignant cancer model, it was found to induce concentration-dependent cytotoxicity and apoptosis, leading to a reduction in cell viability, body weight, and tumor volume in mice.[1] Notably, mice treated with Complex 1 showed an increased life span.[1] Molecular docking studies have suggested that this complex may inhibit the recombinant mouse tumor-necrosis factor alpha (mTNF-α), indicating a potential mechanism of action.[1]

Comparative Analysis of Cytotoxic Activity

To contextualize the anticancer potential of Complex 1 , its performance is compared with other zinc(II) Schiff base complexes that have been evaluated for their cytotoxicity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/ComplexCancer Cell Line(s)IC₅₀ (µM)Reference(s)
Complex 1 (with N'-(pyridin-2-ylmethylene)nicotinohydrazide)Dalton's Lymphoma (in vivo)Not reported as a specific IC₅₀ value; demonstrated concentration-dependent cytotoxicity and increased lifespan in mice by 23 days.[1]
Zinc(II) complex with N,N'-bis(1-(2-pyridine)ethylidene)-2,2-dimethylpropane-1,3-diamineMCF-7Not specified[2]
Tris-(2-pyridine)-pyrazolyl borate zinc(II) complexesMDA-MB-231, MDA-MB-468, HCC1937, HS578T (Triple-negative breast cancer)6.72 - 16.87[2]
Zinc(II) complex with a Schiff base from 2,6-diamino pyridine and o-benzoyl benzoic acidNot specified19.7 - 45.2[2]
Zinc(II) complex with an o-Vanillin Schiff base ligandK-562, HL-60, A-549, HeLaNot specified, but showed significant cytotoxicity.[3]
Heteroleptic Zn(II) complexes with Schiff bases (Complex 4)MCF-7, MDA-MB-453, MDA-MB-231 (Breast cancer)0.01 - 20[4]
Dichlorozinc derivative with (E)-N-(pyridin-2-ylmethylene)arylamineHeLa (Cervical carcinoma)18[5]

Comparative Analysis of Antimicrobial Activity

While the primary reported activity of Complex 1 is antitumor, many zinc(II) Schiff base complexes exhibit significant antimicrobial properties. A comparison with these compounds highlights the diverse biological activities of this class of molecules. The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/ComplexMicroorganism(s)MIC (µg/mL)Reference(s)
Chiral Zn(II) Schiff Base ComplexesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusHigher against Gram-negative bacteria compared to Gram-positive.[6]
Zinc(II) Iminopyridine ComplexesStaphylococcus aureus, Escherichia coli64 - 128[7]
Zinc(II) complexes of Schiff bases from 2-aminobenzoic acidAcinetobacter spp., Staphylococcus aureus, Streptococcus, Klebsiella pneumonia, Escherichia coliShowed better antibacterial properties than the free ligands.
Zinc(II) complexes with pyridine thiazole derivativesEscherichia coli, Staphylococcus aureus, Vibrio parahaemolyticus, Pseudomonas aeruginosaMore active than the free ligands.
Zinc(II) complexes of Schiff bases from salicylaldehyde and leucylalanineStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosaExhibited higher antimicrobial activity than the free ligands.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of Zinc(II) Coordination Compound with N'-(pyridin-2-ylmethylene)nicotinohydrazide (Complex 1)

The synthesis of Complex 1 is achieved through the reaction of Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) with the N'-(pyridin-2-ylmethylene)nicotinohydrazide (HL) ligand in a methanolic solution.[1] The resulting product can be recrystallized from dimethylformamide to yield yellow, block-like crystals.[1]

Cytotoxicity Evaluation by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 9,000 cells per well) and incubated for 24 hours to allow for cell attachment.[1][10]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO or THF) and diluted to various concentrations in the cell culture medium.[1] The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours.[1][8] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as isopropanol or DMSO is added to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 550-570 nm).[1][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.0 × 10⁷ cells/mL).[11]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualizing Relationships and Processes

To further aid in the understanding of the comparisons and methodologies, the following diagrams have been generated.

logical_comparison cluster_target Target Compound cluster_alternatives Alternative Zinc(II) Schiff Base Complexes cluster_evaluation Performance Evaluation target Zinc(II) Complex with N'-(pyridin-2-ylmethylene)nicotinohydrazide eval1 Cytotoxicity (IC50 values) target->eval1 eval3 Mechanism of Action (e.g., TNF-α Inhibition) target->eval3 alt1 Complexes with Cytotoxic Activity (e.g., against Breast Cancer, HeLa cells) alt1->eval1 alt2 Complexes with Antimicrobial Activity (e.g., against S. aureus, E. coli) eval2 Antimicrobial Efficacy (MIC values) alt2->eval2

Caption: Logical comparison of the target compound with alternatives based on their biological activities.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add Zinc Complex (Various Concentrations) incubate1->add_compound incubate2 Incubate for 48-72h (Treatment) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

tnf_signaling_pathway tnfa TNF-α tnfr1 TNFR1 (Receptor) tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 apoptosis Apoptosis tradd->apoptosis ikk_complex IKK Complex traf2->ikk_complex rip1->ikk_complex nfkb NF-κB ikk_complex->nfkb inflammation Inflammation nfkb->inflammation zinc_complex Zinc Complex 1 (Inhibitor) zinc_complex->tnfa Inhibits

Caption: Simplified TNF-α signaling pathway and the potential inhibitory role of the Zinc Complex.

References

A Comparative Guide to the Synthesis of N-(pyridin-2-ylmethyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of N-(pyridin-2-ylmethyl)aniline and its positional isomers, N-(pyridin-3-ylmethyl)aniline and N-(pyridin-4-ylmethyl)aniline. These compounds are of significant interest in medicinal chemistry and materials science due to their roles as versatile ligands and building blocks for more complex molecules. This document details a primary synthetic route, presents comparative data, and provides experimental protocols to aid in the selection and execution of the most suitable synthetic strategy.

Introduction

N-(pyridin-ylmethyl)anilines are secondary amines that incorporate both a pyridine and an aniline moiety. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) can significantly influence the compound's electronic properties, coordination chemistry, and biological activity. Consequently, the efficient and selective synthesis of each isomer is of considerable importance. The most common and versatile method for the synthesis of these compounds is reductive amination.

Reductive Amination: A General Synthetic Approach

Reductive amination is a robust and widely used method for the formation of amines from a carbonyl compound and an amine. In the synthesis of N-(pyridin-ylmethyl)anilines, this involves the reaction of the corresponding pyridinecarboxaldehyde with aniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A general workflow for this synthetic approach is outlined below:

G reactant_prep Reactant Preparation (Pyridinecarboxaldehyde, Aniline) reaction_setup Reaction Setup (Solvent, Reducing Agent) reactant_prep->reaction_setup imine_formation Imine Formation reaction_setup->imine_formation reduction In situ Reduction imine_formation->reduction workup Reaction Work-up (Quenching, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of N-(pyridin-ylmethyl)anilines via reductive amination.

Comparative Synthesis Data

While a direct, side-by-side comparative study of the synthesis of all three isomers under identical conditions is not extensively reported in the literature, the following table summarizes typical data gathered from various sources. The primary synthetic route considered is the reductive amination of the corresponding pyridinecarboxaldehyde with aniline.

ParameterThis compoundN-(pyridin-3-ylmethyl)anilineN-(pyridin-4-ylmethyl)aniline
Starting Aldehyde Pyridine-2-carboxaldehydePyridine-3-carboxaldehydePyridine-4-carboxaldehyde
Reducing Agent Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium borohydride (NaBH₄)Sodium borohydride (NaBH₄)
Solvent Methanol, DichloromethaneMethanolMethanol
Reaction Time 12 - 24 hours12 - 24 hours12 - 24 hours
Typical Yield 70-90%65-85%75-95%
Purification Method Column ChromatographyColumn ChromatographyColumn Chromatography

Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of the starting materials. The slightly lower yields sometimes reported for the 3-isomer could be attributed to the electronic effects of the pyridine nitrogen, although this is not a universally observed trend.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of N-(pyridin-ylmethyl)anilines via reductive amination. This protocol can be adapted for each of the three isomers by selecting the appropriate starting pyridinecarboxaldehyde.

Materials:

  • Pyridine-2-carboxaldehyde, Pyridine-3-carboxaldehyde, or Pyridine-4-carboxaldehyde (1.0 eq)

  • Aniline (1.0 - 1.2 eq)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the respective pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add aniline (1.0 - 1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The synthesis of the three isomers of N-(pyridin-ylmethyl)aniline follows a convergent synthetic strategy, where a common reactant (aniline) is combined with structurally related starting materials (isomeric pyridinecarboxaldehydes). This relationship is depicted in the following diagram:

G cluster_reactants Starting Materials cluster_products Products aniline Aniline reaction Reductive Amination aniline->reaction p2ca Pyridine-2- carboxaldehyde p2ca->reaction Isomer 2 p3ca Pyridine-3- carboxaldehyde p3ca->reaction Isomer 3 p4ca Pyridine-4- carboxaldehyde p4ca->reaction Isomer 4 np2ma This compound np3ma N-(pyridin-3-ylmethyl)aniline np4ma N-(pyridin-4-ylmethyl)aniline reaction->np2ma reaction->np3ma reaction->np4ma

Caption: Synthetic pathways to N-(pyridin-ylmethyl)aniline isomers.

Conclusion

The synthesis of this compound and its 3- and 4-isomers is readily achieved through reductive amination of the corresponding pyridinecarboxaldehydes with aniline. This method is generally high-yielding and utilizes readily available starting materials and reagents. While the electronic differences between the isomers may lead to slight variations in reactivity and optimal reaction conditions, the presented protocol provides a robust starting point for the synthesis of all three compounds. The choice of isomer for a particular application will depend on the desired electronic and steric properties of the final product. This guide provides the necessary information for researchers to make informed decisions regarding the synthesis and utilization of these valuable chemical entities.

A Comparative Guide to the Synthetic Routes of Substituted Pyridinylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinylanilines are a critical class of compounds in medicinal chemistry and materials science, serving as foundational scaffolds for a wide array of pharmaceuticals and functional materials. The precise control of substituent placement on both the pyridine and aniline rings is paramount for modulating their biological activity and physicochemical properties. Consequently, the selection of an optimal synthetic strategy is a crucial determination in the development of novel pyridinylaniline derivatives. This guide provides an objective comparison of the predominant synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.

At a Glance: Comparison of Primary Synthetic Routes

The synthesis of substituted pyridinylanilines is dominated by transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prevalent methods. Nucleophilic aromatic substitution (SNAr) also presents a viable, metal-free alternative under specific substrate constraints. The following table summarizes the key quantitative aspects of these primary synthetic routes.

Synthetic RouteCatalyst/ReagentsTypical Yields (%)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃)70-98%80-120High yields, broad substrate scope, milder conditions than Ullmann.[1][2]Cost of palladium and ligands, sensitivity to air and moisture.[3]
Ullmann Condensation Cu catalyst (e.g., CuI, Cu nanoparticles), Ligand (e.g., L-proline, 1,10-phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃)60-90%100-200Lower cost of copper catalyst, effective for specific substrates.[4][5]Harsher reaction conditions (high temperatures), sometimes requires stoichiometric copper.[6][7]
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., K₂CO₃, NaH) or uncatalyzedVariable (Good to excellent with activated substrates)Room temperature to 160Metal-free, simple procedure, cost-effective.Limited to electron-deficient pyridines (activated substrates required).[8][9]

Detailed Analysis of Synthetic Routes

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[3][10] It is widely favored for its high efficiency, functional group tolerance, and broad substrate scope, allowing for the coupling of a diverse range of anilines with halopyridines.

Experimental Protocol: Synthesis of 5-Amino-2-chloropyridine [11]

  • Reagents:

    • 5-bromo-2-chloropyridine (1.0 mmol)

    • Amine (e.g., Aniline, 1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate the tube and backfill with argon (repeat three times).

    • Add toluene, 5-bromo-2-chloropyridine, and the aniline via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Yield: A similar amination of 5-bromo-2-chloropyridine with morpholine yielded 96% of the desired product.[11]

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Aniline RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - H-Base⁺ - X⁻ RedElim->Pd0 Reductive Elimination Product Pyridinylaniline RedElim->Product ArylHalide Aryl Halide (Halopyridine) ArylHalide->OxAdd Aniline Aniline Aniline->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing one of the earliest methods for such transformations.[6] While traditionally requiring harsh conditions, modern protocols with specialized ligands have enabled milder reaction conditions.

Experimental Protocol: Copper-Catalyzed Amination of 2-Bromopyridine [5]

  • Reagents:

    • 2-Bromopyridine (1.0 mmol)

    • Amine (e.g., Aniline, 1.2 mmol)

    • CuI (0.1 mmol, 10 mol%)

    • Ligand (e.g., DMEDA, 0.2 mmol, 20 mol%)

    • K₂CO₃ (2.0 mmol)

    • Solvent (e.g., Ethylene glycol, 1 mL)

  • Procedure:

    • In a sealed tube, combine 2-bromopyridine, the aniline, CuI, the ligand, and K₂CO₃.

    • Add the solvent and seal the tube.

    • Heat the reaction mixture to 100-120 °C for 16-24 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Yield: Yields for the amination of various bromopyridines with aqueous ammonia using a CuI/DMEDA system ranged from good to excellent.[5]

Logical Relationship: Ullmann Condensation Catalytic Cycle

Ullmann Condensation CuI Cu(I)X AmideComplex Copper Amide Complex CuI->AmideComplex + Aniline + Base OxAdd Oxidative Addition Complex AmideComplex->OxAdd + Aryl Halide OxAdd->CuI Reductive Elimination Product Pyridinylaniline OxAdd->Product ArylHalide Aryl Halide (Halopyridine) ArylHalide->OxAdd Aniline Aniline Aniline->AmideComplex Base Base Base->AmideComplex

Caption: Catalytic cycle for the Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct, metal-free pathway to pyridinylanilines. This method is most effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

Experimental Protocol: SNAr of 2-Chloro-4,6-dimethylpyrimidine with Aniline [12]

  • Reagents:

    • 2-chloro-4,6-dimethylpyrimidine (0.80 mmol)

    • Aniline (1.0 mmol)

    • Ethanol (4 mL)

  • Procedure:

    • Place the 2-chloro-4,6-dimethylpyrimidine, aniline, and ethanol in a 5 mL reaction vial.

    • Seal the vial and irradiate with microwaves at 160 °C for 10 minutes with magnetic stirring.

    • After cooling, take up the solid residue in dichloromethane (30 mL).

    • Wash the solution with 0.25 M Na₂CO₃ (2 x 20 mL) and dry over Na₂SO₄.

    • Concentrate the solution and purify the product as needed.

  • Yield: Yields are highly dependent on the substituents on both the aniline and the pyrimidine ring.

Experimental Workflow: General SNAr Procedure

SNAr Workflow Start Start Reactants Combine Halopyridine, Aniline, and Solvent Start->Reactants Heat Heat Reaction Mixture (Conventional or Microwave) Reactants->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Pyridinylaniline Purify->Product

Caption: General experimental workflow for SNAr reactions.

Conclusion

The choice of synthetic route for a particular substituted pyridinylaniline depends on a careful consideration of factors such as the desired substitution pattern, the electronic nature of the substrates, cost, and scalability. The Buchwald-Hartwig amination offers the broadest applicability and generally provides the highest yields under relatively mild conditions, making it a preferred method in many research and development settings. The Ullmann condensation, while requiring more forcing conditions, remains a valuable and more economical alternative, particularly for large-scale syntheses. For pyridines bearing strong electron-withdrawing groups, nucleophilic aromatic substitution provides a simple and cost-effective metal-free option. This guide provides the foundational information for researchers to make an informed decision on the most suitable synthetic strategy for their target pyridinylaniline derivatives.

References

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